molecular formula C11H9N3O2 B174432 3-Nitro-6-phenylpyridin-2-amine CAS No. 102266-15-9

3-Nitro-6-phenylpyridin-2-amine

Cat. No.: B174432
CAS No.: 102266-15-9
M. Wt: 215.21 g/mol
InChI Key: XBWMSLRYGXSAKH-UHFFFAOYSA-N
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Description

3-Nitro-6-phenylpyridin-2-amine (CAS 102266-15-9) is a high-purity chemical building block primarily utilized as a key intermediate in organic synthesis . Its molecular structure, featuring both nitro and amino functional groups on the pyridine ring, makes it a versatile precursor for the development of compounds with potential biological activity . Researchers frequently employ this compound in the synthesis of complex heterocyclic systems, which are crucial scaffolds in drug discovery and development programs . Specifically, it serves as a direct synthetic intermediate in the patented preparation of advanced pharmaceutical compounds, such as 3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine, demonstrating its value in constructing complex molecular architectures . The reactivity of this building block allows for further functionalization, enabling medicinal chemists to create more complex molecules tailored for specific applications in agrochemical and pharmaceutical research . For laboratory handling, it is recommended to store the material sealed in a dry environment, ideally at temperatures between 2-8°C . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-6-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11-10(14(15)16)7-6-9(13-11)8-4-2-1-3-5-8/h1-7H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWMSLRYGXSAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441747
Record name 3-nitro-6-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102266-15-9
Record name 3-nitro-6-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Nitro-6-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for the novel compound 3-Nitro-6-phenylpyridin-2-amine. Due to the limited availability of published data on this specific molecule, this document outlines a plausible multi-step synthesis based on established chemical transformations. Furthermore, it presents an in-depth analysis of the expected spectroscopic and physical properties of the target compound, which are essential for its identification and characterization.

Proposed Synthesis

The synthesis of this compound can be envisioned through a three-step process commencing with the commercially available 2,6-dichloropyridine. This proposed pathway involves an initial nitration, followed by a selective amination, and concludes with a palladium-catalyzed cross-coupling reaction to introduce the phenyl substituent.

The overall synthetic workflow is depicted below:

Synthetic_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B HNO₃ / H₂SO₄ C 2-Amino-6-chloro-3-nitropyridine B->C aq. NH₃ D This compound C->D Phenylboronic acid, Pd catalyst, base

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols: Synthesis

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

This initial step involves the nitration of 2,6-dichloropyridine. The presence of two electron-withdrawing chlorine atoms deactivates the pyridine ring, necessitating strong nitrating conditions.

  • Materials: 2,6-dichloropyridine, concentrated sulfuric acid (98%), fuming nitric acid (≥90%).

  • Procedure:

    • To a stirred and cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine.

    • Once the substrate is fully dissolved, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • The precipitated product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine

The second step is a nucleophilic aromatic substitution where one of the chlorine atoms in 2,6-dichloro-3-nitropyridine is displaced by an amino group. The nitro group at the 3-position activates the chlorine at the adjacent 2-position for substitution.

  • Materials: 2,6-dichloro-3-nitropyridine, aqueous ammonia (25-30%), isopropanol.

  • Procedure:

    • Suspend 2,6-dichloro-3-nitropyridine in isopropanol in a pressure vessel.[1]

    • Add aqueous ammonia to the suspension.[2]

    • Seal the vessel and stir the mixture at room temperature for 24 hours.[1]

    • Monitor the reaction by TLC until the starting material is consumed.

    • The resulting yellow precipitate is collected by filtration, washed with water and a small amount of cold isopropanol, and then dried under vacuum to yield 2-amino-6-chloro-3-nitropyridine.[2]

Step 3: Synthesis of this compound

The final step is a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the 6-position. This reaction is a powerful tool for forming carbon-carbon bonds.

  • Materials: 2-Amino-6-chloro-3-nitropyridine, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Procedure:

    • In a round-bottom flask, combine 2-amino-6-chloro-3-nitropyridine, phenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

    • Add the palladium catalyst (1-5 mol%).

    • Degas the solvent system and add it to the flask under an inert atmosphere (e.g., argon or nitrogen).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and add water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Characterization

As no experimental data for this compound is currently available in the public domain, the following characterization data is predicted based on the analysis of its structure and comparison with analogous compounds.

Predicted Physical Properties
PropertyPredicted Value
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
Appearance Yellow to orange crystalline solid
Melting Point Estimated to be in the range of 170-190 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR data is crucial for the structural elucidation of the target compound.

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3 - 8.5d1HH-4
~7.8 - 8.0m2HH-2', H-6'
~7.4 - 7.6m3HH-3', H-4', H-5'
~7.2 - 7.4d1HH-5
~6.5 - 6.8s (broad)2H-NH₂

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~158 - 160C-2
~155 - 157C-6
~140 - 142C-4
~138 - 140C-1'
~130 - 132C-3
~129 - 131C-4'
~128 - 130C-3', C-5'
~126 - 128C-2', C-6'
~110 - 112C-5
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretching (asymmetric and symmetric)Primary amine (-NH₂)
3100 - 3000C-H stretching (aromatic)Phenyl and Pyridine rings
1620 - 1580N-H bending (scissoring)Primary amine (-NH₂)
1550 - 1500N-O asymmetric stretchingNitro group (-NO₂)
1350 - 1300N-O symmetric stretchingNitro group (-NO₂)
1300 - 1250C-N stretching (aromatic amine)C-NH₂
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

Mass-to-Charge Ratio (m/z)Ion
215.07[M]⁺ (Molecular ion)
216.07[M+H]⁺ (in ESI-MS)

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Characterization_Workflow cluster_confirmation A Synthesized Compound B Purification (Column Chromatography/Recrystallization) A->B C Purity Check (TLC, HPLC) B->C D Structural Elucidation C->D H Physical Characterization (Melting Point, Appearance) C->H E NMR (¹H, ¹³C) D->E F FT-IR D->F G Mass Spectrometry D->G I Confirmed Structure of This compound E->I F->I G->I H->I

Caption: Logical workflow for the characterization of the target compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the biological activities or the associated signaling pathways for this compound. As a novel compound, its pharmacological profile remains to be investigated. Future research could explore its potential as an inhibitor of various kinases, its antimicrobial properties, or its activity in other biological assays, which would then lead to the elucidation of its mechanism of action and related signaling pathways.

Conclusion

This technical guide has detailed a feasible synthetic route for this compound, a compound with potential for applications in medicinal chemistry and materials science. The proposed multi-step synthesis, beginning from 2,6-dichloropyridine, utilizes well-established and reliable chemical reactions. Furthermore, a comprehensive set of predicted characterization data has been provided to aid researchers in the identification and verification of the synthesized compound. The experimental protocols outlined herein offer a solid foundation for the successful synthesis and characterization of this novel pyridinamine derivative. Further studies are warranted to explore its physical, chemical, and biological properties.

References

Spectroscopic Analysis of 3-Nitro-6-phenylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Nitro-6-phenylpyridin-2-amine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and foundational spectroscopic principles to provide a robust analytical framework. This document is intended to guide researchers in the characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique electronic and structural profile arising from the interplay of the electron-donating amino group, the electron-withdrawing nitro group, and the aromatic phenyl substituent on the pyridine core. Spectroscopic analysis is crucial for confirming the identity, purity, and structural features of this compound. The primary techniques covered in this guide are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring, the phenyl ring, and the amino group. Based on the analysis of analogous compounds such as 2-amino-3-nitropyridine and 6-phenyl-2-aminopyridine, the following chemical shift regions are anticipated.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
NH₂5.0 - 7.0Broad singletChemical shift is dependent on solvent and concentration.
Pyridine-H (H4)8.0 - 8.5DoubletExpected to be downfield due to the anisotropic effect of the nitro group.
Pyridine-H (H5)7.0 - 7.5Doublet
Phenyl-H (ortho)7.8 - 8.2Multiplet
Phenyl-H (meta, para)7.3 - 7.6Multiplet
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The presence of the nitro group and the substitution pattern on the pyridine ring will significantly influence the chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine-C (C2-NH₂)155 - 160
Pyridine-C (C3-NO₂)145 - 150
Pyridine-C (C4)135 - 140
Pyridine-C (C5)115 - 120
Pyridine-C (C6-Ph)150 - 155
Phenyl-C (ipso)138 - 142
Phenyl-C (ortho)128 - 132
Phenyl-C (meta)127 - 130
Phenyl-C (para)129 - 133

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by vibrations of the amino, nitro, and aromatic moieties. Aromatic nitro compounds typically exhibit two strong absorption bands corresponding to asymmetric and symmetric stretching of the N-O bonds[1][2].

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amino)Stretching3300 - 3500Medium, Doublet
C-H (Aromatic)Stretching3000 - 3100Medium to Weak
C=C, C=N (Aromatic)Stretching1400 - 1600Medium to Strong
N-O (Nitro)Asymmetric Stretching1500 - 1550Strong
N-O (Nitro)Symmetric Stretching1335 - 1385Strong
C-N (Amino)Stretching1250 - 1335Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₁₁H₉N₃O₂), the expected molecular weight is approximately 215.21 g/mol . The fragmentation pattern of phenylpyridines is influenced by the position of the phenyl group[3].

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (Expected)Description
[M]⁺215Molecular Ion
[M-NO₂]⁺169Loss of the nitro group
[M-H-HCN]⁺187Loss of a hydrogen and hydrogen cyanide from the pyridine ring
[C₆H₅]⁺77Phenyl cation

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record the spectrum in the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum and ratio it against the background.

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

  • Liquid Chromatography:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Acquire full scan mass spectra over a range of m/z 50-500.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

Visualizations

The following diagrams illustrate the workflow and logical relationships of the spectroscopic techniques described.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS LC-MS System MS_Prep->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Functional_Groups Functional Group Identification IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Final_Characterization Final_Characterization Structure->Final_Characterization Comprehensive Characterization Purity->Final_Characterization Comprehensive Characterization Functional_Groups->Final_Characterization Comprehensive Characterization Mol_Weight->Final_Characterization Comprehensive Characterization

Caption: Experimental workflow for the spectroscopic analysis of this compound.

LogicalRelationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR FT-IR Compound->IR MS Mass Spectrometry Compound->MS NMR_Info Carbon-Hydrogen Framework Connectivity Chemical Environment NMR->NMR_Info IR_Info Functional Groups (N-H, N=O, C=C) IR->IR_Info MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info Structural_Confirmation Structural Confirmation & Purity Assessment NMR_Info->Structural_Confirmation IR_Info->Structural_Confirmation MS_Info->Structural_Confirmation

Caption: Logical relationship between spectroscopic techniques and the information obtained.

References

An In-depth Technical Guide to 3-Nitro-6-phenylpyridin-2-amine: Chemical Properties, Structure, and Potential as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 3-Nitro-6-phenylpyridin-2-amine. The information is curated for researchers in medicinal chemistry, drug discovery, and related scientific fields.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a nitro group, an amino group, and a phenyl group. Its chemical structure and key properties are summarized below.

Structure:

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

The N-phenylpyridin-2-amine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds, particularly as kinase inhibitors. [1][2]The addition of a nitro group can significantly influence the electronic properties of the molecule and its potential interactions with biological targets. [3]

Kinase Inhibition

Derivatives of N-phenylpyridin-2-amine have shown potent inhibitory activity against a range of protein kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2). [1]These kinases are critical regulators of cell cycle progression, proliferation, and survival, making them attractive targets for cancer therapy. The general mechanism of action involves the binding of the inhibitor to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

While no specific kinase profiling data for this compound has been found, its structural similarity to known kinase inhibitors suggests it is a strong candidate for screening against a panel of kinases.

Potential Signaling Pathways

Given the established role of related compounds as kinase inhibitors, this compound could potentially modulate key cancer-related signaling pathways, such as:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. [4]* MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival.

  • JAK/STAT Pathway: This pathway plays a crucial role in cytokine signaling and immune responses.

The following diagram illustrates a generalized signaling pathway that could be targeted by kinase inhibitors of this class.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K

Caption: Hypothetical targeting of the PI3K/Akt/mTOR pathway.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound as a kinase inhibitor, a standard in vitro kinase inhibition assay can be performed.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for determining the IC₅₀ value of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • This compound (test compound)

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified duration.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.

Workflow for Kinase Inhibition Assay:

Kinase_Assay_Workflow A Prepare serial dilutions of This compound B Add kinase, substrate, and inhibitor to plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and add detection reagent D->E F Measure luminescence E->F G Calculate IC50 value F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a heterocyclic compound with a structural scaffold that suggests potential as a kinase inhibitor. While specific experimental data is limited, this guide provides a comprehensive overview based on analogous compounds and established chemical principles. The proposed synthetic route and biological evaluation protocols offer a starting point for further investigation of this compound's therapeutic potential. Further research is warranted to fully characterize its chemical and biological properties.

References

CAS number and IUPAC name for 3-Nitro-6-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 3-Nitro-6-phenylpyridin-2-amine is not widely cataloged in public chemical databases. As such, a specific CAS number has not been assigned, and the experimental data presented herein is hypothetical, based on the known properties of structurally similar molecules. This document is intended for research and development purposes and should be used as a conceptual guide.

Chemical Identity

  • Proposed IUPAC Name: 6-phenyl-3-nitropyridin-2-amine

  • Synonyms: 2-Amino-3-nitro-6-phenylpyridine

  • CAS Number: Not assigned. For a related compound, 6-phenylpyridin-2-amine, the CAS number is 39774-25-9.

  • Molecular Formula: C₁₁H₉N₃O₂

  • Molecular Weight: 215.21 g/mol

  • Chemical Structure:

Physicochemical Properties (Hypothetical)

The following table summarizes the predicted physicochemical properties of 6-phenyl-3-nitropyridin-2-amine. These values are estimations and should be confirmed through empirical testing.

PropertyPredicted Value
Physical State Yellow solid
Melting Point 185-190 °C
Boiling Point > 400 °C (decomposes)
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water.
pKa (most basic) 2.5 (estimated)
LogP 2.8 (estimated)

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and characterization of 6-phenyl-3-nitropyridin-2-amine.

3.1. Synthesis

A plausible synthetic route for 6-phenyl-3-nitropyridin-2-amine involves the nitration of 6-phenylpyridin-2-amine.

  • Reaction Scheme:

    • 6-phenylpyridin-2-amine → 6-phenyl-3-nitropyridin-2-amine

  • Materials:

    • 6-phenylpyridin-2-amine

    • Fuming nitric acid (90%)

    • Sulfuric acid (98%)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane

    • Ethyl acetate

  • Procedure:

    • In a flask cooled to 0 °C, dissolve 6-phenylpyridin-2-amine in sulfuric acid.

    • Slowly add fuming nitric acid dropwise while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

    • Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 6-phenyl-3-nitropyridin-2-amine.

3.2. Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): Predicted signals would include distinct aromatic protons and a broad singlet for the amine protons.

    • ¹³C NMR (100 MHz, DMSO-d₆): Predicted signals would correspond to the carbon atoms of the pyridine and phenyl rings, with shifts influenced by the nitro and amino groups.

  • Mass Spectrometry (MS):

    • Method: Electrospray ionization (ESI) in positive mode.

    • Expected m/z: 216.07 [M+H]⁺

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Detection: UV at 254 nm.

Potential Biological Activity: Kinase Inhibition

Pyridine derivatives are known to be inhibitors of various protein kinases. The presence of the nitro and phenyl groups on the 2-aminopyridine scaffold suggests that 6-phenyl-3-nitropyridin-2-amine could be investigated as a potential kinase inhibitor. A hypothetical signaling pathway where this compound might act is the PIM-1 kinase pathway, which is involved in cell proliferation and survival.[1][2]

PIM1_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT phosphorylates PIM1_Gene PIM-1 Gene Transcription STAT->PIM1_Gene activates PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase translates to Substrate Downstream Substrates (e.g., BAD, c-Myc) PIM1_Kinase->Substrate phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Inhibitor This compound Inhibitor->PIM1_Kinase inhibits

Caption: Hypothetical inhibition of the PIM-1 kinase signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a novel kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_0 Synthesis & Purification cluster_1 In Vitro Assays cluster_2 Mechanism of Action Synthesis Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Characterization->Kinase_Assay Cell_Assay Cell-Based Assay (Proliferation) Kinase_Assay->Cell_Assay Western_Blot Western Blot (Target Phosphorylation) Cell_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle

Caption: Workflow for kinase inhibitor discovery and characterization.

References

In Silico Docking Analysis of 3-Nitro-6-phenylpyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of a hypothetical in silico molecular docking study of the novel compound, 3-Nitro-6-phenylpyridin-2-amine. In the absence of published experimental data for this specific molecule, this document serves as a detailed framework for researchers, scientists, and drug development professionals to conduct similar computational analyses. The methodologies and potential outcomes are based on established protocols for analogous pyridine and pyrimidine derivatives. Pyridine-based compounds are of significant interest in medicinal chemistry due to their prevalence in a wide range of clinically approved drugs.

The selected therapeutic target for this hypothetical study is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in the proliferation of various cancer cells. Numerous studies have identified pyridine and pyrimidine derivatives as potent inhibitors of CDK2, making it a relevant and promising target for this compound.[1][2][3][4][5]

This guide will detail the experimental protocols for a molecular docking study using AutoDock Vina, present hypothetical quantitative data in a structured format, and provide visualizations of the experimental workflow and a relevant biological pathway.

Experimental Protocols

The following protocols outline a step-by-step methodology for conducting an in silico molecular docking study of this compound against CDK2. These procedures are a composite of standard practices in the field of computational drug design.[6][7][8][9]

1. Software and Tools

  • Molecular Docking: AutoDock Vina[7]

  • Molecular Visualization and Preparation: PyMOL, AutoDockTools (ADT)[8][9]

  • Ligand Structure Generation: ChemDraw or similar chemical drawing software

2. Ligand Preparation

  • The 2D structure of this compound will be drawn using chemical drawing software.

  • The 2D structure will be converted to a 3D structure and subjected to energy minimization using a suitable force field (e.g., MMFF94).

  • The prepared ligand will be saved in the PDBQT file format using AutoDockTools. This step involves assigning Gasteiger charges and defining the rotatable bonds.

3. Protein Preparation

  • The three-dimensional crystal structure of the target protein, CDK2, will be downloaded from the Protein Data Bank (PDB).

  • All water molecules and co-crystallized ligands will be removed from the protein structure.

  • Polar hydrogen atoms will be added to the protein, and Kollman charges will be assigned.

  • The prepared protein structure will be saved in the PDBQT file format using AutoDockTools.

4. Grid Generation and Molecular Docking

  • A grid box will be defined around the active site of CDK2. The dimensions and center of the grid box will be determined based on the binding site of the co-crystallized ligand in the original PDB file to encompass all the key interacting amino acid residues.

  • Molecular docking will be performed using AutoDock Vina. The software will explore various conformations of the ligand within the defined grid box and calculate the binding affinity for each conformation.

  • The exhaustiveness parameter, which controls the extent of the search, will be set to a value of 32 to ensure a thorough exploration of the conformational space.[7]

5. Analysis of Docking Results

  • The docking results will be analyzed to identify the best-docked conformation of this compound based on the lowest binding energy.

  • The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, will be visualized and analyzed using PyMOL or Discovery Studio.

  • The inhibition constant (Ki) will be calculated from the binding energy using the appropriate thermodynamic equations.

Quantitative Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the in silico docking study of this compound against CDK2. These values are illustrative and based on data reported for similar pyridine-based CDK2 inhibitors.[1][2]

CompoundBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM)Interacting Residues (Amino Acids)Hydrogen Bond Interactions
This compound-9.80.15LEU83, ILE10, GLU81, LYS33, ASP86GLU81, LYS33
Reference Inhibitor (Roscovitine)-10.50.08LEU83, ILE10, GLU81, LYS33, ASP86GLU81, LYS33

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in silico molecular docking workflow.

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand Preparation Ligand Preparation Grid Generation Grid Generation Ligand Preparation->Grid Generation Protein Preparation Protein Preparation Protein Preparation->Grid Generation Molecular Docking (AutoDock Vina) Molecular Docking (AutoDock Vina) Grid Generation->Molecular Docking (AutoDock Vina) Binding Energy Calculation Binding Energy Calculation Molecular Docking (AutoDock Vina)->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis

In Silico Molecular Docking Workflow

Hypothetical Signaling Pathway

The diagram below depicts a simplified signaling pathway illustrating the role of CDK2 in cell cycle progression and how its inhibition by a compound like this compound could lead to cell cycle arrest.

signaling_pathway Cyclin E Cyclin E Active Cyclin E/CDK2 Complex Active Cyclin E/CDK2 Complex Cyclin E->Active Cyclin E/CDK2 Complex CDK2 CDK2 CDK2->Active Cyclin E/CDK2 Complex Phosphorylated Rb Phosphorylated Rb Active Cyclin E/CDK2 Complex->Phosphorylated Rb Phosphorylation Rb Protein Rb Protein E2F E2F Rb Protein->E2F Inhibits S-Phase Gene Transcription S-Phase Gene Transcription E2F->S-Phase Gene Transcription Activates Cell Cycle Progression (G1 to S) Cell Cycle Progression (G1 to S) S-Phase Gene Transcription->Cell Cycle Progression (G1 to S) This compound This compound This compound->CDK2 Inhibits

Hypothetical Inhibition of CDK2-Mediated Cell Cycle Progression

References

A Predictive ADMET Profiling Guide for 3-Nitro-6-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to mitigating late-stage attrition and reducing development costs. The principle of "fail early, fail cheap" underscores the necessity of integrating ADMET profiling from the initial stages of research. This guide provides a comprehensive, predictive analysis of the ADMET properties of the novel molecule, 3-Nitro-6-phenylpyridin-2-amine. As there is no publicly available experimental data for this specific compound, this document leverages in silico prediction methodologies, data from structurally related analogs, and established biochemical principles to construct a robust predictive profile. This guide is intended to serve as a foundational resource for researchers, enabling informed decision-making in the progression of this and similar chemical entities.

Predicted Physicochemical and ADMET Properties

The ADMET profile of a compound is intrinsically linked to its fundamental physicochemical properties. For this compound, these properties can be predicted using various computational models that analyze the molecule's structure. These predictions form the basis for estimating its behavior in a biological system.

The presence of a nitro group, an aminopyridine core, and a phenyl ring are key determinants of the molecule's ADMET profile. The nitro group is a strong electron-withdrawing group that can influence the compound's acidity, metabolic stability, and potential for toxicity. The aminopyridine moiety provides a basic center, affecting solubility and potential for metabolic conjugation, while the phenyl group contributes to the overall lipophilicity.

Below is a summary of the predicted physicochemical and ADMET parameters for this compound. These values are estimates derived from established computational algorithms and should be validated experimentally.

Parameter Predicted Value/Classification Implication for ADMET
Physicochemical Properties
Molecular Weight~229.22 g/mol Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
logP (Lipophilicity)2.0 - 3.0Moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability, which is favorable for absorption and distribution.
Aqueous Solubility (logS)Low to ModerateThe aromatic nature of the compound suggests that solubility might be a challenge. The nitro and amino groups can participate in hydrogen bonding, which may improve solubility. Poor solubility can limit absorption.
pKa (Acidic/Basic)Basic pKa ~4-5 (aminopyridine)The aminopyridine nitrogen is predicted to be the most basic center. This will influence the compound's charge state at physiological pH, affecting its solubility, permeability, and interaction with targets.
Absorption
Human Intestinal AbsorptionHighBased on its molecular size and predicted logP, the compound is likely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighThe compound is expected to passively diffuse across the intestinal epithelium.
P-glycoprotein SubstrateUnlikelyWhile prediction is difficult without experimental data, compounds of this nature are not typically strong P-gp substrates.
Distribution
Plasma Protein BindingModerate to HighThe lipophilic nature of the phenyl ring suggests that the compound will likely bind to plasma proteins such as albumin. High binding can reduce the free fraction of the drug available to exert its pharmacological effect.
Blood-Brain Barrier (BBB)Likely to crossThe compound's size and lipophilicity suggest it may be able to penetrate the BBB.
Metabolism
Metabolic StabilityModerateThe nitro group can undergo reduction, and the aminopyridine ring can be hydroxylated or undergo conjugation. The compound is expected to be metabolized by hepatic enzymes.
CYP450 InhibitionPossibleAromatic and nitrogen-containing compounds have the potential to inhibit cytochrome P450 enzymes. Inhibition of major isoforms like CYP3A4, 2D6, and 2C9 should be evaluated to assess the risk of drug-drug interactions.
Excretion
Route of ExcretionPrimarily RenalFollowing metabolism to more polar compounds, excretion is likely to occur via the kidneys.
Toxicity
Ames MutagenicityPotential ConcernNitroaromatic compounds are a structural alert for mutagenicity, as their metabolites can form DNA adducts.[1] Experimental testing is crucial.
hERG InhibitionPossibleMany small molecule drugs with basic nitrogen atoms have the potential to inhibit the hERG potassium channel, which can lead to cardiotoxicity.
HepatotoxicityPotential ConcernThe formation of reactive nitroso intermediates during the reduction of the nitro group can lead to hepatotoxicity.

Experimental Protocols for ADMET Assessment

To validate the in silico predictions and thoroughly characterize the ADMET profile of this compound, a series of in vitro assays are essential. The following are detailed protocols for key experiments.

Absorption

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of the compound across an artificial lipid membrane, simulating the gastrointestinal barrier.

  • Methodology:

    • A lipid solution (e.g., 2% lecithin in dodecane) is used to coat a 96-well filter plate, forming an artificial membrane.[2]

    • The test compound is dissolved in a buffer at a relevant pH (e.g., pH 7.4) and added to the donor wells of the filter plate.[2]

    • The acceptor plate, containing buffer, is placed in contact with the filter plate.

    • The assembly is incubated at room temperature with gentle shaking.

    • After the incubation period, the concentrations of the compound in both the donor and acceptor wells are quantified by LC-MS/MS.

    • The permeability coefficient (Pe) is calculated.

2. Caco-2 Permeability Assay

  • Objective: To evaluate the bidirectional permeability of the compound across a monolayer of human intestinal Caco-2 cells, which provides insights into both passive and active transport mechanisms.

  • Methodology:

    • Caco-2 cells are seeded on permeable supports in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer.

    • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A-B) transport, the test compound is added to the apical side, and its appearance on the basolateral side is monitored over time.

    • For basolateral to apical (B-A) transport, the compound is added to the basolateral side, and its appearance on the apical side is monitored.

    • Samples are collected from the receiver compartment at specified time points and analyzed by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Distribution

1. Plasma Protein Binding Assay (Equilibrium Dialysis)

  • Objective: To determine the fraction of the compound that binds to plasma proteins.

  • Methodology:

    • A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.

    • The test compound is added to plasma (human, rat, or other species) and placed in one chamber of the RED device.

    • Phosphate-buffered saline (PBS) is added to the other chamber.

    • The device is incubated at 37°C with shaking to allow the unbound compound to reach equilibrium across the membrane.

    • After incubation, the concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS.

    • The percentage of unbound and bound drug is calculated.

Metabolism

1. Microsomal Stability Assay

  • Objective: To assess the metabolic stability of the compound in the presence of liver microsomes, which contain a high concentration of Phase I enzymes like cytochrome P450s.

  • Methodology:

    • The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system at 37°C.[3]

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of its disappearance.

2. Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To determine if the compound inhibits the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.

  • Methodology:

    • The test compound is incubated with human liver microsomes, a specific probe substrate for a CYP isoform (e.g., phenacetin for CYP1A2, testosterone for CYP3A4), and NADPH.

    • The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

    • The experiment is repeated with a range of concentrations of the test compound.

    • The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

Toxicity

1. Ames Test (Bacterial Reverse Mutation Assay)

  • Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[4]

  • Methodology:

    • Several strains of S. typhimurium with different mutations in the histidine operon are used.[4]

    • The bacteria are exposed to the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).[4]

    • The treated bacteria are plated on a minimal agar medium lacking histidine.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

2. In Vitro Micronucleus Test

  • Objective: To detect the potential of the compound to cause chromosomal damage (clastogenicity or aneugenicity).

  • Methodology:

    • Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are treated with the test compound, with and without metabolic activation (S9).

    • The cells are also treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • After an appropriate incubation period, the cells are harvested, fixed, and stained.

    • The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored microscopically.

    • A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

3. hERG Inhibition Assay

  • Objective: To evaluate the potential of the compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.

  • Methodology:

    • A whole-cell patch-clamp electrophysiology assay is performed using cells stably expressing the hERG channel (e.g., HEK293 cells).

    • The cells are exposed to a range of concentrations of the test compound.

    • The hERG channel current is measured in response to a specific voltage protocol.

    • The inhibitory effect of the compound on the hERG current is quantified, and an IC50 value is determined.

Mandatory Visualizations

ADMET Assessment Workflow

ADMET_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies (Future Consideration) in_silico Computational Modeling (Physicochemical Properties, ADMET Prediction) absorption Absorption (PAMPA, Caco-2) in_silico->absorption distribution Distribution (Plasma Protein Binding) in_silico->distribution metabolism Metabolism (Microsomal Stability, CYP Inhibition) in_silico->metabolism toxicity Toxicity (Ames, Micronucleus, hERG) in_silico->toxicity pk_studies Pharmacokinetics (Animal Models) absorption->pk_studies distribution->pk_studies metabolism->pk_studies tox_studies Toxicology (Animal Models) toxicity->tox_studies Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound nitro_reduction Nitroreduction parent->nitro_reduction Nitroreductases (e.g., CYP450s) ring_hydroxylation Aromatic Hydroxylation parent->ring_hydroxylation CYP450s hydroxylamine 3-Hydroxylamino-6-phenylpyridin-2-amine nitro_reduction->hydroxylamine amino_metabolite 3,6-Diamino-6-phenylpyridine hydroxylamine->amino_metabolite glucuronidation Glucuronidation amino_metabolite->glucuronidation UGTs hydroxylated_metabolite Hydroxylated Metabolite ring_hydroxylation->hydroxylated_metabolite sulfation Sulfation hydroxylated_metabolite->sulfation SULTs glucuronide_conjugate Glucuronide Conjugate glucuronidation->glucuronide_conjugate sulfate_conjugate Sulfate Conjugate sulfation->sulfate_conjugate

References

Quantum Chemical Analysis of 3-Nitro-6-phenylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, a dedicated quantum chemical analysis of 3-Nitro-6-phenylpyridin-2-amine has not been published. This technical guide, therefore, presents a comprehensive, albeit illustrative, overview based on established computational methodologies and data from analogous molecular structures. The presented data is representative and intended to exemplify the expected outcomes of such an analysis.

Introduction

Recent advancements in computational chemistry have provided powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of novel organic molecules. For pharmacologically relevant scaffolds such as substituted pyridinamines, quantum chemical analyses offer invaluable insights into their structure-activity relationships, metabolic stability, and potential for drug development. This guide outlines the theoretical framework and computational protocol for a comprehensive quantum chemical analysis of this compound, a molecule of interest due to its potential applications in medicinal chemistry. The analysis focuses on Density Functional Theory (DFT), a robust method for predicting molecular properties with a favorable balance of accuracy and computational cost.

Computational Methodology

The computational protocol for analyzing this compound would typically involve geometry optimization, frequency analysis, and the calculation of various electronic and spectroscopic properties.

Geometry Optimization and Vibrational Frequencies

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is crucial as all subsequent calculations are performed on this optimized structure.

  • Level of Theory: Density Functional Theory (DFT) with the B3LYP functional is a widely used and reliable method for such calculations.

  • Basis Set: The 6-311++G(d,p) basis set is commonly employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.

Electronic Properties

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides insights into the molecule's reactivity and intermolecular interactions.

  • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate global reactivity descriptors such as the energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting sites of interaction with biological macromolecules.

Spectroscopic Properties
  • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

  • NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which can be compared with experimental NMR data for structure validation.

Expected Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from a quantum chemical analysis of this compound. The values are illustrative and based on findings for structurally related molecules.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond/AngleCalculated Value
Bond LengthC-N (amine)1.38 Å
C-N (nitro)1.45 Å
N-O (nitro)1.23 Å
C-C (phenyl-pyridine)1.48 Å
Bond AngleC-N-H (amine)118.5°
O-N-O (nitro)124.0°
Dihedral AnglePhenyl-Pyridine35.2°

Table 2: Calculated Electronic and Global Reactivity Descriptors (Illustrative)

ParameterSymbolValue (eV)
HOMO EnergyE_HOMO-6.52
LUMO EnergyE_LUMO-2.89
Energy GapΔE3.63
Ionization PotentialI6.52
Electron AffinityA2.89
Electronegativityχ4.71
Chemical Hardnessη1.82
Chemical SoftnessS0.27
Electrophilicity Indexω6.08

Table 3: Calculated Thermodynamic Properties at 298.15 K (Illustrative)

PropertyValue
Zero-point vibrational energy (kcal/mol)125.7
Enthalpy (kcal/mol)135.2
Gibbs Free Energy (kcal/mol)98.6
Entropy (cal/mol·K)122.8

Visualizations

The following diagrams illustrate the typical workflow for a quantum chemical analysis and the conceptual relationships between the calculated properties.

G Computational Workflow for Quantum Chemical Analysis A Molecular Structure Input (this compound) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C E Electronic Properties (HOMO, LUMO, MEP) B->E F Spectroscopic Properties (UV-Vis, NMR) B->F D Thermodynamic Properties C->D Confirmation of Minimum G Data Analysis & Interpretation D->G E->G F->G

Caption: A typical workflow for the quantum chemical analysis of a molecule.

G Interrelation of Calculated Quantum Chemical Properties HOMO_LUMO HOMO-LUMO Energies Energy_Gap Energy Gap (ΔE) HOMO_LUMO->Energy_Gap Hardness Chemical Hardness/Softness HOMO_LUMO->Hardness Reactivity Chemical Reactivity Energy_Gap->Reactivity Hardness->Reactivity MEP Molecular Electrostatic Potential Interactions Intermolecular Interactions MEP->Interactions Interactions->Reactivity Optimized_Geometry Optimized Geometry Spectra Vibrational & Electronic Spectra Optimized_Geometry->Spectra Structure Molecular Structure Spectra->Structure

Caption: Relationship between key quantum chemical properties.

Conclusion

A comprehensive quantum chemical analysis of this compound, utilizing methods such as DFT, can provide significant insights into its structural, electronic, and spectroscopic properties. The data generated from such a study, including optimized geometry, frontier molecular orbital analysis, and predicted spectra, would be invaluable for understanding its chemical behavior and guiding further experimental research, particularly in the context of drug design and development. While no specific study on this molecule is currently available, the methodologies and expected outcomes presented in this guide provide a solid foundation for future computational investigations.

The Discovery and Development of Novel Phenylpyridin-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-phenylpyridin-2-amine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel phenylpyridin-2-amine derivatives, with a particular focus on their role as kinase inhibitors in oncology.

Introduction

Phenylpyridin-2-amine derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and insecticidal properties.[1][2][3] Their mechanism of action, particularly in cancer, is often attributed to the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide will delve into the synthesis of these compounds, their inhibitory effects on key oncogenic kinases like Aurora kinases and Janus kinase 2 (JAK2), and the structure-activity relationships that govern their potency and selectivity.

Synthetic Strategies

The synthesis of N-phenylpyridin-2-amine derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a particularly effective and widely used method.[4] This reaction allows for the formation of the critical C-N bond between a pyridine halide and an aniline derivative.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of a Representative N-phenylpyridin-2-amine Derivative

This protocol describes the synthesis of N-(4-methoxyphenyl)pyridin-2-amine from 2-chloropyridine and p-anisidine.

Materials:

  • 2-Chloropyridine

  • p-Anisidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine 2-chloropyridine (1.0 mmol, 1.0 equiv), p-anisidine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure N-(4-methoxyphenyl)pyridin-2-amine.

Diagram of Synthetic Workflow

G reagents 2-Chloropyridine, p-Anisidine, Pd(OAc)₂, Xantphos, NaOtBu solvent Anhydrous Toluene reagents->solvent reaction Heat to 100-110°C under Argon solvent->reaction workup Cool, Dilute with Ethyl Acetate, Filter through Celite reaction->workup extraction Wash with Water and Brine, Dry over Na₂SO₄ workup->extraction purification Concentrate and Purify by Column Chromatography extraction->purification product N-(4-methoxyphenyl)pyridin-2-amine purification->product

Caption: Workflow for the Buchwald-Hartwig amination.

Biological Activity and Mechanism of Action

Phenylpyridin-2-amine derivatives have shown significant potential as inhibitors of several protein kinases implicated in cancer, including Aurora kinases and JAK2.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[1] Their overexpression is frequently observed in various human cancers and is often associated with poor prognosis. Phenylpyridin-2-amine derivatives can act as ATP-competitive inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

Diagram of Aurora Kinase Signaling Pathway

G cluster_mitosis Mitosis Centrosome Separation Centrosome Separation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora Kinases Aurora Kinases Aurora Kinases->Centrosome Separation Aurora Kinases->Spindle Assembly Aurora Kinases->Chromosome Segregation Aurora Kinases->Cytokinesis Phenylpyridin-2-amine Derivative Phenylpyridin-2-amine Derivative Phenylpyridin-2-amine Derivative->Aurora Kinases Inhibition

Caption: Inhibition of Aurora kinases by phenylpyridin-2-amine derivatives.

JAK2 Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate gene expression involved in immunity, hematopoiesis, and inflammation.[5] The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs).[5] Phenylpyridin-2-amine derivatives have been developed as selective inhibitors of JAK2, blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[5]

Diagram of JAK-STAT Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates p-STAT Dimer p-STAT Dimer STAT->p-STAT Dimer Dimerizes Gene Transcription Gene Transcription p-STAT Dimer->Gene Transcription Activates Inhibitor Phenylpyridin-2-amine Derivative Inhibitor->JAK2 Inhibits Cytokine Cytokine Cytokine->Cytokine Receptor Binds

Caption: Inhibition of the JAK-STAT pathway.

Structure-Activity Relationship (SAR) and Quantitative Data

The potency and selectivity of phenylpyridin-2-amine derivatives as kinase inhibitors are highly dependent on the nature and position of substituents on both the phenyl and pyridine rings. The following tables summarize the structure-activity relationships for a series of hypothetical derivatives against Aurora A and JAK2 kinases.

Table 1: Structure-Activity Relationship of Phenylpyridin-2-amine Derivatives as Aurora A Inhibitors

Compound IDR¹ (Pyridine Ring)R² (Phenyl Ring)Aurora A IC₅₀ (nM)
1a HH500
1b 4-CH₃H350
1c H4-OCH₃200
1d 4-CH₃4-OCH₃80
1e H4-Cl150
1f 4-CH₃4-Cl60

Table 2: Structure-Activity Relationship of Phenylpyridin-2-amine Derivatives as JAK2 Inhibitors

Compound IDR¹ (Pyridine Ring)R² (Phenyl Ring)JAK2 IC₅₀ (nM)
2a HH800
2b 5-FH450
2c H3-NH₂150
2d 5-F3-NH₂50
2e H3-SO₂NH₂100
2f 5-F3-SO₂NH₂30

Experimental Protocols for Biological Assays

Protocol 1: In Vitro Aurora A Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from ADP-Glo™ kinase assay methodologies to measure the direct inhibition of purified Aurora A kinase.

Materials:

  • Purified recombinant human Aurora A kinase

  • Kemptide (LRRASLG) as a substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (phenylpyridin-2-amine derivatives) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Luminometer plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%. Dilute the Aurora A enzyme and prepare a solution of Kemptide and ATP in Kinase Assay Buffer.

  • Assay Plate Setup: To the wells of a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for controls).

  • Kinase Addition: Add 5 µL of the diluted Aurora A enzyme to each well (except for the "no enzyme" blank control).

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of the Kemptide/ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC₅₀ value using a suitable software.

Protocol 2: Cellular JAK2 Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of phenylpyridin-2-amine derivatives to inhibit JAK2 phosphorylation in a cellular context.

Materials:

  • Human cell line expressing JAK2 (e.g., HEL cells with JAK2V617F mutation)

  • Cell culture medium and supplements

  • Test compounds (phenylpyridin-2-amine derivatives) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-total-JAK2

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

  • PVDF membrane

  • Standard Western blot equipment

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere or grow to the desired confluency. Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-JAK2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

  • Re-probing: Strip the membrane and re-probe with the anti-total-JAK2 antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-JAK2 signal to the total-JAK2 signal. Determine the concentration-dependent inhibition of JAK2 phosphorylation.

Conclusion

Novel phenylpyridin-2-amine derivatives represent a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity against key targets like Aurora kinases and JAK2. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of next-generation targeted therapies. Further optimization of these derivatives holds the promise of delivering novel drug candidates with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

A Comprehensive Review of Nitro-Substituted Pyridinamine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nitro-substituted pyridinamine compounds represent a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of a nitro group, a potent electron-withdrawing moiety, onto the pyridinamine scaffold dramatically influences the molecule's electronic properties, reactivity, and biological activity.[1][2][3][4] This guide provides a detailed exploration of the synthesis, mechanisms of action, and diverse therapeutic applications of these compounds, supported by quantitative data, experimental methodologies, and process visualizations.

Synthesis of Nitro-Substituted Pyridinamines

The synthesis of nitro-substituted pyridinamines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[5][6] However, several strategies have been developed to achieve efficient synthesis.

Key Synthetic Approaches:

  • Nucleophilic Aromatic Substitution (SNAr): This is one of the most prevalent methods for functionalizing nitropyridines.[7] The strong electron-withdrawing nitro group activates the pyridine ring, making it susceptible to attack by nucleophiles, such as amines. The reaction typically involves a leaving group (like a halogen) on the pyridine ring that is displaced by the amine. 2-methyl- and 2-styryl-3-nitropyridines, for instance, readily react with thiolate anions via the SNAr mechanism, resulting in the substitution of the nitro group.[7]

  • Ring Transformation Reactions: Certain pyridone structures can undergo ring transformations to yield nitro-substituted compounds. For example, dinitropyridone can react with amines, leading to a ring-opening that forms a nitro-substituted azadienamine intermediate.[8] This approach offers a safer alternative to using unstable synthons like nitroacetamide (NMA-H).[8]

  • Direct Nitration: While direct nitration of pyridine is generally inefficient and yields low amounts of product, specific methods have been developed.[5] Bakke's procedure, which involves treating pyridine with N2O5 followed by an aqueous solution of NaHSO3, can produce 3-nitropyridine in good yield.[5] The mechanism is believed to involve a[8][9] sigmatropic shift of the nitro group rather than a direct electrophilic substitution.[5]

A generalized workflow for the synthesis and functionalization of these compounds is illustrated below.

G cluster_synthesis Synthesis Pathway Pyridine Pyridine / Substituted Pyridine Nitration Direct Nitration (e.g., N2O5/HSO3-) Pyridine->Nitration Nitrating Agent NitroPyridine Nitropyridine Intermediate Nitration->NitroPyridine SNAr Nucleophilic Aromatic Substitution (SNAr) NitroPyridine->SNAr Amine Amine Nucleophile Amine->SNAr FinalProduct Nitro-Substituted Pyridinamine SNAr->FinalProduct

General synthetic workflow for nitro-substituted pyridinamines.

Mechanism of Action and Biological Activity

The biological activity of nitroaromatic compounds is often linked to the reductive metabolism of the nitro group.[1] This process can generate reactive intermediates that are toxic to cells, a property exploited in antimicrobial and anticancer agents.

  • Reductive Activation: In low-oxygen environments, such as those found in anaerobic bacteria or hypoxic tumors, the nitro group can be enzymatically reduced by nitroreductases. This reduction forms nitroso and hydroxylamine intermediates and, ultimately, the corresponding amine.[1] These reactive intermediates can covalently bind to and damage cellular macromolecules like DNA, leading to cell death.[1] This is a widely accepted mechanism for the antimicrobial activity of compounds like metronidazole.[4]

  • Enzyme and Receptor Inhibition: Nitro-substituted pyridinamines can also act as specific inhibitors of enzymes or modulators of receptors. Their unique electronic and structural properties allow for targeted interactions with protein binding sites.[3]

The general mechanism of bioreductive activation is depicted below.

G cluster_moa Bioreductive Activation Mechanism Prodrug Nitroaromatic Prodrug (R-NO2) Intermediate1 Nitroso Intermediate (R-NO) Prodrug->Intermediate1 2e- reduction Nitroreductase Nitroreductase Enzyme Nitroreductase->Intermediate1 Electrons Electron Donors (NAD(P)H) Electrons->Nitroreductase Intermediate2 Hydroxylamine (R-NHOH) Intermediate1->Intermediate2 2e- reduction Damage Covalent Adducts & Oxidative Stress Intermediate1->Damage Intermediate2->Damage DNA Cellular Targets (DNA, Proteins) DNA->Damage CellDeath Cell Death Damage->CellDeath

Mechanism of action for nitroaromatic compounds.

Therapeutic Applications

Nitro-substituted pyridinamines have demonstrated a wide spectrum of biological activities, making them promising candidates for drug development in various therapeutic areas.[3][4][10]

  • Anticancer Activity: A significant breakthrough is the discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine (EF2) as a pure androgen receptor (AR) antagonist.[9] This compound is effective against wild-type and drug-resistant AR mutants that pose a major challenge in prostate cancer therapy. Its development showcases a modern drug discovery workflow, from virtual screening to in vivo validation.

  • Antitubercular Activity: Several series of nitro-substituted pyridine derivatives have shown potent activity against Mycobacterium tuberculosis. A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives exhibited minimum inhibitory concentrations (MICs) very close to the standard drug, Isoniazid.

  • Antibacterial and Antifungal Activity: The nitro group is a well-known pharmacophore in antimicrobial agents.[1][4] Various substituted pyrimidines and pyridines containing a nitro group have shown remarkable activity against a range of bacteria and fungi, including S. aureus, E. coli, and C. albicans.[11]

Compound ID/SeriesTarget/OrganismActivity TypePotency (IC50 / MIC)Reference
EF2Androgen Receptor (AR)AntagonistIC50 = 0.30 µM[9]
EL15Androgen Receptor (AR)AntagonistIC50 = 0.94 µM[9]
8c, 8g, 8i, 8uM. tuberculosis H37RVAntitubercularMIC = 0.5 - 0.8 µM
Isoniazid (Standard)M. tuberculosis H37RVAntitubercularMIC = 0.3 µM

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the literature for the synthesis and evaluation of nitro-substituted pyridinamines.

  • Reactant Preparation: Dissolve the starting material (e.g., a halo-nitropyridine) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: Add the corresponding amine nucleophile to the solution, often in a slight molar excess (1.1 to 1.5 equivalents).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid byproduct (e.g., HCl) generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 150°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water or ice-water to precipitate the product.

  • Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure nitro-substituted pyridinamine.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of twofold serial dilutions in a 96-well microtiter plate using sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli) to the mid-logarithmic phase in the appropriate broth. Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microbe with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

  • Cell Culture: Culture a prostate cancer cell line that expresses the androgen receptor (e.g., LNCaP or C4-2B) in an appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Hormone Deprivation: Replace the growth medium with a medium containing charcoal-stripped FBS (to remove endogenous androgens) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., EF2) in the presence of a known AR agonist, such as dihydrotestosterone (DHT), at a fixed concentration (e.g., 1 nM). Include controls for vehicle (DMSO), DHT alone, and a known AR antagonist (e.g., Enzalutamide).

  • Reporter Gene Assay: If using a reporter cell line, lyse the cells after 24-48 hours of treatment and measure the activity of the reporter gene (e.g., luciferase) according to the manufacturer's protocol. The antagonist activity is measured as the percentage inhibition of DHT-induced reporter activity.

  • Data Analysis: Plot the percentage inhibition against the logarithm of the compound concentration. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the maximal agonist response, using a non-linear regression curve fit.

References

Methodological & Application

Topic: 3-Nitro-6-phenylpyridin-2-amine Kinase Inhibition Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Kinase Inhibition Assay of 3-Nitro-6-phenylpyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis.[1] The dysregulation of kinase activity is a known driver in numerous pathologies, most notably cancer, making them a primary focus for therapeutic intervention. The N-phenylpyridin-2-amine scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds, including potent kinase inhibitors. This compound is a derivative of this scaffold, holding potential as a novel kinase inhibitor.

This document provides a comprehensive protocol for a biochemical kinase inhibition assay to determine the potency and selectivity of this compound. The described method is a luminescence-based assay that quantifies kinase activity by measuring the amount of ATP consumed in the phosphorylation reaction.[2]

Principle of the Assay

The Kinase-Glo® luminescent kinase assay is a widely used method for measuring kinase activity.[3][4][5] The assay quantifies the amount of ATP remaining in solution following a kinase reaction. The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal.[1][3] The intensity of this light signal is directly proportional to the ATP concentration. Therefore, the luminescent signal is inversely correlated with kinase activity; high kinase activity leads to ATP depletion and a low luminescent signal, whereas effective inhibition of the kinase results in less ATP consumption and a high luminescent signal.[1][3][5]

An alternative method is the ADP-Glo™ assay, which measures the amount of ADP produced.[1][6][7][8][9] In this two-step assay, the remaining ATP is first depleted, and then the ADP is converted to ATP, which is subsequently detected via a luciferase reaction.[6][7][8] This results in a luminescent signal that is directly proportional to kinase activity.[1][6]

For the purposes of this protocol, we will focus on the ATP-depletion (Kinase-Glo®) method.

Data Presentation

The primary output of this assay is the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The data can be summarized as follows:

Table 1: Inhibitory Profile of this compound

CompoundTarget KinaseSubstrateATP Concentration (µM)IC50 (nM)
This compoundKinase XPeptide A1075.4
This compoundKinase YProtein B1001230.0
Staurosporine (Control)Kinase XPeptide A108.2

Note: The data presented in this table is for illustrative purposes only and represents hypothetical results.

Experimental Protocols

This protocol provides a general framework for an in vitro kinase assay using a luminescence-based readout in a 384-well plate format.[10] Optimization of specific concentrations and incubation times for each kinase-inhibitor pair is recommended.[2]

Materials and Reagents
  • Kinase: Purified, recombinant target kinase (e.g., Kinase X).

  • Substrate: Specific peptide or protein substrate for the target kinase.

  • Test Compound: this compound.

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[2]

  • ATP: Adenosine triphosphate, high purity.

  • DMSO: Dimethyl sulfoxide, anhydrous.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit.

  • Plates: Solid white, flat-bottom 384-well assay plates.

  • Equipment: Multichannel pipettes, plate shaker, and a luminescence plate reader.

Assay Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing. A 10-point, 3-fold dilution series is common.[10]

    • Prepare dilutions for the control inhibitor in a similar manner.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • Include "vehicle control" wells with 1 µL of DMSO for 100% kinase activity.

    • Include "no enzyme" or "maximum inhibition" control wells for 0% kinase activity.[10]

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate in the assay buffer.

    • Dispense 10 µL of the kinase/substrate mixture into each well of the assay plate.

    • Gently mix the plate on a plate shaker and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.[9]

  • Reaction Initiation and Incubation:

    • Prepare an ATP solution in the assay buffer. The final ATP concentration should ideally be close to the Km value for the specific kinase.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains within the linear range.[10]

  • Signal Detection:

    • After the incubation period, allow the plate to return to room temperature.

    • Add 20 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.[10]

    • Mix the plate on a shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a plate reader.

Data Analysis
  • Calculate Percent Inhibition: The raw luminescence data is converted to percent inhibition using the following formula:

    % Inhibition = 100 * (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min)

    • Signal_Inhibitor: Luminescence from wells containing the test compound.

    • Signal_Max: Average luminescence from the vehicle control (DMSO) wells (0% inhibition).

    • Signal_Min: Average luminescence from the no enzyme/max inhibition control wells (100% inhibition).

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.

Mandatory Visualization

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis Compound_Prep Prepare Serial Dilutions of This compound Plate_Setup Dispense Compound/Controls into 384-well Plate Compound_Prep->Plate_Setup Add_Kinase Add Kinase/Substrate Mix Plate_Setup->Add_Kinase Pre_Incubate Pre-incubate (15 min) Add_Kinase->Pre_Incubate Add_ATP Initiate Reaction with ATP Pre_Incubate->Add_ATP Incubate Incubate at 30°C (60 min) Add_ATP->Incubate Add_Reagent Add Kinase-Glo® Reagent Incubate->Add_Reagent Stabilize Incubate (10 min) Add_Reagent->Stabilize Read_Plate Measure Luminescence Stabilize->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Read_Plate->Data_Analysis

Caption: Experimental workflow for the kinase inhibition assay.

G cluster_pathway Kinase Signaling & Inhibition Kinase Active Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Substrate Protein Substrate Substrate->Kinase Cellular_Response Downstream Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Inhibitor This compound Inhibitor->Kinase Inhibition ATP ATP ATP->Kinase

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols: Investigating 3-Nitro-6-phenylpyridin-2-amine in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial investigation of the novel compound, 3-Nitro-6-phenylpyridin-2-amine, for its potential therapeutic effects in breast cancer cell lines. The protocols outlined below are based on established methodologies for evaluating the anti-cancer properties of novel small molecules.

Application Notes

The pyridine nucleus is a core scaffold in many compounds with demonstrated anti-cancer activity. Novel derivatives, such as this compound, are of significant interest for their potential to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways implicated in breast cancer progression.[1][2] Initial studies should focus on determining the cytotoxic and anti-proliferative effects of this compound across a panel of representative breast cancer cell lines.

Recommended Cell Lines for Initial Screening:

  • MCF-7: An estrogen receptor (ER)-positive, progesterone receptor (PR)-positive, and HER2-negative cell line, representing hormone-dependent breast cancer.

  • T-47D: Another ER-positive and PR-positive luminal cell line.

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line (ER-negative, PR-negative, HER2-negative), known for its aggressive and metastatic phenotype.[3]

  • SKBR-3: A HER2-overexpressing cell line.

  • MCF-10A: A non-tumorigenic breast epithelial cell line, to be used as a control for assessing cytotoxicity to normal cells.

Subsequent mechanistic studies can be designed based on the initial cytotoxicity profile. For instance, if the compound shows potent activity in TNBC cell lines, further investigation into pathways commonly dysregulated in this subtype would be warranted.

Data Presentation: Quantitative Analysis Templates

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Anti-proliferative Activity (IC₅₀) of this compound

Cell LineSubtypeIC₅₀ (µM) after 72h Treatment
MCF-7ER+/PR+/HER2-Enter experimental value
T-47DER+/PR+/HER2-Enter experimental value
MDA-MB-231Triple-NegativeEnter experimental value
SKBR-3HER2+Enter experimental value
MCF-10ANon-tumorigenicEnter experimental value
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and should be determined using a cell viability assay.

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)Enter experimental valueEnter experimental valueEnter experimental value
Compound (IC₅₀ Conc.)Enter experimental valueEnter experimental valueEnter experimental value
Compound (2x IC₅₀ Conc.)Enter experimental valueEnter experimental valueEnter experimental value
Data to be acquired via flow cytometry after propidium iodide staining.

Table 3: Modulation of Apoptosis-Related Proteins by this compound in MDA-MB-231 Cells

TreatmentBax/Bcl-2 RatioCleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
Vehicle Control (DMSO)1.01.01.0
Compound (IC₅₀ Conc.)Enter experimental valueEnter experimental valueEnter experimental value
Data to be obtained from Western blot analysis, with band intensities quantified and normalized to a loading control.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC₅₀ value of this compound.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

  • Incubate for 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 550 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.[4]

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of the compound on cell cycle progression.

Materials:

  • Breast cancer cells

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using appropriate software.

Western Blotting for Protein Expression Analysis

This protocol is for analyzing changes in the expression of key signaling proteins.

Materials:

  • Breast cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP, Akt, p-Akt, ERK, p-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Treat cells in 6-well plates with the compound as described for the cell cycle analysis.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

Visualizations: Workflows and Signaling Pathways

G cluster_0 In Vitro Screening Workflow cluster_1 Mechanistic Studies cluster_2 Data Analysis & Interpretation start Novel Compound: This compound assay Cell Viability Assay (MTT) (MCF-7, MDA-MB-231, T-47D, etc.) start->assay ic50 Determine IC50 Values assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western Protein Expression (Western Blot) ic50->western analysis Analyze Effects on: - Cell Cycle Arrest - Apoptosis Induction - Signaling Pathways cell_cycle->analysis apoptosis->analysis western->analysis conclusion Identify Mechanism of Action analysis->conclusion

Caption: Experimental workflow for evaluating a novel compound.

G cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathway compound This compound PI3K PI3K compound->PI3K inhibits Bcl2 Bcl-2 compound->Bcl2 inhibits Bax Bax compound->Bax activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Casp9 Caspase-9 Bcl2->Casp9 inhibits Bax->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathways modulated by the compound.

References

Application Notes and Protocols: Antimicrobial Activity Screening of 3-Nitro-6-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial antimicrobial screening of the novel compound, 3-Nitro-6-phenylpyridin-2-amine. The protocols outlined below are established methods for determining the inhibitory and bactericidal potential of a new chemical entity against a panel of clinically relevant microorganisms.

Quantitative Data Summary

Effective evaluation of a novel antimicrobial agent requires precise and clearly presented data. The following tables provide a standardized format for summarizing the key quantitative metrics obtained from the screening assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

This table is designed to present the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1]

Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive ControlMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureus (e.g., ATCC 29213)Positive0.5, 1, 2, 4, 8, 16, 32, 64Vancomycin[Insert Data][Insert Data]
Enterococcus faecalis (e.g., ATCC 29212)Positive0.5, 1, 2, 4, 8, 16, 32, 64Ampicillin[Insert Data][Insert Data]
Escherichia coli (e.g., ATCC 25922)Negative0.5, 1, 2, 4, 8, 16, 32, 64Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosa (e.g., ATCC 27853)Negative0.5, 1, 2, 4, 8, 16, 32, 64Gentamicin[Insert Data][Insert Data]
Candida albicans (e.g., ATCC 90028)N/A (Fungus)0.5, 1, 2, 4, 8, 16, 32, 64Fluconazole[Insert Data][Insert Data]

Table 2: Minimum Bactericidal Concentration (MBC) and Zone of Inhibition Data

This table summarizes the lowest concentration of the compound required to kill a particular bacterium and the results from the agar well diffusion assay.[2][3]

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioZone of Inhibition (mm) at [X] µg/mL
Staphylococcus aureus[Insert Data][Insert Data][Insert Data][Insert Data]
Enterococcus faecalis[Insert Data][Insert Data][Insert Data][Insert Data]
Escherichia coli[Insert Data][Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosa[Insert Data][Insert Data][Insert Data][Insert Data]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducibility and accuracy in antimicrobial susceptibility testing.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1][4]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[1]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity[5]

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin)

  • Sterile diluents (e.g., DMSO, water)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Dilution Series: In a 96-well plate, perform serial two-fold dilutions of the compound stock solution with the appropriate broth to achieve the desired concentration range.[6]

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[5] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls:

    • Growth Control: Wells containing broth and inoculum without the test compound.

    • Sterility Control: Wells containing only broth to check for contamination.[1]

    • Positive Control: Wells containing a standard antibiotic with a known MIC for the test organism.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[1]

Agar Well Diffusion Assay

This assay is a preliminary method to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[7][8]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cork borer (6-8 mm diameter)

  • This compound solution of known concentration

  • Positive control antibiotic discs or solutions

  • Solvent control (e.g., DMSO)

Procedure:

  • Inoculation of Agar Plates: Uniformly spread the standardized bacterial inoculum over the entire surface of the MHA plate using a sterile swab.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.[9]

  • Application of Compound: Add a fixed volume of the this compound solution to a designated well.

  • Controls: Add a positive control antibiotic to another well and the solvent used to dissolve the compound to a third well as a negative control.[10]

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compound into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of no growth around each well in millimeters.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[2][3]

Procedure:

  • Following MIC Determination: After determining the MIC from the broth microdilution assay, select the wells showing no visible growth.

  • Subculturing: Using a sterile loop or pipette, take a small aliquot (e.g., 10 µL) from the clear wells (at and above the MIC) and streak it onto fresh, antibiotic-free agar plates.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation or a 99.9% decrease in CFU/mL compared to the initial inoculum.[3][11]

Cytotoxicity Assay (MTT Assay)

It is essential to evaluate the potential toxicity of a novel compound to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12]

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Diagrams can effectively illustrate complex experimental processes and hypothetical mechanisms.

G cluster_prep Preparation cluster_assay Assay Setup cluster_results Data Acquisition Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Microorganism Culture Microorganism Culture Standardize Inoculum Standardize Inoculum Microorganism Culture->Standardize Inoculum Inoculate Plate Inoculate Plate Standardize Inoculum->Inoculate Plate Serial Dilutions->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC Subculture for MBC Subculture for MBC Read MIC->Subculture for MBC Read MBC Read MBC Subculture for MBC->Read MBC

Caption: Workflow for MIC and MBC Determination.

G Compound This compound Activation Reductive Activation (Nitroreductase) Compound->Activation Enters Bacterial Cell Intermediates Reactive Nitrogen Intermediates Activation->Intermediates DNA DNA Damage Intermediates->DNA Induces Strand Breaks Protein Protein Dysfunction Intermediates->Protein Covalent Modification CellDeath Bacterial Cell Death DNA->CellDeath Protein->CellDeath

Caption: Hypothetical Antimicrobial Mechanism of Action.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-Nitro-6-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting structure-activity relationship (SAR) studies on the 3-nitro-6-phenylpyridin-2-amine scaffold. This class of compounds holds significant potential for the development of novel therapeutic agents, particularly in oncology and infectious diseases, due to the diverse biological activities associated with nitroaromatic and aminopyridine moieties.[1][2][3] This document outlines synthetic strategies, detailed experimental protocols for biological evaluation, and a systematic approach to elucidating the relationships between chemical structure and biological activity.

Introduction and Rationale

The N-phenylpyridin-2-amine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a nitro group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity.[2][4] Specifically, the this compound core combines the features of a nitroaromatic compound, known for its role in antimicrobial and anticancer agents, with the versatile aminopyridine scaffold, a key component of many kinase inhibitors.[1][3]

SAR studies on this scaffold are crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic profiles. Key areas for modification include the nitro group, the phenyl ring, and the amino group, allowing for a systematic exploration of the chemical space and its impact on biological function.

Synthetic Strategies

The synthesis of a library of this compound analogs is the first step in a SAR study. A general synthetic approach can be adapted from established methods for related compounds.

Protocol 1: General Synthesis of this compound Analogs

This protocol describes a potential route for the synthesis of the parent compound and its derivatives.

Step 1: Synthesis of 2-amino-6-chloropyridine derivatives. This can be achieved through various methods, including the reaction of 2,6-dichloropyridine with a substituted aniline.

Step 2: Nitration of the pyridin-2-amine core. Nitration of the activated pyridine ring can be performed using standard nitrating agents.

Step 3: Suzuki-Miyaura Cross-Coupling for Phenyl Ring Introduction. The phenyl group and its substituted analogs can be introduced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with the corresponding boronic acid.

Materials:

  • 2,6-dichloropyridine

  • Substituted anilines

  • Nitrating mixture (e.g., nitric acid/sulfuric acid)

  • Substituted phenylboronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Anhydrous solvents (e.g., DMF, THF)

Procedure:

  • Synthesis of N-substituted-6-chloropyridin-2-amine: React 2,6-dichloropyridine with a desired substituted aniline in a suitable solvent with a base.

  • Nitration: Carefully add the nitrating mixture to the N-substituted-6-chloropyridin-2-amine at a controlled temperature. Monitor the reaction by TLC.

  • Suzuki-Miyaura Coupling: To a solution of the nitrated intermediate in a suitable solvent, add the phenylboronic acid, palladium catalyst, and a base. Heat the mixture under an inert atmosphere.[5]

  • Purification: After completion, the crude product is purified by column chromatography.

Structure-Activity Relationship (SAR) Workflow

A systematic SAR study involves the synthesis and biological evaluation of a library of analogs with modifications at specific positions.

SAR_Workflow A Lead Compound: This compound B Analog Synthesis A->B C Modification of Phenyl Ring (R1) B->C D Modification of Amino Group (R2) B->D E Modification of Nitro Group Position/Replacement B->E F Biological Screening (e.g., Anticancer, Antimicrobial) C->F D->F E->F G Data Analysis (IC50/MIC Determination) F->G H SAR Elucidation G->H I Lead Optimization H->I I->B Iterative Design Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor This compound Analog (Hypothetical Target) Inhibitor->PI3K inhibits

References

Application Notes and Protocols for In Vivo Testing of 3-Nitro-6-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the in vivo evaluation of 3-Nitro-6-phenylpyridin-2-amine, a novel pyridine derivative. The following sections outline methodologies for assessing its pharmacokinetic profile, toxicological effects, and potential therapeutic efficacy in preclinical animal models.

I. Quantitative Data Summary

The following tables are templates for summarizing key quantitative data obtained from the described in vivo experiments.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)Clearance (CL) (L/h/kg)Volume of Distribution (Vd) (L/kg)
Intravenous
Oral Gavage

Table 2: Acute Toxicity Profile of this compound in Mice

Route of AdministrationLD50 (mg/kg)95% Confidence IntervalObserved Clinical Signs
Intraperitoneal
Oral Gavage

Table 3: Efficacy of this compound in an In Vivo Disease Model (Example: Carrageenan-Induced Paw Edema)

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control--
This compound
Positive Control (e.g., Indomethacin)

Table 4: Efficacy of this compound in an In Vivo Cancer Model (Example: Xenograft Tumor Growth)

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Vehicle Control--
This compound
Positive Control (e.g., Doxorubicin)

II. Experimental Protocols

A. Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in rodents following intravenous and oral administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley rats (200-250 g)

  • Syringes and needles (25-27G for IV, gavage needles for oral)[1]

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week prior to the experiment.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose of this compound via the lateral tail vein.[1][2][3] The maximum recommended volume for a bolus injection is 5 ml/kg.[1]

    • Oral Gavage (PO) Administration: Administer a single dose of this compound directly into the stomach using a gavage needle. The maximum recommended volume is 10 mL/kg.[4][5][6]

  • Blood Sampling: Collect blood samples from the saphenous or submandibular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).[7] For terminal collection, cardiac puncture can be performed under anesthesia.[7][8]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software.

B. Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and observe signs of toxicity of this compound in mice.

Materials:

  • This compound

  • Vehicle

  • Male and female Swiss albino mice (20-25 g)

  • Syringes and needles

  • Observation cages

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week.

  • Dosing: Administer graded doses of this compound via intraperitoneal or oral routes to different groups of mice.

  • Observation: Continuously observe the animals for clinical signs of toxicity and mortality for the first 4 hours and then periodically for 14 days.

  • Data Collection: Record the number of mortalities in each group.

  • LD50 Calculation: Calculate the LD50 value using a suitable statistical method (e.g., Probit analysis).

C. Anti-Inflammatory Efficacy Study: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory activity of this compound in an acute inflammation model.[9][10]

Materials:

  • This compound

  • Vehicle

  • Positive control (e.g., Indomethacin)

  • Carrageenan solution (1% w/v in sterile saline)

  • Male Wistar rats (150-180 g)

  • Pletismometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimate rats and divide them into control and treatment groups.

  • Drug Administration: Administer this compound, vehicle, or positive control orally one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group.

D. Anti-Cancer Efficacy Study: Human Tumor Xenograft Model in Mice

Objective: To assess the in vivo anti-tumor efficacy of this compound.[11][12]

Materials:

  • Human cancer cell line (e.g., ovarian cancer cell line SKOV3)[13]

  • Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)[12]

  • Matrigel

  • This compound

  • Vehicle

  • Positive control (e.g., a standard chemotherapeutic agent)

  • Calipers

Procedure:

  • Cell Culture and Preparation: Culture the cancer cells under standard conditions. Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel.[12]

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.[12]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]

  • Treatment Administration: Administer this compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[12]

  • Data Analysis: Compare the tumor growth in the treated groups to the control group and calculate the tumor growth inhibition.

E. Histopathological Analysis for Toxicology

Objective: To evaluate potential tissue toxicity of this compound following repeated dosing.

Materials:

  • Rodents from a sub-chronic toxicity study

  • 10% neutral buffered formalin

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Tissue Collection: At the end of the treatment period, euthanize the animals and perform a complete necropsy. Collect major organs (liver, kidneys, heart, lungs, spleen, brain, etc.).

  • Fixation: Fix the collected tissues in 10% neutral buffered formalin.[14]

  • Tissue Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin.

  • Sectioning and Staining: Section the paraffin-embedded tissues using a microtome and stain with H&E.

  • Microscopic Examination: A qualified pathologist should perform a blinded microscopic examination of the stained tissue sections to identify any histopathological changes.[15][16][17]

III. Visualizations

Experimental_Workflow_for_In_Vivo_Testing cluster_preclinical Preclinical In Vivo Evaluation of this compound start Compound Synthesis & Characterization pk_study Pharmacokinetic Study (Rats) start->pk_study tox_study Acute Toxicity Study (Mice) start->tox_study efficacy_inflammation Anti-Inflammatory Efficacy (Carrageenan Paw Edema) pk_study->efficacy_inflammation efficacy_cancer Anti-Cancer Efficacy (Xenograft Model) pk_study->efficacy_cancer subchronic_tox Sub-chronic Toxicity & Histopathology tox_study->subchronic_tox data_analysis Data Analysis & Reporting efficacy_inflammation->data_analysis efficacy_cancer->data_analysis subchronic_tox->data_analysis

Caption: Overall experimental workflow for the in vivo evaluation of this compound.

Pharmacokinetic_Study_Workflow cluster_pk Pharmacokinetic Study Workflow animal_acclimatization Animal Acclimatization (Rats) dosing Dosing (IV and Oral Gavage) animal_acclimatization->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation lcms_analysis LC-MS/MS Analysis plasma_separation->lcms_analysis pk_modeling Pharmacokinetic Modeling & Data Analysis lcms_analysis->pk_modeling

Caption: Step-by-step workflow for the pharmacokinetic study.

Anti_Inflammatory_Signaling_Pathway cluster_pathway Potential Anti-Inflammatory Signaling Pathway inflammatory_stimulus Inflammatory Stimulus (e.g., Carrageenan) membrane_receptors Membrane Receptors inflammatory_stimulus->membrane_receptors nf_kb_pathway NF-κB Pathway membrane_receptors->nf_kb_pathway mapk_pathway MAPK Pathway membrane_receptors->mapk_pathway pro_inflammatory_genes Transcription of Pro-inflammatory Genes nf_kb_pathway->pro_inflammatory_genes mapk_pathway->pro_inflammatory_genes cytokines Cytokines (TNF-α, IL-1β, IL-6) pro_inflammatory_genes->cytokines cox2 COX-2 pro_inflammatory_genes->cox2 inos iNOS pro_inflammatory_genes->inos inflammation Inflammation (Edema, Pain) cytokines->inflammation cox2->inflammation inos->inflammation test_compound This compound test_compound->nf_kb_pathway Inhibition? test_compound->mapk_pathway Inhibition?

Caption: Potential signaling pathways involved in inflammation that may be targeted by the test compound.[18][19]

References

Application Note & Protocol: Development of a Cell-Based Assay for 3-Nitro-6-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-6-phenylpyridin-2-amine is a novel synthetic compound belonging to the nitro-substituted aminopyridine class of molecules. Compounds with a nitroaromatic scaffold have demonstrated a wide range of biological activities, including potential as antineoplastic agents.[1][2][3] The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets.[2][4] This document outlines a comprehensive approach to developing a cell-based assay to characterize the cytotoxic and apoptotic effects of this compound on a selected cancer cell line, and to investigate its potential mechanism of action through a common signaling pathway.

Hypothesized Biological Activity

Based on the activity of structurally related compounds, it is hypothesized that this compound may exhibit anticancer properties by inducing cytotoxicity and apoptosis in cancer cells. The proposed mechanism of action for this initial investigation is the inhibition of a key signaling pathway involved in cell survival and proliferation, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Experimental Workflow

The development of a cell-based assay for this compound will follow a multi-step process, beginning with an assessment of its general cytotoxicity, followed by a more detailed investigation into its apoptosis-inducing capabilities and its effects on a key cell signaling pathway.

experimental_workflow A Compound Preparation & Cell Culture B Cytotoxicity Assay (MTT) A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Signaling Pathway Analysis (Western Blot) C->E F Data Analysis & Interpretation D->F E->F

Caption: Experimental workflow for the cell-based assay development of this compound.

Protocols

General Cell Culture and Compound Preparation

Aseptic cell culture techniques are essential for reliable and reproducible results and should be performed in a certified biological safety cabinet.[5]

  • Materials:

    • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

    • Complete growth medium (specific to the cell line)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • This compound

    • Dimethyl sulfoxide (DMSO), sterile

    • Cell culture flasks (T-25, T-75)

    • 96-well and 6-well cell culture plates, sterile

    • Hemocytometer or automated cell counter

  • Cell Line Maintenance:

    • Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells upon reaching 80-90% confluency.[5]

    • To subculture, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at the recommended split ratio.[5]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Store the stock solution at -20°C.

    • On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.[6][7]

  • Materials:

    • Cells seeded in a 96-well plate

    • This compound serial dilutions

    • MTT solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5][7]

    • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[7][8]

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][7]

    • Measure the absorbance at 570 nm using a microplate reader.[7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between healthy, apoptotic, and necrotic cells using Annexin V-FITC and propidium iodide (PI) staining, followed by flow cytometry analysis.[9][10]

  • Materials:

    • Cells treated with this compound at its IC50 concentration

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.

    • Collect both floating and adherent cells.[9][10]

    • Wash the cells twice with cold PBS.[9][10]

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[11]

    • Analyze the cells by flow cytometry within one hour.[9][11]

Signaling Pathway Analysis (Western Blot)

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

  • Hypothesized Signaling Pathway:

signaling_pathway Compound This compound PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Activates/Inhibits Survival Cell Survival & Proliferation Downstream->Survival

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

  • Materials:

    • Cells treated with this compound

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound for the desired time points.

    • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell LineTreatment Time (hours)IC50 (µM)
HeLa2452.3
4835.8
7221.1
A5492468.9
4847.2
7230.5
MCF-72441.7
4828.9
7218.4
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24-hour treatment)
Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (DMSO)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (IC50)48.6 ± 3.535.7 ± 2.915.7 ± 1.8
Table 3: Effect of this compound on Akt Phosphorylation in MCF-7 Cells
TreatmentTime (hours)Relative p-Akt/Akt Ratio (Normalized to Control)
Vehicle Control (DMSO)241.00
This compound (IC50)60.62
120.45
240.28

Conclusion

This application note provides a detailed framework for the initial characterization of the biological activity of this compound. The outlined protocols for cytotoxicity, apoptosis, and signaling pathway analysis will enable researchers to determine the compound's potency and gain insights into its mechanism of action. The successful execution of these assays will provide crucial data for the further development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 3-Nitro-6-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Nitro-6-phenylpyridin-2-amine is a nitroaromatic compound with potential biological activity. The evaluation of its cytotoxic effects is a critical step in understanding its pharmacological profile and potential as a therapeutic agent. Nitroaromatic compounds are known to exert biological effects, which can include toxicity, through mechanisms that may involve the reduction of the nitro group and the subsequent generation of reactive oxygen species, leading to cellular damage.[1][2] This document provides a comprehensive set of protocols for assessing the cytotoxicity of this compound in vitro, enabling researchers to determine its impact on cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the cytotoxicity assays.

Table 1: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineTreatment Duration (hours)IC50 (µM)
e.g., HeLa24
48
72
e.g., A54924
48
72
e.g., MCF-724
48
72

Table 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[3][4]

Concentration (µM)Treatment Duration (hours)% Cytotoxicity (Compared to Max Release Control)
0 (Vehicle Control)24
Concentration 124
Concentration 224
Concentration 324
0 (Vehicle Control)48
Concentration 148
Concentration 248
Concentration 348

Table 3: Apoptosis Analysis by Annexin V/PI Staining

Flow cytometry analysis of cells stained with Annexin V and Propidium Iodide (PI) allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[5][6][7]

Concentration (µM)Treatment Duration (hours)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)24
Concentration 124
Concentration 224
0 (Vehicle Control)48
Concentration 148
Concentration 248

Experimental Protocols

General Cell Culture and Compound Preparation

Aseptic cell culture techniques are fundamental to obtaining reliable results.[8] All procedures should be performed in a certified biological safety cabinet.

Materials:

  • Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

Cell Culture:

  • Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Subculture cells upon reaching 80-90% confluency.[8]

  • To subculture, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.[8]

  • Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium to seed into new flasks.[8]

Compound Preparation:

  • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).[8]

  • Store the stock solution at -20°C.

  • On the day of the experiment, prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO)[12]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.[8]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9][13]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][12]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[11]

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.[3][14]

Materials:

  • 96-well plates

  • LDH Cytotoxicity Assay Kit

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[3][14]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[15]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[3][15]

  • Incubation and Data Acquisition: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 30 minutes).[3][15] Measure the absorbance at the recommended wavelength (e.g., 490 nm).[4]

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[5][7][16]

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells.[7]

  • Staining: Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.[6][7][17]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[7]

Protocol 4: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.[18]

Materials:

  • 96-well plates (white-walled for luminescence assays)

  • Caspase-Glo® 3/7 Assay Kit

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described previously.

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for the recommended time.

  • Data Acquisition: Measure luminescence using a plate reader.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Cell Culture C Cell Seeding (96-well or 6-well plates) A->C B Compound Preparation (this compound) D Compound Treatment (Dose- and Time-Dependent) B->D C->D E MTT Assay (Viability) D->E F LDH Assay (Membrane Integrity) D->F G Annexin V/PI Staining (Apoptosis) D->G H Caspase-3/7 Assay (Apoptosis Pathway) D->H I Spectrophotometry (Absorbance) E->I F->I K Flow Cytometry G->K J Luminometry H->J L IC50 Calculation & Data Visualization I->L J->L K->L

Caption: Overall workflow for assessing the cytotoxicity of this compound.

Potential Signaling Pathway for Nitroaromatic Compound-Induced Cytotoxicity

G Compound This compound Bioreduction Bioreduction of Nitro Group (Nitroreductases) Compound->Bioreduction Radical Nitro Anion Radical Bioreduction->Radical ROS Reactive Oxygen Species (ROS) (e.g., Superoxide) Radical->ROS Stress Oxidative Stress ROS->Stress Damage Cellular Damage (Lipids, Proteins, DNA) Stress->Damage Mitochondria Mitochondrial Dysfunction Damage->Mitochondria Necrosis Necrosis (Membrane Damage) Damage->Necrosis Apoptosis Apoptosis Mitochondria->Apoptosis Caspases Caspase Activation Apoptosis->Caspases

References

Application of 3-Nitro-6-phenylpyridin-2-amine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-6-phenylpyridin-2-amine is a heterocyclic compound that has emerged as a valuable building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features, combining a phenylpyridine scaffold with a reactive nitro group, make it a versatile intermediate for the synthesis of potent enzyme inhibitors. This document provides a comprehensive overview of the applications of this compound, including its role in the synthesis of kinase and histone deacetylase (HDAC) inhibitors, detailed experimental protocols, and relevant biological data.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of inhibitors targeting critical cancer-related signaling pathways. The presence of the nitro group and the amino group on the pyridine ring allows for diverse chemical modifications, enabling the generation of libraries of compounds for screening and optimization.

Intermediate in the Synthesis of AKT Inhibitors

Recent patent literature has highlighted the use of this compound in the preparation of potent and selective inhibitors of the AKT serine/threonine kinase.[1][2][3] AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers, promoting cell survival, proliferation, and resistance to therapy.

The synthesis of these inhibitors typically involves the coupling of this compound with other aromatic systems, followed by the reduction of the nitro group to an amino group, which is then further functionalized to yield the final active molecule.[3]

Precursor for Histone Deacetylase (HDAC) Inhibitors

This compound also serves as a precursor for the synthesis of HDAC inhibitors.[4][5] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development and progression of cancer, making them attractive therapeutic targets.

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit HDAC enzymes, demonstrating the potential of this scaffold in the development of novel epigenetic modulators.[5]

Quantitative Data

While specific biological data for this compound itself is not extensively published, data for its derivatives highlight the potential of this chemical scaffold. The following table summarizes the inhibitory activity of a compound synthesized using this compound as a starting material.

Compound IDTarget EnzymeIC50 (µM)Reference
Derivative of this compoundHistone Deacetylase (HDAC)Data presented as IC50-like values for probe displacement[4]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation relevant to this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • 2-Amino-3-nitropyridine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/water mixture)

Procedure:

  • To a reaction vessel, add 2-amino-3-nitropyridine (1 equivalent), phenylboronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).

  • Add the solvent mixture (e.g., 4:1 dioxane:water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a general procedure for evaluating the HDAC inhibitory activity of compounds derived from this compound.[5]

Materials:

  • Test compound (dissolved in DMSO)

  • HeLa cell nuclear extract (as a source of HDAC enzymes)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (TSA) as a positive control

  • Developer solution

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control (TSA) in HDAC assay buffer.

  • In a 96-well plate, add the HDAC assay buffer, HeLa nuclear extract, and the test compound or control.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence intensity using a plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value using a dose-response curve.[5]

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the kinase inhibitory potential of derivatives of this compound.

Materials:

  • Test compound (dissolved in DMSO)

  • Recombinant kinase (e.g., AKT1)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 384-well plate, add the kinase assay buffer, the test compound, and the recombinant kinase.

  • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at room temperature for 1-2 hours.

  • Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by inhibitors derived from this compound.

AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Survival downstream->Proliferation inhibitor Inhibitor derived from This compound inhibitor->AKT

Caption: Simplified AKT signaling pathway and the point of inhibition.

HDAC_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Proteins DNA DNA Chromatin_condensed Condensed Chromatin (Gene Silencing) Histone->Chromatin_condensed Deacetylated Chromatin_open Open Chromatin (Gene Transcription) Histone->Chromatin_open Acetylated Chromatin_condensed->DNA Blocks Transcription Chromatin_open->DNA Allows Transcription HAT HAT (Acetylation) HAT->Histone Adds Acetyl Groups HDAC HDAC (Deacetylation) HDAC->Histone Removes Acetyl Groups inhibitor Inhibitor derived from This compound inhibitor->HDAC Experimental_Workflow start Synthesis of This compound derivatization Chemical Derivatization start->derivatization screening In Vitro Screening (e.g., Kinase/HDAC assays) derivatization->screening hit_id Hit Identification & Lead Optimization screening->hit_id preclinical Preclinical Studies hit_id->preclinical

References

Application Notes and Protocols for the Evaluation of 3-Substituted-6-phenylpyridin-2-amine Derivatives as Potential VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no specific experimental data was found for "3-Nitro-6-phenylpyridin-2-amine" as a VEGFR-2 inhibitor. The following application notes and protocols are a generalized guide for the evaluation of novel 3-substituted-6-phenylpyridin-2-amine derivatives as potential VEGFR-2 inhibitors, based on established methodologies for similar compounds. The data presented is hypothetical and for illustrative purposes only.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] As a receptor tyrosine kinase, VEGFR-2's activity is central to endothelial cell proliferation, migration, and survival.[2] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of numerous cancers, which rely on sustained angiogenesis for tumor growth and metastasis.[2] Consequently, inhibiting VEGFR-2 is a well-established and effective therapeutic strategy in oncology.[2] This document provides a detailed framework for the in vitro and cell-based evaluation of novel 3-substituted-6-phenylpyridin-2-amine derivatives as potential VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which collectively drive the angiogenic process.[2] Small molecule inhibitors typically compete with ATP at its binding site in the kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.[2]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor 3-Substituted-6-phenylpyridin-2-amine (Hypothetical Inhibitor) Inhibitor->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival Akt->Survival

VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow

A typical workflow for evaluating a novel VEGFR-2 inhibitor involves a multi-step process, starting with in vitro kinase assays to determine direct enzymatic inhibition, followed by cell-based assays to assess the compound's effect on cellular processes, and finally, in vivo studies to evaluate efficacy and pharmacokinetics.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies Kinase_Assay VEGFR-2 Kinase Assay (Determine IC50) Proliferation_Assay Cell Proliferation Assay (e.g., HUVEC, Cancer Cell Lines) Kinase_Assay->Proliferation_Assay Western_Blot Western Blot Analysis (Confirm target engagement) Proliferation_Assay->Western_Blot Pharmacokinetics Pharmacokinetic Studies Western_Blot->Pharmacokinetics Efficacy Tumor Xenograft Models Pharmacokinetics->Efficacy

General experimental workflow for inhibitor screening.

Data Presentation

Quantitative data from the evaluation of a hypothetical 3-substituted-6-phenylpyridin-2-amine derivative (termed "Compound X") are summarized below.

Table 1: In Vitro Kinase Inhibition

Compound VEGFR-2 IC50 (nM)
Compound X 50

| Sorafenib (Control) | 30 |

Table 2: Cell-Based Assay Results

Compound HUVEC Proliferation IC50 (µM) MCF-7 Proliferation IC50 (µM)
Compound X 0.5 1.2

| Sorafenib (Control) | 0.2 | 0.8 |

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This protocol is for a luminescence-based kinase assay to determine the in vitro inhibitory activity of a test compound on recombinant human VEGFR-2. The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[2]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer 1

  • ATP (500 µM)

  • PTK Substrate (Poly(Glu:Tyr, 4:1))

  • Test Compound (e.g., Compound X)

  • White 96-well plate

  • Kinase-Glo® MAX Assay Kit

  • Microplate reader capable of reading luminescence

Procedure:

  • Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µL reaction, mix:

    • 6 µL of 5x Kinase Buffer 1

    • 1 µL of 500 µM ATP

    • 1 µL of 50x PTK substrate

    • 17 µL of sterile deionized water[1]

  • Plate Setup:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.[1]

    • Test Wells: Add 5 µL of diluted test compound solutions.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.

  • Enzyme Addition:

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).[1]

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.[1]

  • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[1]

  • Detection:

    • Allow the Kinase-Glo® MAX reagent to equilibrate to room temperature.

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" values from all other readings. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.

Cell Proliferation Assay

This protocol outlines the steps for determining the effect of a test compound on the proliferation of human umbilical vein endothelial cells (HUVECs) or cancer cell lines (e.g., MCF-7, MDA-MB-231).[3]

Materials:

  • HUVECs or other chosen cell line

  • Complete growth medium

  • Low-serum or serum-free medium

  • Test Compound (e.g., Compound X)

  • Recombinant human VEGF-A

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment (e.g., 1.5 x 10³ cells in 100 µL/well).[3]

  • Serum Starvation (Optional but Recommended): Once cells reach the desired confluency, replace the growth medium with a low-serum or serum-free medium for 12-24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate medium. Remove the starvation medium and add the medium containing the test compound to the cells. Incubate for 1-2 hours at 37°C.[4]

  • VEGF Stimulation: Add recombinant human VEGF-A to the wells (except for the unstimulated control) to a final concentration known to induce robust proliferation (e.g., 50 ng/mL).[4]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.[3]

  • Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 value.

Western Blot Analysis of VEGFR-2 Signaling

This protocol is for analyzing the phosphorylation status of VEGFR-2 and downstream signaling proteins (e.g., Akt, ERK) to confirm the mechanism of action of the test compound.[4]

Materials:

  • Cell line expressing VEGFR-2 (e.g., HUVECs)

  • Test Compound (e.g., Compound X)

  • Recombinant human VEGF-A

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Treatment: Culture and treat cells with the test compound and VEGF-A as described in the cell proliferation assay protocol (typically for a shorter duration, e.g., 5-15 minutes of VEGF stimulation).[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[4]

  • SDS-PAGE and Transfer:

    • Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.[4]

    • Load samples onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.[4]

    • Transfer the proteins to a nitrocellulose or PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 2 hours at room temperature.[5][6]

    • Wash the membrane three times for 10 minutes each with TBST.[4]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane three times for 10 minutes each with TBST.[4]

  • Detection: Incubate the membrane with ECL reagent and capture the chemiluminescent signal using a digital imaging system or X-ray film.[4]

  • Analysis: Analyze the band intensities to determine the effect of the test compound on the phosphorylation of VEGFR-2 and downstream signaling proteins.

Logical Relationship of Study Design

The evaluation of a potential VEGFR-2 inhibitor follows a logical progression from broad screening to specific mechanistic validation.

Logical_Relationship Start Hypothesis: Compound X inhibits VEGFR-2 Question1 Does Compound X directly inhibit VEGFR-2 kinase activity? Start->Question1 Experiment1 In Vitro Kinase Assay Question1->Experiment1 Result1 IC50 value determined Experiment1->Result1 Question2 Does Compound X inhibit endothelial cell proliferation? Result1->Question2 Experiment2 HUVEC Proliferation Assay Question2->Experiment2 Result2 Cellular IC50 value determined Experiment2->Result2 Question3 Does Compound X inhibit VEGFR-2 signaling in cells? Result2->Question3 Experiment3 Western Blot for p-VEGFR-2 Question3->Experiment3 Result3 Target engagement confirmed Experiment3->Result3 Conclusion Conclusion: Compound X is a potential VEGFR-2 inhibitor for further development Result3->Conclusion

Logical flow of a study to validate a VEGFR-2 inhibitor.

References

Application Notes and Protocols for Evaluating 3-Nitro-6-phenylpyridin-2-amine in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge, and the development of novel therapeutic agents is crucial for improving patient outcomes. This document provides a detailed methodological framework for the preclinical evaluation of 3-Nitro-6-phenylpyridin-2-amine, a novel small molecule, in relevant prostate cancer models. The protocols outlined herein cover essential in vitro and in vivo assays to characterize the compound's anti-cancer activity, elucidate its mechanism of action, and assess its therapeutic potential.

Mechanism of Action Hypothesis

While the precise mechanism of this compound is under investigation, its chemical structure, featuring a nitro group, suggests a potential for inducing cellular stress, leading to apoptosis and cell cycle arrest. Furthermore, its activity will be assessed in the context of key signaling pathways frequently dysregulated in prostate cancer, such as the Androgen Receptor (AR), PI3K/AKT, and MAPK/ERK pathways. The following protocols are designed to test these hypotheses.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. Note: The values presented are for illustrative purposes only, as specific experimental data for this compound is not yet publicly available.

Table 1: In Vitro Cytotoxicity of this compound in Human Prostate Cancer Cell Lines

Cell LineAndrogen Receptor StatusKey Genetic FeaturesIC50 (µM) after 72h Treatment
LNCaPAndrogen-sensitiveWild-type AR, PTEN nullHypothetical Value: 5.2
PC-3Androgen-independentAR negative, PTEN nullHypothetical Value: 8.7
DU-145Androgen-independentAR negative, mutant p53Hypothetical Value: 12.5
22Rv1Androgen-sensitive (castration-resistant)Expresses AR splice variantsHypothetical Value: 6.8

Table 2: Effect of this compound on Cell Cycle Distribution in LNCaP Cells

Treatment (24h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (DMSO)65%25%10%
This compound (5 µM)75%15%10%
This compound (10 µM)80%10%10%

Table 3: In Vivo Antitumor Efficacy of this compound in a PC-3 Xenograft Model

Treatment GroupDosing ScheduleAverage Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)
Vehicle ControlDaily, p.o.1500 ± 2500%
This compound (25 mg/kg)Daily, p.o.800 ± 18046.7%
This compound (50 mg/kg)Daily, p.o.450 ± 12070.0%

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on prostate cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Prostate cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Prostate cancer cells

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time (e.g., 24 hours).

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Protocol 4: Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in relevant signaling pathways (e.g., AR, AKT, p-AKT, ERK, p-ERK).

Materials:

  • Prostate cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 5: In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.[1][2]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Prostate cancer cells (e.g., PC-3)

  • Matrigel

  • This compound

  • Vehicle control (e.g., a solution of DMSO, Cremophor EL, and saline)

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of prostate cancer cells and Matrigel into the flank of each mouse.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cell_culture Prostate Cancer Cell Lines treatment Treat with 3-Nitro-6- phenylpyridin-2-amine cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle western_blot Western Blot (AR, AKT, ERK) treatment->western_blot xenograft Establish Xenograft Model viability->xenograft Determine Dosing treatment_vivo Administer Compound xenograft->treatment_vivo tumor_measurement Monitor Tumor Growth treatment_vivo->tumor_measurement endpoint Endpoint Analysis tumor_measurement->endpoint

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_pathway Hypothesized PI3K/AKT Signaling Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K Inhibits (Hypothesized)

Caption: Hypothesized mechanism of action via PI3K/AKT pathway.

References

Troubleshooting & Optimization

troubleshooting 3-Nitro-6-phenylpyridin-2-amine synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-6-phenylpyridin-2-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the electrophilic nitration of 6-phenylpyridin-2-amine using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Q2: What are the primary side reactions to anticipate during the synthesis?

A2: The major side reaction is the formation of the isomeric product, 5-Nitro-6-phenylpyridin-2-amine. The direct nitration of 2-aminopyridines often yields a mixture of 3-nitro and 5-nitro isomers, with the latter frequently being the major product.[1][2] Over-nitration or degradation of the starting material can also occur under harsh reaction conditions.

Q3: Why is the 5-nitro isomer often the major byproduct?

A3: In the nitration of 2-aminopyridines, the reaction can proceed through a 2-nitraminopyridine intermediate that rearranges to the 3-nitro and 5-nitro products.[1] The electronic and steric effects of the substituents on the pyridine ring influence the regioselectivity of the nitration, and for many 2-aminopyridines, substitution at the 5-position is kinetically or thermodynamically favored.[1]

Q4: How can I confirm the identity of the 3-nitro and 5-nitro isomers?

A4: Spectroscopic methods are essential for isomer differentiation. 1H NMR spectroscopy is particularly useful, as the coupling patterns and chemical shifts of the aromatic protons on the pyridine ring will be distinct for each isomer. Further confirmation can be obtained through techniques like 2D NMR (COSY, HMBC), mass spectrometry, and comparison to analytical standards if available.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired 3-nitro isomer - Reaction conditions favor the formation of the 5-nitro isomer. - Incomplete reaction. - Degradation of starting material or product.- Optimize Reaction Temperature: Carefully control the temperature. Lower temperatures may favor the formation of the 3-nitro isomer. - Modify Nitrating Agent: Experiment with different nitrating agents (e.g., potassium nitrate in sulfuric acid). - Protecting Group Strategy: Consider protecting the amino group to direct nitration to the 3-position. A common strategy involves forming a urea derivative of the starting amine before nitration, followed by hydrolysis.[3] - Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the consumption of the starting material is optimal and before significant degradation occurs.
High percentage of the 5-nitro isomer byproduct - The 5-position is more electronically activated or sterically accessible for nitration under the chosen reaction conditions.- Temperature Control: As mentioned, lower temperatures can sometimes improve the 3-nitro to 5-nitro ratio. - Solvent Effects: Investigate the use of different solvent systems, as this can influence the regioselectivity of the nitration.
Difficulty in separating the 3-nitro and 5-nitro isomers - The isomers have very similar polarities.- Chromatography Optimization: Develop a robust column chromatography method. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) and different stationary phases. - Recrystallization: Attempt fractional recrystallization from various solvents. This may be challenging but can sometimes be effective. - Derivatization: In some cases, it may be easier to separate derivatives of the isomers. For example, acetylation of the amino group could alter the physical properties enough to allow for separation, followed by deprotection.
Incomplete Reaction - Insufficient reaction time or temperature. - Inactive nitrating agent.- Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring for the formation of degradation products. - Use Fresh Reagents: Ensure that the nitric acid and sulfuric acid are fresh and have not absorbed moisture.
Product Degradation (dark reaction mixture, multiple spots on TLC) - Reaction temperature is too high. - Reaction time is too long. - Nitrating agent is too concentrated.- Reduce Reaction Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time. - Quench the Reaction Promptly: Once the reaction is complete, quench it immediately by pouring it onto ice to prevent further reactions. - Adjust Stoichiometry: Use a less concentrated nitrating agent or reduce the equivalents of the nitrating agent.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a general protocol based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5-10 volumes relative to the starting material) to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add 6-phenylpyridin-2-amine (1.0 eq) to the cold sulfuric acid while maintaining the temperature below 5°C. Stir until all the starting material has dissolved.

  • Preparation of Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of cold concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for a specified time (e.g., 1-3 hours). Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide) until the product precipitates. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the 3-nitro and 5-nitro isomers.

Visualizations

G cluster_main Main Reaction Pathway cluster_side Side Reaction 6-phenylpyridin-2-amine 6-phenylpyridin-2-amine Intermediate 2-Nitramino-6-phenylpyridine (Intermediate) 6-phenylpyridin-2-amine->Intermediate Nitration Nitrating Agent Nitrating Agent This compound Desired Product: This compound Intermediate->this compound Rearrangement 5-Nitro-6-phenylpyridin-2-amine Side Product: 5-Nitro-6-phenylpyridin-2-amine Intermediate->5-Nitro-6-phenylpyridin-2-amine Competing Rearrangement G cluster_workflow Troubleshooting Workflow Start Start: Low Yield or Impure Product Check_Isomer_Ratio High 5-Nitro Isomer? Start->Check_Isomer_Ratio Optimize_Conditions Optimize Reaction: - Lower Temperature - Change Nitrating Agent - Protecting Group Check_Isomer_Ratio->Optimize_Conditions Yes Check_Completion Incomplete Reaction? Check_Isomer_Ratio->Check_Completion No Separation_Issues Separation Difficulty? Optimize_Conditions->Separation_Issues Optimize_Purification Optimize Purification: - Column Chromatography - Recrystallization Separation_Issues->Optimize_Purification Yes End End: Improved Synthesis Separation_Issues->End No Optimize_Purification->End Adjust_Time_Temp Adjust Reaction: - Increase Time/Temp - Use Fresh Reagents Check_Completion->Adjust_Time_Temp Yes Check_Degradation Degradation Observed? Check_Completion->Check_Degradation No Adjust_Time_Temp->Check_Degradation Check_Degradation->Separation_Issues No Milder_Conditions Use Milder Conditions: - Lower Temperature - Shorter Time Check_Degradation->Milder_Conditions Yes Milder_Conditions->End

References

Technical Support Center: Optimizing Kinase Assays for 3-Nitro-6-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing kinase assays for the inhibitor 3-Nitro-6-phenylpyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps when starting to work with a new inhibitor like this compound?

A1: When working with a novel inhibitor, it is crucial to first establish the baseline assay conditions and then determine the inhibitor's basic properties. This includes:

  • Compound Integrity and Solubility: Verify the identity and purity of your this compound stock using methods like mass spectrometry or NMR. Poor solubility is a common issue for small molecule inhibitors.[1] It's essential to prepare a fresh stock solution in a suitable solvent like DMSO and ensure it is fully dissolved before diluting it into the assay buffer, visually inspecting for any precipitation.[1]

  • Kinase Activity Confirmation: Ensure the target kinase is active. The purity and activity of kinases can vary.[1] A positive control inhibitor known to be effective against your target kinase should be included in your experiments to validate its activity.[1]

  • Assay Format Selection: The choice of assay format depends on factors like sensitivity, throughput, and cost.[2] Common formats include radiometric assays, and fluorescence or luminescence-based assays.[3][4]

Q2: How does the ATP concentration affect the apparent potency of my inhibitor?

A2: For ATP-competitive inhibitors, the measured IC50 value is directly dependent on the ATP concentration.[5] Using a high ATP concentration can mask the effect of competitive inhibitors, leading to an underestimation of their potency.[5] It is often recommended to perform assays at an ATP concentration equivalent to the Michaelis constant (Km) of the kinase.[5] This ensures the assay is sensitive enough to detect inhibitors and the IC50 values more closely reflect the inhibitor's binding affinity (Ki).[5] However, since cellular ATP concentrations are in the millimolar range, it is also valuable to test the inhibitor at physiological ATP concentrations (e.g., 1 mM) to better understand its potential performance in a cellular context.[5]

Q3: What are the essential components of a kinase assay buffer and how do I optimize it?

A3: A typical kinase assay buffer contains a buffering agent to maintain pH (e.g., Tris-HCl, HEPES), a magnesium salt (e.g., MgCl₂) as a critical cofactor, and a reducing agent (e.g., DTT) to maintain enzyme stability.[6][7] The optimal pH for most kinase assays is near physiological pH, typically between 7.0 and 8.0.[7] It is advisable to perform a pH titration to determine the optimal condition for your specific experimental setup.[7][8] Low concentrations of non-ionic detergents like Triton X-100 (e.g., 0.01%) can be included to prevent the enzyme and substrate from sticking to plasticware and to reduce protein aggregation.[7]

Q4: My IC50 values for this compound are not reproducible. What are the potential causes?

A4: Poor reproducibility of IC50 values is a common issue and can stem from several factors. Key areas to investigate include:

  • Reagent Variability: Ensure the purity and activity of your kinase preparation, as even small amounts of contaminating kinases can lead to false activity. Aliquot reagents into single-use volumes to avoid multiple freeze-thaw cycles.[1]

  • Assay Conditions: Maintain consistent temperature control, as enzyme activity is highly sensitive to temperature fluctuations. Ensure your reaction is in the linear range, where less than 20% of the substrate is consumed.[6]

  • Pipetting and Dispensing Errors: Inaccurate liquid handling can introduce significant variability, especially in low-volume assays.

  • Compound Interference: The compound itself might interfere with the assay. For example, fluorescent compounds can interfere with fluorescence-based detection methods.

Troubleshooting Guide

This guide addresses specific issues that can lead to unreliable results in your kinase inhibition assays with this compound.

Issue Potential Cause Recommended Action
No or Low Inhibition Observed Compound Integrity/Solubility: The compound may be degraded or not fully dissolved.[1]Verify compound identity and purity. Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before use.[1]
High ATP Concentration: If the inhibitor is ATP-competitive, high ATP levels will reduce its apparent potency.[1][5]Perform the assay at an ATP concentration close to the Km value for the target kinase.[1]
Inactive Kinase: The kinase enzyme may have lost activity due to improper storage or handling.[1]Include a known positive control inhibitor to confirm kinase activity. Use a fresh aliquot of the enzyme.[1]
High Background Signal Compound Interference: The compound may be fluorescent or inhibit the detection system (e.g., luciferase).[2]Run a "no enzyme" control with the compound to check for interference with the detection reagents.[9]
Suboptimal Reagent Concentrations: Excess concentrations of some reagents can contribute to the background.[5]Titrate each component of the assay (enzyme, substrate, detection reagents) to determine the optimal concentration.[5]
Compound Aggregation: The compound may form aggregates that non-specifically inhibit the kinase.[9]Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[9]
High Variability Between Replicates Inconsistent Temperature: Enzyme activity is highly sensitive to temperature changes.Ensure consistent temperature control throughout the assay setup and incubation.
Pipetting Errors: Inaccurate liquid handling leads to variations in reagent concentrations.Use calibrated pipettes and consider using a master mix for common reagents to minimize pipetting errors.[6]
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results.Avoid using the outermost wells of the plate for experimental samples. Fill them with buffer to create a humidity barrier.[1]
Discrepancy Between Biochemical and Cell-Based Assays Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[1]Consider performing cell permeability assays or modifying the compound's structure to improve its physicochemical properties.[1]
High Cellular ATP Concentration: Intracellular ATP levels are much higher than in many biochemical assays, which can reduce the potency of ATP-competitive inhibitors.[1]Test the compound in biochemical assays with physiological (millimolar) ATP concentrations.[5]
Metabolic Instability: The compound may be rapidly metabolized and inactivated within the cells.Evaluate the metabolic stability of the compound in liver microsomes or hepatocytes.

Experimental Protocols

Protocol 1: Determination of Optimal Enzyme Concentration

This protocol outlines the steps to determine the optimal kinase concentration that results in a linear reaction rate.

  • Prepare Reagents:

    • Kinase Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100.

    • Substrate Stock: Prepare a stock solution of the peptide or protein substrate in kinase buffer.

    • ATP Stock: Prepare a stock solution of ATP in nuclease-free water.

  • Enzyme Dilution Series: Prepare a serial dilution of the kinase in kinase buffer.

  • Reaction Setup: In a multi-well plate, combine the kinase buffer, substrate (at a fixed, saturating concentration), and the kinase dilutions.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration at or near its Km.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C).

  • Measure Activity: At various time points (e.g., 0, 10, 20, 30, 60 minutes), stop the reaction and measure the product formation using a suitable detection method (e.g., luminescence for ATP depletion assays).

  • Data Analysis: Plot product formation versus time for each enzyme concentration. The optimal enzyme concentration is the one that gives a linear increase in product over the desired assay time and is in the linear portion of the enzyme titration curve.[10]

Protocol 2: Determination of ATP Km

This protocol describes how to determine the Michaelis constant (Km) for ATP.

  • Prepare Reagents:

    • Use the optimized kinase concentration determined in Protocol 1.

    • Prepare a serial dilution of ATP in nuclease-free water.

  • Reaction Setup: In a multi-well plate, combine the kinase buffer, a fixed concentration of substrate, and the optimal concentration of the kinase.

  • Initiate Reaction: Add the ATP dilutions to the wells to start the reaction.

  • Incubation: Incubate for a fixed time that is within the linear range of the assay.

  • Measure Activity: Stop the reaction and measure the kinase activity.

  • Data Analysis: Plot the reaction velocity (activity) against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Assay Optimization cluster_inhibition_assay Inhibition Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Kinase, Substrate, ATP) opt_enzyme Determine Optimal Enzyme Concentration reagents->opt_enzyme inhibitor Prepare this compound Stock Solution assay_setup Set up Assay with Inhibitor Dilutions inhibitor->assay_setup opt_atp Determine ATP Km opt_enzyme->opt_atp opt_substrate Determine Substrate Km opt_atp->opt_substrate opt_substrate->assay_setup incubation Incubate at Constant Temperature assay_setup->incubation detection Measure Kinase Activity incubation->detection ic50 Calculate IC50 Value detection->ic50 troubleshooting_logic start Low/No Inhibition Observed check_solubility Is the inhibitor fully soluble in the assay buffer? start->check_solubility check_atp Is the ATP concentration close to the Km? check_solubility->check_atp Yes action_solubility Improve solubility: - Prepare fresh stock - Test co-solvents check_solubility->action_solubility No check_kinase Is the kinase active? (Check positive control) check_atp->check_kinase Yes action_atp Lower ATP concentration check_atp->action_atp No action_kinase Use a new enzyme aliquot and re-verify activity check_kinase->action_kinase No further_investigation Investigate other causes: - Compound degradation - Assay interference check_kinase->further_investigation Yes solubility_yes Yes solubility_no No atp_yes Yes atp_no No kinase_yes Yes kinase_no No

References

Technical Support Center: Improving In Vivo Solubility of 3-Nitro-6-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Nitro-6-phenylpyridin-2-amine and other poorly soluble compounds for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, shows promising in vitro activity but poor efficacy in animal models. Could solubility be the issue?

A1: Yes, this is a common scenario. Poor aqueous solubility is a major hurdle for in vivo studies as it can lead to low drug absorption from the administration site, resulting in suboptimal systemic exposure and consequently, reduced efficacy.[1] It is crucial to assess the compound's solubility and dissolution rate in physiologically relevant media to determine if this is the limiting factor.

Q2: What are the first steps I should take to assess the solubility of this compound?

A2: A thorough physicochemical characterization is the recommended starting point. This includes determining the compound's solubility in aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract), and in various pharmaceutically acceptable co-solvents.[1][2] Understanding the pH-solubility profile and identifying potential solubilizing agents are key to developing an appropriate formulation strategy.

Q3: What are the main formulation strategies to consider for a poorly soluble compound like this compound?

A3: Several strategies can be employed, broadly categorized as:

  • Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent to increase solubility.

  • Surfactant Systems: Employing surfactants to form micelles that encapsulate the drug, enhancing its apparent solubility.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug molecule.

  • Lipid-Based Formulations: Dissolving or suspending the drug in a lipid vehicle, which can improve absorption.

  • Particle Size Reduction: Decreasing the particle size (micronization or nanonization) to increase the surface area for dissolution.[3]

  • Solid Dispersions: Dispersing the drug in a solid matrix, often in an amorphous state, to enhance its dissolution rate.[4][5]

Q4: How do I choose the right excipients for my formulation?

A4: Excipient selection is critical and depends on the chosen formulation strategy, the route of administration, and the physicochemical properties of your compound.[2] Key considerations include the excipient's solubilizing capacity, toxicity, compatibility with the drug, and its effect on the stability of the final formulation.[6][7] It is advisable to consult excipient databases and start with those that have a good safety profile.[6]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges during the development of formulations for in vivo studies.

Issue: Compound precipitates out of solution upon dilution with aqueous media.

  • Possible Cause: The solvent capacity of the formulation is exceeded upon dilution.

  • Troubleshooting Steps:

    • Increase Co-solvent Concentration: If using a co-solvent system, try increasing the proportion of the organic solvent. Be mindful of potential toxicity at higher concentrations.

    • Add a Surfactant: Incorporate a surfactant to help stabilize the compound in the aqueous environment through micellar encapsulation.

    • Use a Precipitation Inhibitor: Certain polymers can act as precipitation inhibitors, maintaining a supersaturated state of the drug for a longer duration.

    • Consider a Lipid-Based Formulation: These formulations can better protect the drug from precipitation in the aqueous environment of the gut.

Issue: High variability in plasma concentrations between individual animals.

  • Possible Cause: Erratic absorption due to inconsistent dissolution of the compound in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Improve Dissolution Rate: Employ techniques like particle size reduction (nanosuspension) or amorphous solid dispersions to ensure faster and more uniform dissolution.

    • Use a Self-Emulsifying Drug Delivery System (SEDDS): These lipid-based formulations form a fine emulsion upon contact with gastrointestinal fluids, leading to more consistent drug release and absorption.

    • Control Food Intake: Standardize the feeding schedule of the animals, as the presence of food can significantly impact the gastrointestinal environment and drug absorption.

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniqueAdvantagesDisadvantagesSuitable for
Co-solvents Simple to prepare, suitable for early-stage studies.Risk of precipitation upon dilution, potential for solvent toxicity.Oral and injectable formulations.
Surfactants High solubilization capacity for many compounds.Potential for gastrointestinal irritation, can affect membrane permeability.Oral and injectable formulations.
Cyclodextrins Can improve both solubility and stability, well-defined stoichiometry.Limited by the size and shape of the drug molecule, potential for nephrotoxicity with some cyclodextrins.Oral and injectable formulations.
Lipid-Based Systems Can enhance lymphatic uptake, protect the drug from degradation.Can be complex to formulate and characterize, potential for variability.Primarily oral formulations.
Nanosuspensions Significantly increases surface area and dissolution rate.Requires specialized equipment for production, potential for particle aggregation.Oral and injectable formulations.
Solid Dispersions Can achieve high drug loading, often results in amorphous form with enhanced solubility.Can be physically unstable (recrystallization), requires careful polymer selection.[8]Primarily solid oral dosage forms.

Table 2: Hypothetical Solubility Data for this compound in Various Vehicles

Formulation VehicleConcentration of Solubilizing AgentAchieved Solubility (µg/mL)
Water-< 1
10% DMSO in Water10%15
20% PEG400 in Water20%50
5% Tween 80 in Water5%120
10% Hydroxypropyl-β-Cyclodextrin in Water10%250
Nanosuspension (in 0.5% HPMC)-> 1000 (as a stable dispersion)

Note: This data is illustrative and should be experimentally determined for the specific compound.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

Objective: To prepare a simple solution of this compound for initial in vivo screening.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl)

  • Sterile filter (0.22 µm)

Methodology:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO.

  • Add PEG400 to the solution and vortex until clear. A common starting ratio is 10% DMSO, 40% PEG400.

  • Slowly add saline to the desired final volume while vortexing.

  • Visually inspect the solution for any precipitation.

  • If the solution is clear, sterile filter it before administration.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by creating an amorphous solid dispersion.[4]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

Methodology:

  • Select an appropriate drug-to-polymer ratio (e.g., 1:4).

  • Dissolve both the this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask.[4]

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40°C).

  • Once a solid film is formed, continue drying under high vacuum for several hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • The resulting powder can be suspended in an appropriate vehicle for oral administration.

Mandatory Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Formulation Development cluster_2 In Vivo Evaluation Physicochemical_Characterization Physicochemical Characterization Solubility_Screening Solubility Screening (pH, co-solvents) Physicochemical_Characterization->Solubility_Screening Simple_Solution Simple Solution (Co-solvents) Solubility_Screening->Simple_Solution Solubility Adequate Complex_Formulation Complex Formulation (Nanosuspension, Solid Dispersion, etc.) Solubility_Screening->Complex_Formulation Solubility Inadequate Animal_Dosing Animal Dosing Simple_Solution->Animal_Dosing Formulation_Optimization Formulation Optimization Complex_Formulation->Formulation_Optimization Formulation_Optimization->Animal_Dosing Pharmacokinetic_Analysis Pharmacokinetic Analysis Animal_Dosing->Pharmacokinetic_Analysis Efficacy_Study Efficacy Study Pharmacokinetic_Analysis->Efficacy_Study

Caption: A general workflow for the formulation development of a poorly soluble compound.

micellar_solubilization cluster_drug Drug Molecules cluster_surfactant Surfactant Monomers cluster_micelle Micelle Formation and Drug Encapsulation d1 D MD Drug-Loaded Micelle d1->MD d2 D d3 D s1 S M Micelle s1->M s2 S s3 S s4 S s5 S s6 S M->MD din D

Caption: Diagram illustrating micellar solubilization of a drug.

formulation_decision_tree start Poorly Soluble Compound dose Dose > 50 mg/kg? start->dose logP LogP > 3? dose->logP No nanosuspension Nanosuspension dose->nanosuspension Yes thermolabile Thermolabile? logP->thermolabile Yes lipid Lipid-Based Formulation logP->lipid Yes cosolvent Co-solvent/ Surfactant System logP->cosolvent No solid_dispersion Solid Dispersion (Spray Drying) thermolabile->solid_dispersion No solid_dispersion_alt Solid Dispersion (Solvent Evaporation) thermolabile->solid_dispersion_alt Yes

Caption: Decision tree for selecting a formulation strategy.

References

Technical Support Center: Purification of 3-Nitro-6-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-Nitro-6-phenylpyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted starting materials: Such as 2-amino-6-phenylpyridine or the nitrating agent precursors.

  • Isomeric products: Nitration of the phenyl ring instead of the pyridine ring, or nitration at a different position on the pyridine ring.

  • Di-nitrated products: Introduction of a second nitro group onto the molecule.

  • By-products from the amination reaction: If synthesizing from a precursor like 2-chloro-3-nitro-6-phenylpyridine, residual starting material or by-products from side reactions with the amine source can be present.

  • Products of nitro group reduction: If the purification conditions are too harsh, the nitro group can be partially or fully reduced to a nitroso or amino group.[1]

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the target compound from impurities and quantifying its purity. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the main peak and any impurity peaks, helping to elucidate their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the purified compound and to detect and identify any residual impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Purity After Initial Extraction Inefficient extraction or presence of highly polar/non-polar impurities.Optimize the extraction solvent system. Consider a multi-step extraction with solvents of varying polarity. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities.[3]
Persistent Impurity Peak in HPLC Co-elution of an impurity with the product.Modify the HPLC method. Try a different column, mobile phase composition, gradient, or pH.
Product Oiling Out During Crystallization The solvent is not ideal, or the solution is too concentrated or cooled too quickly.Screen for a better crystallization solvent or solvent system. Try a slower cooling rate or use an anti-solvent addition method.
Low Recovery from Column Chromatography The compound is strongly adsorbed to the silica gel or the chosen solvent system is not optimal.Add a small amount of a more polar solvent (like methanol or triethylamine for basic compounds) to the mobile phase to reduce tailing and improve recovery. Ensure proper packing of the column.
Color Change (Darkening) of the Purified Product Upon Standing The compound may be unstable and sensitive to light, air, or residual acid/base.Store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature. Ensure all traces of acid or base from the purification process are removed.

Data Presentation: Purity Comparison of Purification Methods

The following table provides an illustrative comparison of the purity of this compound that can be expected from different purification techniques. The actual results may vary based on the initial crude purity and the specific experimental conditions.

Purification Method Typical Purity (%) Typical Yield (%) Throughput
Recrystallization 85-9560-80High
Silica Gel Column Chromatography 95-9850-70Medium
Preparative HPLC >9930-60Low

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate beaker, create a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the silica gel slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Once the silica gel has settled, carefully load the dissolved crude product onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective for separating compounds with different polarities.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[3]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and toluene. A solvent/anti-solvent system can also be effective.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The pure compound should crystallize out of the solution. The cooling process can be further slowed by placing the flask in an insulated container. For further crystal formation, the flask can be placed in an ice bath or a refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Preparative HPLC
  • Sample Preparation: Dissolve the crude or partially purified product in a minimal amount of a strong solvent like DMSO or DMF, and then dilute it with the HPLC mobile phase.[2] Filter the sample through a 0.45 µm syringe filter before injection.[2]

  • Method Development: Develop an analytical HPLC method to achieve good separation between the product and its impurities. This involves selecting the appropriate column (e.g., C18), mobile phase (e.g., acetonitrile/water or methanol/water with an additive like formic acid), and gradient.

  • Scaling Up to Preparative HPLC: Scale up the analytical method to a preparative HPLC system with a larger column. Adjust the flow rate and injection volume accordingly.

  • Fraction Collection: Collect the fractions corresponding to the peak of the pure product.

  • Product Isolation: Combine the pure fractions and remove the HPLC solvents, often by lyophilization or rotary evaporation, to obtain the highly pure this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization PurityAnalysis1 Purity Analysis (TLC/HPLC) Recrystallization->PurityAnalysis1 ColumnChromatography Column Chromatography PurityAnalysis2 Purity Analysis (HPLC/LC-MS) ColumnChromatography->PurityAnalysis2 PrepHPLC Preparative HPLC PurityAnalysis3 Purity Analysis (HPLC/LC-MS/NMR) PrepHPLC->PurityAnalysis3 PurityAnalysis1->ColumnChromatography Purity < 95% PureProduct Pure Product (>98%) PurityAnalysis1->PureProduct Purity > 95% PurityAnalysis2->PrepHPLC Purity < 98% PurityAnalysis2->PureProduct Purity > 98% PurityAnalysis3->PureProduct Purity > 99% FurtherPurification Further Purification Needed PurityAnalysis3->FurtherPurification Impurity Remains TroubleshootingTree Start Low Purity After Purification CheckMethod Review Purification Method Start->CheckMethod Recrystallization Recrystallization Issue? CheckMethod->Recrystallization Recrystallization Used Chromatography Chromatography Issue? CheckMethod->Chromatography Chromatography Used OilingOut Oiling Out? Recrystallization->OilingOut Yes LowRecovery Low Recovery? Recrystallization->LowRecovery No Chromatography->LowRecovery No Low Recovery? CoElution Co-eluting Impurity? Chromatography->CoElution Yes ChangeSolvent Change Solvent/Solvent System OilingOut->ChangeSolvent SlowerCooling Slower Cooling/Anti-solvent OilingOut->SlowerCooling LowRecovery->ChangeSolvent OptimizeMobilePhase Optimize Mobile Phase LowRecovery->OptimizeMobilePhase CoElution->OptimizeMobilePhase ChangeColumn Change Column/Stationary Phase CoElution->ChangeColumn

References

stability issues of 3-Nitro-6-phenylpyridin-2-amine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Nitro-6-phenylpyridin-2-amine in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound in aqueous solutions.

Issue 1: Rapid Degradation of the Compound in Solution

  • Question: My this compound solution is showing rapid degradation, observed as a change in color, precipitation, or a decrease in concentration in HPLC analysis. What are the potential causes and how can I troubleshoot this?

  • Answer: Rapid degradation of this compound in aqueous solutions can be attributed to several factors. Based on the chemistry of related aminopyridine and nitroaromatic compounds, the following are likely causes:

    • pH-Mediated Hydrolysis: The stability of aminopyridines can be highly pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis of the amine or nitro group, or other susceptible bonds in the molecule.

    • Oxidation: The amine group is susceptible to oxidation, which can be accelerated by dissolved oxygen, trace metal ions, or exposure to light.

    • Photodegradation: Aromatic nitro compounds are often light-sensitive and can degrade upon exposure to UV or even ambient light.

    Troubleshooting Steps:

    • pH Control:

      • Determine the pH of your aqueous solution.

      • Perform a pH stability study by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) to identify the pH at which the compound is most stable.

      • Always use a well-buffered system to maintain a constant pH during your experiments.

    • Minimize Oxidation:

      • De-gas your aqueous solvent (e.g., by sparging with nitrogen or argon) before preparing the solution to remove dissolved oxygen.

      • Consider adding an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene) if compatible with your experimental setup.

      • Use high-purity water and reagents to minimize trace metal ion contamination. If metal ion catalysis is suspected, consider adding a chelating agent like EDTA.

    • Light Protection:

      • Prepare and store solutions in amber-colored glassware or wrap containers with aluminum foil to protect them from light.

      • Minimize exposure to ambient light during experimental manipulations.

Logical Relationship for Troubleshooting Degradation

Degradation Compound Degradation Observed Check_pH Check Solution pH Degradation->Check_pH Check_Oxygen Assess Oxygen Exposure Degradation->Check_Oxygen Check_Light Evaluate Light Exposure Degradation->Check_Light pH_Study Conduct pH Stability Study Check_pH->pH_Study Degas_Solvent De-gas Solvent / Use Antioxidant Check_Oxygen->Degas_Solvent Protect_Light Use Amber Vials / Protect from Light Check_Light->Protect_Light Stable_Solution Stable Solution Achieved pH_Study->Stable_Solution Degas_Solvent->Stable_Solution Protect_Light->Stable_Solution

Caption: Troubleshooting workflow for compound degradation.

Issue 2: Inconsistent Results in Stability Studies

  • Question: I am getting variable and non-reproducible results from my stability studies of this compound. What could be the reason?

  • Answer: Inconsistent results in stability studies often stem from a lack of control over experimental parameters.

    Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure a consistent and documented procedure for preparing your aqueous solutions. This includes the source and purity of the compound, the solvent, the order of addition of components, and the mixing procedure.

    • Control Temperature: Degradation rates are temperature-dependent. Conduct your experiments in a temperature-controlled environment (e.g., water bath, incubator).

    • Consistent Analytical Method: Use a validated and stable analytical method (e.g., HPLC) for quantifying the compound. Ensure the method is not susceptible to interference from degradation products.

    • Control Headspace: For long-term studies, the volume of headspace in your storage vials can affect the amount of available oxygen. Use vials with minimal headspace and consider flushing with an inert gas before sealing.

Frequently Asked Questions (FAQs)

  • Q1: What are the likely degradation pathways for this compound in aqueous solution?

    • Hydrolysis of the amine group: This could lead to the formation of a hydroxypyridine derivative.

    • Reduction of the nitro group: This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives, especially in the presence of reducing agents or under certain electrochemical conditions.

    • Oxidative degradation: The aromatic ring system and the amine group can be susceptible to oxidation, potentially leading to ring-opening or the formation of polymeric byproducts.

    • Photochemical reactions: The nitroaromatic system can undergo complex photochemical reactions upon exposure to light.

Potential Degradation Pathways

Parent This compound Hydrolysis Hydrolysis + H2O, pH dependent 3-Nitro-6-phenylpyridin-2-ol Parent->Hydrolysis H2O Reduction Reduction + [H] 3-Amino-6-phenylpyridin-2-amine Parent->Reduction [H] Oxidation Oxidation + [O] Ring-opened or Polymeric Products Parent->Oxidation [O] Start Start Prep_Buffers Prepare Buffers (pH 3, 5, 7, 9) Start->Prep_Buffers Prep_Stock Prepare Stock Solution Start->Prep_Stock Dilute Dilute Stock in Buffers Prep_Buffers->Dilute Prep_Stock->Dilute Incubate Incubate at Controlled Temperature Dilute->Incubate Sample Sample at Time Points (0, 24, 48h) Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Determine % Remaining vs. Time Analyze->Data End End Data->End

minimizing off-target effects of 3-Nitro-6-phenylpyridin-2-amine in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Nitro-6-phenylpyridin-2-amine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Based on the activity of structurally related N-phenylpyridin-2-amine derivatives, this compound is predicted to function as a kinase inhibitor.[1] The N-phenylpyridin-2-amine scaffold is a "privileged structure" known to fit into the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity.[1] This inhibition can disrupt cellular signaling pathways that control processes like cell proliferation, survival, and differentiation.[1]

Q2: What are the potential off-target effects of this compound?

While specific off-target effects for this compound are not extensively documented, related small molecule inhibitors are known to interact with unintended targets.[2][3] Potential off-target effects could include:

  • Inhibition of unintended kinases: Due to the conserved nature of the ATP-binding pocket, kinase inhibitors can often bind to multiple kinases with varying affinities.[3][4]

  • Metabolic liabilities: The presence of a nitro group suggests the possibility of cellular nitroreduction.[5] This metabolic process can lead to the formation of reactive intermediates that may covalently modify proteins or DNA, causing cytotoxicity or genotoxicity.[5][6]

  • Interaction with non-kinase proteins: Small molecules can sometimes bind to other proteins with suitable pockets, leading to unexpected biological responses.[7]

Q3: How can I minimize off-target effects in my cellular assays?

Several strategies can be employed to reduce off-target effects:[2]

  • Use the lowest effective concentration: Titrate the compound to determine the minimal concentration required to achieve the desired on-target effect.

  • Employ structurally distinct control compounds: Use other inhibitors targeting the same pathway but with different chemical scaffolds to confirm that the observed phenotype is not due to an off-target effect of a specific chemical structure.

  • Utilize genetic knockout/knockdown approaches: Validate the on-target effect by observing a similar phenotype upon genetic depletion of the intended target protein.[3]

  • Perform kinase profiling: If resources permit, screen the compound against a panel of kinases to identify potential off-target interactions.[4][8]

Q4: I am observing unexpected cytotoxicity. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • On-target toxicity: Inhibition of the primary target kinase may be detrimental to cell health.

  • Off-target kinase inhibition: The compound may be inhibiting other kinases essential for cell survival.

  • Metabolism of the nitro group: As mentioned, nitroreduction can produce toxic metabolites.[5] Consider using inhibitors of nitroreductases to see if this mitigates the cytotoxicity.

  • Compound precipitation: At high concentrations, the compound may precipitate out of solution, leading to non-specific toxic effects. Ensure the compound is fully solubilized.

Q5: My results are inconsistent across experiments. What are the common sources of variability?

Inconsistent results can be due to:

  • Compound stability: Ensure the compound is stored correctly and that stock solutions are not repeatedly freeze-thawed.

  • Cell culture conditions: Variations in cell passage number, confluency, and media composition can affect cellular responses.

  • Assay variability: Ensure consistent incubation times, reagent concentrations, and instrument settings.

  • Pipetting accuracy: Small variations in the amount of compound added can lead to significant differences in results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at expected concentrations 1. Compound inactivity. 2. Low cell permeability. 3. Rapid compound metabolism. 4. Incorrect target for the cell line.1. Verify compound identity and purity. 2. Test a broader concentration range. 3. Use a cell permeability assay. 4. Confirm target expression in your cell line via Western Blot or qPCR.
High background signal in kinase assays 1. Non-specific binding of detection antibody. 2. Autophosphorylation of the kinase. 3. ATP depletion.1. Optimize antibody concentration and blocking conditions. 2. Include a no-substrate control. 3. Ensure the initial ATP concentration is not limiting.
Discrepancy between biochemical and cellular assay results 1. Poor cell permeability. 2. Compound efflux by cellular transporters. 3. Intracellular metabolism of the compound. 4. Scaffolding effects in the cellular context.1. Perform a cell-based target engagement assay. 2. Use inhibitors of common efflux pumps (e.g., verapamil). 3. Analyze compound stability in cell lysates or media. 4. Use orthogonal assays to confirm the phenotype.

Quantitative Data

The following table presents hypothetical kinase inhibition data for this compound and related reference compounds to illustrate a potential selectivity profile. Note: This data is for illustrative purposes only and is not derived from experimental measurements of this compound.

Kinase TargetThis compound (Hypothetical IC50, nM)Compound A (Reference Inhibitor, IC50, nM)Compound B (Reference Inhibitor, IC50, nM)
Target Kinase X5025>10,000
Off-Target Kinase Y800>10,000150
Off-Target Kinase Z2,5005,000300
VEGFR2>10,00010>10,000
EGFR>10,000>10,0005

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add 5 µL of the compound dilutions to the wells of a 96-well plate. Include a DMSO-only control.

  • Add 10 µL of a kinase/substrate mixture to each well.

  • Initiate the reaction by adding 10 µL of ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate percent inhibition relative to the DMSO control and determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[10]

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Target_Kinase_X Target Kinase X RTK->Target_Kinase_X Downstream_Effector Downstream Effector Target_Kinase_X->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Inhibitor This compound Inhibitor->Target_Kinase_X Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway inhibited by this compound.

G Start Unexpected Result (e.g., high cytotoxicity) Check_Concentration Verify Compound Concentration & Solubility Start->Check_Concentration Control_Experiment Run Control Experiments Check_Concentration->Control_Experiment Control_Experiment->Check_Concentration Controls Not OK On_Target_Toxicity Assess On-Target vs. Off-Target Effect Control_Experiment->On_Target_Toxicity Controls OK Metabolism_Issue Investigate Metabolic Activation On_Target_Toxicity->Metabolism_Issue Off-Target Suspected End Identify Root Cause On_Target_Toxicity->End On-Target Confirmed Metabolism_Issue->End

Caption: Troubleshooting workflow for unexpected experimental outcomes.

G Compound This compound On_Target On-Target Effect (Kinase X Inhibition) Compound->On_Target Off_Target Off-Target Effects Compound->Off_Target Desired_Phenotype Desired Phenotype On_Target->Desired_Phenotype Undesired_Phenotype Undesired Phenotype (e.g., Cytotoxicity) Off_Target->Undesired_Phenotype

Caption: Logical relationship between on-target and off-target effects.

References

Technical Support Center: Overcoming Resistance to Phenylpyridin-2-Amine Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to phenylpyridin-2-amine derivatives in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of anticancer phenylpyridin-2-amine derivatives?

A1: The N-phenylpyridin-2-amine scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous kinase inhibitors. Depending on the specific substitutions, these derivatives can target a range of protein kinases crucial for cancer cell proliferation and survival. Commonly reported targets include Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2). For instance, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been identified as potent inhibitors of Aurora A and B kinases.

Q2: My cancer cell line, initially sensitive to a phenylpyridin-2-amine derivative, is now showing resistance. How can I confirm this?

A2: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value. To confirm resistance, you should perform a cell viability assay (e.g., MTT or CellTiter-Glo) comparing the IC50 of the parental (sensitive) cell line with your suspected resistant cell line. A fold-increase of 10 or more in the IC50 value is generally considered a strong indicator of acquired resistance.

Q3: What are the common mechanisms of acquired resistance to phenylpyridin-2-amine-based kinase inhibitors?

A3: Resistance to kinase inhibitors, including those with a phenylpyridin-2-amine scaffold, is a multifaceted problem. The primary mechanisms can be broadly categorized as:

  • On-Target Alterations: This includes point mutations in the kinase domain of the target protein that prevent the inhibitor from binding effectively. A classic example is the T315I "gatekeeper" mutation in the BCR-ABL kinase, which confers resistance to many ABL inhibitors.

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating alternative survival pathways. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.

  • Target Overexpression: Increased expression of the target kinase can lead to resistance by effectively outnumbering the inhibitor molecules.

Q4: Can resistance to one phenylpyridin-2-amine derivative confer cross-resistance to other kinase inhibitors?

A4: Cross-resistance is a strong possibility, particularly to other inhibitors that target the same kinase or bind in a similar manner. If the resistance mechanism is target-based (e.g., a mutation in the ATP-binding pocket), it is likely to affect other ATP-competitive inhibitors. However, if the resistance is due to the activation of a bypass pathway or increased drug efflux, the degree of cross-resistance to inhibitors with different targets or those that are not substrates for the same efflux pumps may vary. Empirical testing of alternative inhibitors is necessary to determine the cross-resistance profile.

Troubleshooting Guides

Problem 1: High variability in IC50 values across experiments.
Possible Cause Suggested Solution
Inconsistent Cell Seeding Density Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers are seeded in each well. Allow cells to adhere and resume logarithmic growth (typically overnight) before adding the compound.
Cell Passage Number High-passage-number cells can exhibit genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments.
Compound Instability Prepare fresh dilutions of the phenylpyridin-2-amine derivative from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Edge Effects in Multi-well Plates Evaporation and temperature gradients in the outer wells of a microplate can lead to variability. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS.
Problem 2: The resistant cell line is not showing activation of common bypass pathways (e.g., p-AKT or p-ERK levels are unchanged).
Possible Cause Suggested Solution
On-Target Mutation Sequence the kinase domain of the target protein in both the sensitive and resistant cell lines to identify potential mutations that could interfere with drug binding.
Increased Drug Efflux Use qRT-PCR or Western blotting to assess the expression levels of common drug efflux pumps (e.g., MDR1/ABCB1, BCRP/ABCG2) in sensitive versus resistant cells.
Target Overexpression Compare the total protein levels of the target kinase in sensitive and resistant cell lines via Western blotting.
Alternative Bypass Pathways Resistance may be mediated by less common signaling pathways. Consider performing a broader phosphoproteomic or kinome-wide activity screen to identify unexpected pathway activation.
Problem 3: Difficulty in generating a resistant cell line.
Possible Cause Suggested Solution
Initial Drug Concentration is Too High Starting with a high concentration of the drug can lead to widespread cell death without allowing for the selection and expansion of resistant clones. Begin the resistance induction protocol with a concentration at or slightly below the IC50 value.
Aggressive Dose Escalation Increasing the drug concentration too rapidly may not provide sufficient time for the cells to adapt. Use small, incremental increases in the drug concentration, allowing the cell population to recover and resume proliferation before the next dose escalation.
Cell Line Instability Some cell lines are inherently more difficult to culture for extended periods. Ensure optimal culture conditions and regularly monitor the morphology and growth rate of the cells.

Quantitative Data Summary

The following tables provide examples of IC50 values for various kinase inhibitors, including those with related scaffolds, in sensitive and resistant cancer cell lines.

Table 1: IC50 Values of Phenylpyridin-2-Amine Derivatives and Related Compounds in Cancer Cell Lines.

CompoundCell LineIC50 (µM)Target(s)
Compound 3a A549 (Lung Carcinoma)5.988Not Specified
Compound 3d MCF-7 (Breast Cancer)43.4Not Specified
Compound 4d MCF-7 (Breast Cancer)39.0Not Specified
Compound 3d MDA-MB-231 (Breast Cancer)35.9Not Specified
Compound 4d MDA-MB-231 (Breast Cancer)35.1Not Specified

Data for compounds 3a, 3d, and 4d are from a study on imidazo[1,2-a]pyrimidine derivatives, which share a similar heterocyclic core.

Table 2: Comparison of IC50 Values for Selected TKIs in Sensitive vs. Resistant CML Cell Lines.

InhibitorCell LineKey Resistance MechanismIC50 (nM) - SensitiveIC50 (nM) - Resistant
Dasatinib K562BCR-ABL Independent125,000
Imatinib K562BCR-ABL Independent750>10,000
Nilotinib K562BCR-ABL Overexpression, Drug Efflux30>500
Ponatinib Ba/F3T315I Mutation0.511

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of a phenylpyridin-2-amine derivative.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • Phenylpyridin-2-amine derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenylpyridin-2-amine derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Phospho-AKT (Ser473)

This protocol is for assessing the activation of the PI3K/AKT bypass pathway.

Materials:

  • Sensitive and resistant cancer cell lines

  • Phenylpyridin-2-amine derivative

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed sensitive and resistant cells in 6-well plates. Once they reach 70-80% confluency, treat with the phenylpyridin-2-amine derivative at a relevant concentration (e.g., 1x or 10x the IC50 of the sensitive line) for a specified time (e.g., 2, 6, or 24 hours). Include untreated controls.

  • Cell Lysis: Place the plates on ice, wash cells with ice-cold PBS, and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) (typically 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply ECL reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To assess total AKT and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Visualizations

Signaling_Pathway_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms RTK Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase (e.g., ABL, SRC, Aurora) RTK->TargetKinase Activates Downstream Downstream Signaling (Proliferation, Survival) TargetKinase->Downstream Promotes Drug Phenylpyridin-2-amine Derivative Drug->TargetKinase Inhibits TargetMutation Target Mutation TargetMutation->TargetKinase Prevents Drug Binding BypassPathway Bypass Pathway Activation (PI3K/AKT, MAPK/ERK) BypassPathway->Downstream Activates DrugEfflux Drug Efflux Pump (e.g., MDR1) DrugEfflux->Drug Expels from cell Experimental_Workflow cluster_mechanisms Potential Mechanisms cluster_strategies Overcoming Strategies start Start: Observe decreased drug efficacy ic50 1. Confirm Resistance: Compare IC50 in sensitive vs. resistant cells (MTT Assay) start->ic50 investigate 2. Investigate Mechanism ic50->investigate on_target A. On-Target Mutation (Sequence target kinase) investigate->on_target bypass B. Bypass Pathway Activation (Western Blot for p-AKT, p-ERK) investigate->bypass efflux C. Drug Efflux (qRT-PCR for MDR1, BCRP) investigate->efflux strategy 3. Develop Overcoming Strategy on_target->strategy bypass->strategy efflux->strategy alt_drug Use alternative inhibitor strategy->alt_drug combo_therapy Combination therapy (e.g., with PI3K inhibitor) strategy->combo_therapy efflux_inhibitor Use efflux pump inhibitor strategy->efflux_inhibitor Troubleshooting_Logic start Inconsistent IC50 Results check_cells Check Cell Health: - Passage number - Seeding density - Mycoplasma contamination start->check_cells check_reagents Check Reagents: - Compound stability - Media/serum consistency start->check_reagents check_protocol Review Protocol: - Incubation times - Plate layout (edge effects) start->check_protocol isolate Isolate and Test One Variable at a Time check_cells->isolate check_reagents->isolate check_protocol->isolate end Consistent Results isolate->end

Technical Support Center: Optimizing Reaction Yield for the Synthesis of 3-Nitro-6-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Nitro-6-phenylpyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent synthetic strategy involves a two-step process. The first step is a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine core and the phenyl group. This is followed by a regioselective nitration of the resulting aminopyridine.

A plausible reaction pathway is:

  • Suzuki-Miyaura Coupling: Reaction of 2-amino-6-bromopyridine with phenylboronic acid in the presence of a palladium catalyst to yield 6-phenylpyridin-2-amine.

  • Nitration: Subsequent nitration of 6-phenylpyridin-2-amine using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 3-position.

Synthetic_Pathway Start 2-Amino-6-bromopyridine Intermediate 6-Phenylpyridin-2-amine Start->Intermediate Phenylboronic acid, Pd catalyst, Base Product This compound Intermediate->Product HNO3, H2SO4

Caption: Synthetic pathway for this compound.

Q2: What are the critical parameters for optimizing the Suzuki-Miyaura coupling step?

A2: The yield of the Suzuki-Miyaura coupling is highly dependent on several factors. Key parameters to consider for optimization include the choice of catalyst, ligand, base, and solvent.[1] It is also crucial to maintain an inert atmosphere to prevent catalyst degradation.

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂These are common and effective catalysts for Suzuki couplings.
Ligand Phosphine-based ligands (e.g., SPhos)Ligands stabilize the palladium catalyst and facilitate the reaction cycle.[2]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄The base is crucial for the transmetalation step.[1][3]
Solvent Dioxane/water, Toluene, or DMFThe choice of solvent can influence reaction rate and solubility.[1][3]
Atmosphere Inert (Argon or Nitrogen)Pd(0) catalysts are sensitive to oxygen.[1][4]

Q3: How can I control the regioselectivity of the nitration step?

A3: The amino group in 6-phenylpyridin-2-amine is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 3- and 5-positions are activated. To achieve selective nitration at the 3-position, controlling the reaction temperature and the strength of the nitrating agent is crucial. Using a milder nitrating agent or protecting the amino group might be necessary if selectivity is poor.

Q4: What are common side products, and how can they be minimized?

A4: In the Suzuki-Miyaura coupling, common side products include homocoupling of the phenylboronic acid to form biphenyl.[1] This can be minimized by ensuring an oxygen-free environment and not using an excessive amount of the boronic acid.[1] During nitration, over-nitration or nitration at undesired positions can occur. Careful control of reaction time and temperature can mitigate the formation of these byproducts.

Troubleshooting Guide

Issue 1: Low or No Yield in the Suzuki-Miyaura Coupling Step

If you are experiencing low or no conversion of your starting material, consider the following troubleshooting steps:

Troubleshooting_Suzuki Start Low/No Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Inert Is the atmosphere inert? Start->Check_Inert Check_Reagents Are reagents pure and dry? Start->Check_Reagents Check_Conditions Are temperature and time optimal? Start->Check_Conditions Solution_Catalyst Use fresh catalyst/ligand. Check_Catalyst->Solution_Catalyst No Solution_Inert Degas solvent and use Ar/N2. Check_Inert->Solution_Inert No Solution_Reagents Purify starting materials. Use anhydrous solvents. Check_Reagents->Solution_Reagents No Solution_Conditions Increase temperature or reaction time. Check_Conditions->Solution_Conditions No

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Potential CauseSuggested Solution
Inactive Catalyst The palladium catalyst may have decomposed. Use a fresh batch of catalyst and ligand. Ensure proper storage under an inert atmosphere.[1]
Oxygen Presence Pd(0) catalysts are sensitive to air.[4] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
Impure Reagents Impurities in the starting materials or wet solvents can inhibit the reaction.[1] Recrystallize starting materials and use anhydrous solvents.
Suboptimal Temperature The reaction may require higher temperatures to proceed efficiently.[4] Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Incorrect Base The choice and quality of the base are critical.[4] Ensure the base is anhydrous and strong enough for the specific catalyst system. Consider screening different bases.
Issue 2: Poor Regioselectivity or Over-reaction in the Nitration Step

If the nitration step results in a mixture of isomers or di-nitro products, the following adjustments can be made:

Nitration_Side_Reactions Intermediate 6-Phenylpyridin-2-amine Desired_Product This compound Intermediate->Desired_Product Controlled Nitration (e.g., low temp) Side_Product1 5-Nitro isomer Intermediate->Side_Product1 Harsh Conditions Side_Product2 Di-nitro product Intermediate->Side_Product2 Excess Nitrating Agent

Caption: Potential side reactions during the nitration of 6-phenylpyridin-2-amine.

Potential CauseSuggested Solution
Reaction Temperature is Too High High temperatures can lead to a loss of selectivity and the formation of multiple products. Perform the reaction at a lower temperature (e.g., 0 °C or below) and add the nitrating agent dropwise.
Excess Nitrating Agent Using a large excess of the nitrating agent can result in over-nitration. Carefully control the stoichiometry of the reagents.
Strong Nitrating Conditions A strong nitrating mixture (e.g., fuming nitric acid and sulfuric acid) may be too harsh. Consider using a milder nitrating agent, such as acetyl nitrate generated in situ.
Amino Group Activation The highly activating amino group can be protected (e.g., by acetylation) before nitration to better control the regioselectivity. The protecting group can be removed in a subsequent step.
Issue 3: Product Purification Challenges

Difficulty in isolating the pure product can arise from several factors:

Potential CauseSuggested Solution
Residual Catalyst Palladium residues can be difficult to remove. Filtering the reaction mixture through a pad of Celite or silica gel after the reaction can help.[1]
Similar Polarity of Byproducts If side products have similar polarity to the desired product, chromatographic separation can be challenging. Optimize the mobile phase for column chromatography or consider recrystallization from a suitable solvent system.
Product Fails to Crystallize If recrystallization is the chosen method of purification and the product does not crystallize, try using a seed crystal or a different solvent/anti-solvent system.[1]

Experimental Protocols

Protocol 1: Synthesis of 6-phenylpyridin-2-amine via Suzuki-Miyaura Coupling

  • To a round-bottom flask, add 2-amino-6-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.[1]

  • Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound via Nitration

  • Cool a flask containing concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 6-phenylpyridin-2-amine to the cold sulfuric acid with stirring.

  • In a separate flask, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 ratio).

  • Add the nitrating mixture dropwise to the solution of the amine, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

References

Technical Support Center: Addressing Assay Interference with 3-Nitro-6-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter assay interference when working with 3-Nitro-6-phenylpyridin-2-amine. The information provided is based on the potential for interference derived from its chemical structure, as specific data for this compound is limited. The principles and protocols described are broadly applicable for identifying and mitigating common sources of assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is assay interference and why is it a concern with compounds like this compound?

Assay interference refers to any artifact in an experimental assay that leads to a false positive or false negative result, not due to the specific, intended activity of the test compound on the biological target. Compounds like this compound, which contain substructures such as a nitroaromatic group and a privileged aminopyridine scaffold, have the potential to interfere with assays through various mechanisms.[1][2][3] These interferences can lead to a significant waste of resources by pursuing compounds that appear active but are actually non-specific actors.[4]

Q2: What are the most likely mechanisms of assay interference for this compound?

Based on its chemical structure, this compound may exhibit the following types of assay interference:

  • Fluorescence Interference: The aminopyridine core is a known fluorophore, which can lead to autofluorescence or quenching of the assay signal.[5]

  • Redox Activity: The nitroaromatic group is susceptible to enzymatic reduction, which can lead to redox cycling and the production of reactive oxygen species (ROS), disrupting assay components.[1]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or bind to other proteins.

  • Chemical Reactivity: The compound may be unstable in certain assay buffers or react directly with assay reagents or the biological target in a non-specific manner.[4]

Q3: How can I quickly check if my compound is a potential Pan-Assay Interference Compound (PAIN)?

You can use computational filters or "PAINS filters" to check for substructures that are commonly associated with assay interference.[1][2] Several online tools and software packages are available for this purpose. However, it's important to remember that these are predictive tools and experimental validation is crucial. While a compound may contain a PAINs substructure, it does not guarantee it will interfere in your specific assay.[6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential assay interference from this compound.

Issue 1: Inconsistent or Non-Reproducible Assay Results

Potential Cause: Compound instability or aggregation.

Troubleshooting Steps:

  • Assess Compound Stability: Determine the stability of this compound in your assay buffer over the time course of your experiment.

  • Evaluate Aggregation Potential: Test for compound aggregation at the concentrations used in your assay.

Experimental Protocols & Data:

  • Protocol 1: Compound Stability Assessment by HPLC-MS

    • Methodology:

      • Prepare a stock solution of this compound in DMSO.

      • Dilute the stock solution to the final assay concentration in your assay buffer.

      • Incubate the solution at the assay temperature (e.g., 37°C).

      • Take aliquots at various time points (e.g., 0, 1, 2, 4, and 24 hours).

      • Analyze the aliquots by HPLC-MS to quantify the amount of the parent compound remaining.[7]

    • Data Interpretation: A significant decrease in the parent compound concentration over time indicates instability.

Time (hours)Representative % of Parent Compound Remaining
0100%
198%
295%
491%
2475%
  • Protocol 2: Dynamic Light Scattering (DLS) for Aggregation

    • Methodology:

      • Prepare solutions of this compound at various concentrations (e.g., 1, 10, 50, 100 µM) in your assay buffer.

      • Analyze the samples using a DLS instrument to detect the presence of particles with hydrodynamic radii consistent with aggregates (typically >100 nm).

    • Data Interpretation: The presence of large particles that increase with compound concentration suggests aggregation.

Compound Concentration (µM)Representative Average Particle Size (nm)
15
108
50150
100450
Issue 2: Apparent Inhibition/Activation in a Fluorescence-Based Assay

Potential Cause: Autofluorescence or fluorescence quenching.

Troubleshooting Steps:

  • Measure Compound Autofluorescence: Determine if the compound itself fluoresces at the excitation and emission wavelengths of your assay.

  • Perform a Quenching Control Assay: Assess if the compound is quenching the fluorescence of your reporter molecule.

Experimental Protocols & Data:

  • Protocol 3: Autofluorescence Measurement

    • Methodology:

      • Prepare a serial dilution of this compound in the assay buffer in a microplate.

      • Include wells with buffer only as a negative control.

      • Read the plate using a plate reader at the same excitation and emission wavelengths used in your primary assay.

    • Data Interpretation: A concentration-dependent increase in fluorescence signal indicates autofluorescence.

Compound Concentration (µM)Representative Fluorescence Intensity (RFU)
0.150
1500
105000
10050000
  • Protocol 4: Fluorescence Quenching Assay

    • Methodology:

      • In a cell-free system, mix a constant concentration of your fluorescent dye with varying concentrations of this compound.

      • Measure the fluorescence intensity.

    • Data Interpretation: A compound-dependent decrease in signal suggests quenching.

Compound Concentration (µM)Representative % of Control Fluorescence
0.199%
192%
1065%
10020%
Issue 3: Promiscuous Activity Across Multiple Unrelated Assays

Potential Cause: Redox cycling or non-specific chemical reactivity.

Troubleshooting Steps:

  • Assess Redox Activity: Use a redox-sensitive dye to determine if the compound is generating reactive oxygen species.

  • Evaluate Chemical Reactivity: Test for non-specific, covalent modification of proteins.

Experimental Protocols & Data:

  • Protocol 5: Resazurin Redox Assay

    • Methodology:

      • Incubate this compound with the redox-sensitive dye resazurin in the presence of a reducing agent like DTT.

      • Measure the fluorescence of the product, resorufin.

    • Data Interpretation: An increase in resorufin fluorescence indicates that the compound is participating in redox cycling.

Compound Concentration (µM)Representative Resorufin Fluorescence (RFU)
1120
101500
508000
  • Protocol 6: Thiol Reactivity Assay

    • Methodology:

      • Incubate this compound with a thiol-containing molecule like glutathione (GSH).

      • Analyze the reaction mixture by LC-MS to detect the formation of a covalent adduct.

    • Data Interpretation: The appearance of a new mass peak corresponding to the compound-GSH adduct confirms thiol reactivity.

ConditionRepresentative Mass Spectrum Peak (m/z)
This compound alone[M+H]+
GSH alone308.09
Compound + GSH[M+H]+ and [M+GSH+H]+

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Steps start Assay Hit with This compound interference_check Is Assay Interference Suspected? start->interference_check stability Check Stability (Protocol 1) interference_check->stability Yes orthogonal_assay Perform Orthogonal Assay (Different Technology) interference_check->orthogonal_assay No aggregation Check Aggregation (Protocol 2) stability->aggregation fluorescence Check Fluorescence (Protocols 3 & 4) aggregation->fluorescence redox Check Redox Activity (Protocol 5) fluorescence->redox reactivity Check Reactivity (Protocol 6) redox->reactivity reactivity->orthogonal_assay sar Structure-Activity Relationship (SAR) Studies orthogonal_assay->sar Hit Confirmed end_artifact Assay Artifact orthogonal_assay->end_artifact Hit Not Confirmed end_valid Confirmed Hit sar->end_valid

Caption: A logical workflow for troubleshooting potential assay interference.

signaling_pathway_interference cluster_mechanisms Potential Interference Mechanisms cluster_effects Resulting Assay Artifacts compound This compound aggregation Aggregation compound->aggregation reactivity Chemical Reactivity compound->reactivity redox Redox Cycling compound->redox fluorescence Fluorescence compound->fluorescence enzyme_inhibition Non-specific Enzyme Inhibition aggregation->enzyme_inhibition protein_denaturation Protein Denaturation reactivity->protein_denaturation ros_production ROS Production redox->ros_production signal_masking Signal Masking/ False Signal fluorescence->signal_masking assay_readout False Positive/ False Negative Assay Readout enzyme_inhibition->assay_readout protein_denaturation->assay_readout ros_production->assay_readout signal_masking->assay_readout

Caption: Potential mechanisms of assay interference by this compound.

References

Technical Support Center: Enhancing the Bioavailability of Pyridinamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of pyridinamine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the oral bioavailability of pyridinamine compounds?

A1: The oral bioavailability of pyridinamine compounds is often limited by several factors, including:

  • Low Aqueous Solubility: Many pyridinamine derivatives are lipophilic and exhibit poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2]

  • Poor Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream due to its physicochemical properties or because it is a substrate for efflux transporters.[3]

  • Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the gut wall or liver before reaching systemic circulation, reducing the amount of active drug.[4]

  • Efflux by Transporters: Proteins such as P-glycoprotein (P-gp) can actively pump the compound back into the intestinal lumen, limiting its net absorption.

Q2: What are the initial steps to consider when a pyridinamine compound shows poor oral bioavailability?

A2: A systematic approach is recommended. Start by characterizing the physicochemical properties of your compound, such as its aqueous solubility and pKa. Subsequently, assess its in vitro permeability and metabolic stability. This initial screening will help identify the primary barriers to oral absorption and guide the selection of an appropriate enhancement strategy.

Q3: What are the main strategies to enhance the oral bioavailability of pyridinamine compounds?

A3: Several strategies can be employed, broadly categorized as:

  • Chemical Modification (Prodrugs and Derivatives): Modifying the chemical structure to create prodrugs or derivatives with improved solubility, permeability, or metabolic stability is a common approach.[5][6] For amine-containing pyridinamine compounds, creating prodrugs by masking the amine group can be particularly effective.[6][7]

  • Formulation Approaches:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.[1]

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution and create a supersaturated solution in the GI tract.[8][9][10]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract and facilitate their absorption.[11][12]

    • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the compound.[8]

Q4: How can I determine if my compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A4: The Caco-2 bidirectional transport assay is the standard in vitro method to investigate this.[13] By measuring the transport of your compound from the apical (A) to the basolateral (B) side and from B to A of a Caco-2 cell monolayer, you can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests that your compound is actively transported out of the cells. Co-administration with a known P-gp inhibitor, such as verapamil, can further confirm this.

Troubleshooting Guides

Problem 1: Low Aqueous Solubility

Symptom: The pyridinamine compound precipitates in aqueous buffers during in vitro assays or is expected to have poor dissolution in the gastrointestinal tract.

Possible Cause Troubleshooting Steps
Poor intrinsic solubility 1. pH Adjustment: Determine the pKa of your compound. For basic pyridinamine compounds, lowering the pH of the medium can increase solubility.[2][8] 2. Co-solvents: Introduce a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, PEG) to the aqueous medium in small percentages to increase the solubilizing capacity of the solvent system.[8] 3. Surfactants: Use surfactants to form micelles that can encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility.
Crystalline nature of the compound 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area-to-volume ratio, which can enhance the dissolution rate.[1] 2. Amorphous Solid Dispersions: Prepare a solid dispersion of your compound in a hydrophilic polymer. The amorphous form of a drug is generally more soluble than its crystalline counterpart.[8][10]
Problem 2: Low Intestinal Permeability

Symptom: The compound shows poor absorption in vivo despite adequate solubility and dissolution.

Possible Cause Troubleshooting Steps
Poor passive diffusion 1. Prodrug Approach: Design a more lipophilic prodrug that can more easily cross the lipid cell membranes of the intestinal epithelium. The prodrug is then converted to the active parent drug in the systemic circulation.[5][6] 2. Chemical Derivatives: Synthesize and screen derivatives of the parent compound with optimized physicochemical properties for permeability.
Efflux by transporters (e.g., P-gp) 1. Caco-2 Bidirectional Assay: Perform a Caco-2 permeability assay to determine the efflux ratio.[13] 2. Co-administration with Inhibitors: In preclinical studies, co-administer the compound with a known P-gp inhibitor to confirm the role of efflux in its poor absorption. 3. Formulation with Excipients: Some excipients used in lipid-based formulations can inhibit P-gp function.
Problem 3: High First-Pass Metabolism

Symptom: Low systemic exposure to the parent drug after oral administration, despite good solubility and permeability, often accompanied by high levels of metabolites in the plasma.

Possible Cause Troubleshooting Steps
Extensive metabolism in the gut wall or liver 1. In Vitro Metabolic Stability: Assess the stability of the compound in liver microsomes and S9 fractions to determine its intrinsic clearance. 2. Identify Metabolizing Enzymes: Use specific chemical inhibitors or recombinant enzymes to identify the primary cytochrome P450 (CYP) isoforms responsible for metabolism. 3. Prodrug Approach: Design a prodrug that masks the metabolic site. The prodrug should be stable in the gut and liver and release the active compound systemically.[5][6]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general procedure for assessing the intestinal permeability of a pyridinamine compound.

1. Cell Culture and Monolayer Formation: a. Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. b. Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm². c. Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent, polarized monolayer. Change the culture medium every 2-3 days.[13] d. Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Bidirectional Permeability Assay: a. Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and warm it to 37°C. b. Wash the Caco-2 monolayers twice with the pre-warmed transport buffer. c. Pre-incubate the monolayers with the transport buffer for 30 minutes at 37°C. d. For Apical to Basolateral (A → B) transport: Add the test compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment. e. For Basolateral to Apical (B → A) transport: Add the test compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment. f. Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking. g. At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.

3. Data Analysis: a. Analyze the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS). b. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

  • dQ/dt is the rate of drug transport
  • A is the surface area of the membrane
  • C₀ is the initial concentration of the drug in the donor compartment c. Calculate the efflux ratio (ER): ER = Papp (B → A) / Papp (A → B)

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol describes a common method for preparing a solid dispersion to enhance the solubility of a pyridinamine compound.[9][14]

1. Selection of Components: a. Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000, HPMC).[8][14] b. Select a volatile solvent (e.g., ethanol, methanol, acetone) in which both the pyridinamine compound and the carrier are soluble.[8]

2. Preparation of the Solid Dispersion: a. Dissolve the pyridinamine compound and the carrier in the chosen solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio). b. Stir the solution until a clear solution is obtained. c. Evaporate the solvent under vacuum at a controlled temperature. d. Dry the resulting solid film under vacuum to remove any residual solvent. e. Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.

3. Characterization: a. Perform in-vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug. b. Characterize the solid-state properties of the dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for assessing the oral bioavailability of a pyridinamine compound in rats or mice.[15][16]

1. Animal Preparation: a. Use healthy adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice). b. Acclimate the animals to the housing conditions for at least one week before the study. c. Fast the animals overnight (with free access to water) before dosing.[17]

2. Dosing: a. Prepare the formulation of the pyridinamine compound (e.g., solution, suspension, or the enhanced formulation to be tested). b. For the oral group, administer the formulation via oral gavage at a predetermined dose.[17][18] c. For the intravenous (IV) group (to determine absolute bioavailability), administer a solution of the compound via tail vein injection at a lower dose.

3. Blood Sampling: a. Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via an appropriate route (e.g., tail vein, saphenous vein, or terminal cardiac puncture).[18] b. Process the blood samples to obtain plasma and store at -80°C until analysis.

4. Sample Analysis and Pharmacokinetic Calculations: a. Analyze the plasma concentrations of the pyridinamine compound using a validated LC-MS/MS method. b. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. c. Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Quantitative Data Summary

Enhancement Strategy Compound Type Metric Improvement Reference
Solid Dispersion Quinazolinone DerivativeIn-vitro dissolution rateImproved[8]
Solid Dispersion RivaroxabanDissolution rate>2-fold increase[8]
Complexation Quinazoline-4(3H)-onesWater solubilityEnhanced[8]
Salt Formation Weakly Acidic/Basic DrugsSolubilityCan exceed 1000-fold[8]
Cocrystallization Poorly Soluble DrugsSolubilityUp to 5-fold[8]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies solubility Solubility Screening formulation Formulation Preparation (e.g., Solid Dispersion, SEDDS) solubility->formulation dissolution In Vitro Dissolution formulation->dissolution caco2 Caco-2 Permeability Assay dissolution->caco2 Optimized Formulation pk_study Rodent Pharmacokinetic Study caco2->pk_study metabolic Metabolic Stability (Microsomes, S9) metabolic->pk_study bioanalysis LC-MS/MS Bioanalysis pk_study->bioanalysis pk_params Calculate PK Parameters (AUC, Cmax, F%) bioanalysis->pk_params troubleshooting_logic start Poor Oral Bioavailability Observed solubility Assess Aqueous Solubility start->solubility permeability Assess Intestinal Permeability (Caco-2 Assay) solubility->permeability Adequate sol_strategy Solubility Enhancement Strategies (Solid Dispersion, Particle Size Reduction) solubility->sol_strategy Poor metabolism Assess Metabolic Stability permeability->metabolism Adequate perm_strategy Permeability Enhancement Strategies (Prodrugs, Derivatives) permeability->perm_strategy Poor metabolism->perm_strategy High met_strategy Metabolic Stability Strategies (Prodrugs to mask metabolic sites) metabolism->met_strategy Low

References

Validation & Comparative

A Comparative Guide to the Efficacy of N-Phenylpyridin-2-amine Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-phenylpyridin-2-amine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to form the foundation of numerous biologically active compounds, particularly potent kinase inhibitors.[1] While 3-Nitro-6-phenylpyridin-2-amine is not itself a direct kinase inhibitor, it serves as a valuable synthetic intermediate in the creation of more complex molecules within this class. The nitro group, being a strong electron-withdrawing moiety, often plays a crucial role in the synthesis of these derivatives, typically being reduced to an amine to enable further molecular elaboration.

This guide provides a comparative analysis of the efficacy of N-phenylpyridin-2-amine derivatives against other established kinase inhibitors, focusing on key oncological targets: Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2).

I. Aurora Kinase Inhibition

Aurora kinases are essential for mitotic progression, and their inhibition can lead to mitotic failure and cell death in cancerous cells.[1] Several N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of both Aurora A and B kinases.[2]

Comparative Efficacy Data
Compound ClassRepresentative CompoundTarget Kinase(s)Potency (Ki/IC50)
N-phenylpyrimidin-2-amine derivativeCYC116Aurora A / Aurora BKi: 8.0 nM / 9.2 nM[2]
Imidazo[1,2-a]pyrazine-basedAlisertib (MLN8237)Aurora A / Aurora BIC50: 1.2 nM / 396.5 nM[3]
Aminopyrazole-basedVX-680 (Tozasertib)Aurora A / B / CKi: 0.65 nM / 3.36 nM / 4.6 nM

Signaling Pathway

Aurora_Kinase_Pathway cluster_mitosis Mitosis G2_Phase G2_Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Aurora_A Aurora_A Aurora_A->Prophase Centrosome Maturation Aurora_B Aurora_B Aurora_B->Metaphase Chromosome Alignment N-phenylpyridin-2-amine_derivatives N-phenylpyridin-2-amine_derivatives N-phenylpyridin-2-amine_derivatives->Aurora_A N-phenylpyridin-2-amine_derivatives->Aurora_B Other_Inhibitors Other_Inhibitors Other_Inhibitors->Aurora_A Other_Inhibitors->Aurora_B

Caption: Aurora Kinase Signaling in Mitosis.

II. Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are critical regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells. The N-phenylpyridin-2-amine scaffold is a key feature in some CDK inhibitors.

Comparative Efficacy Data
Compound ClassRepresentative CompoundTarget Kinase(s)Potency (IC50)
Pyridopyrimidine-basedPalbociclib (Ibrance®)CDK4 / CDK611 nM / 16 nM[4]
Aminopyrimidine-basedRibociclib (Kisqali®)CDK4 / CDK610 nM / 39 nM[5]
Pyrrolo[2,3-d]pyrimidine-basedAbemaciclib (Verzenio®)CDK4 / CDK62 nM / 10 nM
N-phenylpyrimidin-2-amine relatedAZD5438CDK2 / CDK1 / CDK920 nM / 4 nM / 20 nM

Note: While specific N-phenylpyridin-2-amine derivatives targeting CDK4/6 were not detailed in the provided search results, the related N-phenylpyrimidine-2-amine scaffold is present in CDK inhibitors like AZD5438.[6]

Signaling Pathway

CDK_Pathway Cyclin_D Cyclin_D CDK4_6 CDK4_6 Cyclin_D->CDK4_6 binds Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1_S_Transition E2F->G1_S_Transition promotes CDK_Inhibitors CDK_Inhibitors CDK_Inhibitors->CDK4_6

Caption: CDK4/6 Signaling in Cell Cycle Progression.

III. Janus Kinase 2 (JAK2) Inhibition

The JAK-STAT signaling pathway is crucial for cell growth and differentiation. Dysregulation, particularly through mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms.

Comparative Efficacy Data
Compound ClassRepresentative CompoundTarget Kinase(s)Potency (IC50)
N-(4-(aminomethyl)phenyl)pyrimidin-2-amineCompound A8JAK25 nM[7]
Pyrrolo[2,3-d]pyrimidine-basedRuxolitinibJAK1 / JAK23.3 nM / 2.8 nM
Pyrrolo[2,3-d]pyrimidine-basedTofacitinibJAK1 / JAK2 / JAK3112 nM / 20 nM / 1 nM[8]
Pyrrolo[2,3-b]pyridine-basedFedratinibJAK2 / FLT33 nM / 15 nM

Signaling Pathway

JAK2_Pathway Cytokine_Receptor Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription regulates JAK2_Inhibitors JAK2_Inhibitors JAK2_Inhibitors->JAK2

Caption: JAK2-STAT Signaling Pathway.

Experimental Protocols

General In Vitro Kinase Assay (Luminescence-Based)

This protocol is a generalized method for determining the in vitro potency (IC50) of a test compound against a target kinase by quantifying the amount of ADP produced.

Materials and Reagents:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate peptide

  • Test compound (e.g., N-phenylpyridin-2-amine derivative)

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dithiothreitol (DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for controls) to the appropriate wells of a white, opaque plate.

  • Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in the Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare the substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase. Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Kinase Reaction Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound_Library Primary_Screening Primary_Screening Compound_Library->Primary_Screening Hit_Identification Hit_Identification Primary_Screening->Hit_Identification Dose-Response_Assay Dose-Response_Assay Hit_Identification->Dose-Response_Assay Active Compounds IC50_Determination IC50_Determination Dose-Response_Assay->IC50_Determination Selectivity_Profiling Selectivity_Profiling IC50_Determination->Selectivity_Profiling Potent Compounds Lead_Optimization Lead_Optimization Selectivity_Profiling->Lead_Optimization

Caption: General Workflow for Kinase Inhibitor Screening.

References

Validating the Therapeutic Target of 3-Nitro-6-phenylpyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted therapeutic target of 3-Nitro-6-phenylpyridin-2-amine with alternative therapeutic strategies. Due to the limited publicly available data on this specific compound, this analysis is based on the well-documented activities of structurally related N-phenylpyridin-2-amine and nitrophenyl-containing derivatives, which are recognized as potent kinase inhibitors.[1] This guide aims to offer a framework for validating this therapeutic hypothesis through comparative data and established experimental protocols.

Predicted Therapeutic Target: Protein Kinases

The N-phenylpyridin-2-amine scaffold is a "privileged structure" in medicinal chemistry, frequently forming the core of various kinase inhibitors.[1] Derivatives incorporating a nitrophenyl group have shown significant inhibitory activity against key kinases involved in cell cycle regulation and signal transduction, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2).[1] Therefore, it is hypothesized that this compound also functions as a kinase inhibitor.

Comparison with Alternative Therapeutic Agents

To validate the potential of this compound as a therapeutic agent, its predicted activity is compared against established kinase inhibitors and a therapeutic with an alternative mechanism of action.

TABLE 1: Comparative In Vitro Inhibitory Potency of Kinase Inhibitors

Compound/ScaffoldTarget KinaseIC50 (nM)
Hypothesized Target Profile
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivativesAurora A8.0 (Kᵢ)
Aurora B9.2 (Kᵢ)
Nitroxide labeled pyrimidinesAurora A9.3
Aurora B2.8
Pyrazolo[1,5-a]pyrimidine derivativesCDK222 - 24
CDK93.56 - 9.22
N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivativesJAK25
Established Kinase Inhibitors
ImatinibAbl250 - 350
DasatinibAbl<1
Src0.2 - 1.1
PonatinibAbl (native)0.37
Abl (T315I mutant)2.0
VEGFR21.5
FGFR12.2
Src5.4
Aurora Kinase Inhibitors
CYC116Aurora A / B8.0 / 9.2 (Kᵢ)
SNS-314Aurora A / B / C9 / 31 / 3
CDK Inhibitors
(R)-roscovitineCDK2100
AT7519CDK2 / CDK944 / <10
JAK2 Inhibitors
FedratinibJAK23
RuxolitinibJAK1 / JAK23.3 / 2.8

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific assay conditions.

TABLE 2: Comparison of a Non-Kinase Inhibitor Alternative

CompoundTherapeutic ClassMechanism of Action
Omacetaxine mepesuccinateProtein synthesis inhibitorInhibits the initial elongation step of protein synthesis by binding to the ribosomal A-site, leading to the depletion of short-lived oncoproteins like BCR-ABL.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., Aurora A, CDK2, JAK2)

  • Substrate specific to the kinase

  • ATP

  • Test compound (this compound and alternatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (white, opaque)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and ATP in a kinase reaction buffer.

    • Add serial dilutions of the test compounds to the wells of a multi-well plate.

    • Initiate the kinase reaction by adding the enzyme or ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116, K562)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Signal_Molecule Signaling Molecule Receptor->Signal_Molecule Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Signal_Molecule->Kinase_Cascade Downstream_Kinase Downstream Kinase (e.g., Aurora, CDK, JAK) Kinase_Cascade->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Inhibitor (e.g., 3-Nitro-6-phenyl- pyridin-2-amine) Gene_Expression->Cell_Proliferation Inhibitor Inhibitor (e.g., 3-Nitro-6-phenyl- pyridin-2-amine) Inhibitor->Downstream_Kinase

Caption: Hypothesized Kinase Signaling Pathway Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Target_Identification Target Identification (Kinase Panel Screening) Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Target_Identification->Kinase_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Viability Cell Viability Assay (e.g., MTT) IC50_Determination->Cell_Viability GI50_Determination GI50 Determination Cell_Viability->GI50_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for p-Proteins) GI50_Determination->Mechanism_of_Action Animal_Model Xenograft Animal Model Mechanism_of_Action->Animal_Model Efficacy_Safety Efficacy and Safety Evaluation Animal_Model->Efficacy_Safety

References

Unraveling the Enigmatic Mechanism of 3-Nitro-6-phenylpyridin-2-amine: A Comparative Guide to its Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the N-phenylpyridin-2-amine scaffold has emerged as a "privileged structure," forming the foundation of numerous targeted therapies. While the specific biological target of 3-Nitro-6-phenylpyridin-2-amine remains to be definitively elucidated, its structural similarity to a class of potent kinase inhibitors suggests a compelling mechanism of action. This guide provides a comparative analysis of its potential biological activity against that of established kinase inhibitors, supported by experimental data from closely related analogs and alternative compounds. The insights presented herein are intended to guide researchers and drug development professionals in exploring the therapeutic promise of this and similar molecules.

Derivatives of N-phenylpyridin-2-amine are well-documented as inhibitors of key enzymes in cellular signaling pathways, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2).[1] The incorporation of a nitro group, a common pharmacophore in bioactive molecules, is known to influence the electronic properties of a compound and can contribute to its biological activity through various mechanisms, including redox modulation.[2]

Comparative Analysis of Kinase Inhibition

To contextualize the potential efficacy of this compound, this section presents a comparative summary of the inhibitory activities of structurally related aminopyridine derivatives and established kinase inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) of these compounds against their respective kinase targets.

Compound/Drug NameCore ScaffoldTarget Kinase(s)IC50 / Ki (nM)
Hypothetical Activity of this compound Phenylpyridin-2-amineAurora, CDK, JAKTo be determined
CYC116 (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative)Phenylpyrimidin-2-amineAurora A / Aurora B8.0 / 9.2 (Ki)[3][4]
RibociclibPyridin-2-ylamino-pyrrolo[2,3-d]pyrimidineCDK4 / CDK610 / 39[5]
Compound A8 (N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative)Phenylpyrimidin-2-amineJAK25[6]
Alternative Kinase Inhibitors
Alisertib (MLN8237)AzabenzimidazoleAurora A / Aurora B1.2 / 396.5[7]
PalbociclibPyridopyrimidineCDK4 / CDK69-11 / 15[5]
RuxolitinibPyrrolopyrimidineJAK1 / JAK23.3 / 2.8[8]

Elucidating the Signaling Pathway

The probable mechanism of action for this compound and its analogs involves the inhibition of protein kinases that are critical components of intracellular signaling cascades. A common pathway affected by such inhibitors is the receptor tyrosine kinase (RTK) signaling pathway, which regulates fundamental cellular processes like proliferation, survival, and differentiation.[9][10][11][12][13] Dysregulation of this pathway is a hallmark of many cancers.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling Cascades Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binding & Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K-AKT Pathway RTK->PI3K_AKT Activation JAK_STAT JAK-STAT Pathway RTK->JAK_STAT Activation Transcription_Factors Transcription Factors RAS_RAF_MEK_ERK->Transcription_Factors PI3K_AKT->Transcription_Factors JAK_STAT->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression (CDKs) Cellular_Response Cellular Response (Proliferation, Survival) Cell_Cycle_Progression->Cellular_Response Mitosis Mitosis (Aurora Kinases) Mitosis->Cellular_Response Transcription_Factors->Cellular_Response Inhibitor This compound & Analogs Inhibitor->JAK_STAT Inhibitor->Cell_Cycle_Progression Inhibitor->Mitosis

Caption: A generalized receptor tyrosine kinase (RTK) signaling pathway.

Experimental Protocols

To facilitate further research and validation of the kinase inhibitory potential of this compound, a generalized protocol for an in vitro kinase inhibition assay is provided below. This protocol is based on commonly used methods for assessing the potency of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (e.g., myelin basic protein for some MAP kinases)

  • Test compound (e.g., this compound) dissolved in DMSO

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Phosphocellulose filter paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In a microcentrifuge tube or a 96-well plate, combine the kinase reaction buffer, the recombinant kinase, and the specific substrate.

  • Add the serially diluted test compound or vehicle (DMSO) to the respective wells.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Place the washed filter papers into scintillation vials containing scintillation cocktail.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental and Validation Workflow

The following diagram illustrates a typical workflow for the initial screening and subsequent validation of a novel kinase inhibitor.

Experimental_Workflow Start Novel Compound (this compound) Primary_Screen Primary Kinase Panel Screen (Biochemical Assays) Start->Primary_Screen Hit_Identification Hit Identification (Potent Inhibitors of Specific Kinases) Primary_Screen->Hit_Identification Hit_Identification->Primary_Screen No Significant Hit Dose_Response IC50 Determination (Dose-Response Curves) Hit_Identification->Dose_Response Potent Hit Selectivity_Profiling Selectivity Profiling (Against a Broader Kinase Panel) Dose_Response->Selectivity_Profiling Cellular_Assays Cell-Based Assays (Target Engagement & Phenotypic Effects) Selectivity_Profiling->Cellular_Assays Mechanism_Validation Mechanism of Action Validation (Western Blot for Downstream Targets) Cellular_Assays->Mechanism_Validation Lead_Compound Lead Compound for Further Development Mechanism_Validation->Lead_Compound

Caption: A typical workflow for kinase inhibitor discovery and validation.

References

Assessing the Selectivity Profile of 3-Nitro-6-phenylpyridin-2-amine Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, comprehensive kinase selectivity data for the specific compound 3-Nitro-6-phenylpyridin-2-amine is limited. This guide utilizes data from a structurally related compound, CYC116, which shares the N-phenylamino-heterocyclic scaffold common to many kinase inhibitors. CYC116 is an inhibitor of Aurora kinases and serves as an illustrative example for the purpose of this guide. The methodologies and comparisons presented herein are intended to provide a framework for assessing the selectivity of novel kinase inhibitors.

The N-phenylpyridin-2-amine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the foundation for a variety of targeted therapeutics.[1] Derivatives of this core, particularly those with a nitro-phenyl group, have shown potential as inhibitors of key kinases in cell signaling pathways, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2).[1] Understanding the selectivity profile of such compounds is crucial for their development as therapeutic agents.

Comparative Analysis of Inhibitory Activity

The inhibitory activity of a compound against a panel of kinases is typically determined by measuring its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). Lower values indicate greater potency. The following table compares the inhibitory activity of CYC116 against Aurora kinases with other known inhibitors of the same targets.

CompoundScaffoldTarget KinaseKi (nM)
CYC116 N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amineAurora A8.0
Aurora B9.2
AZD1152 (Barasertib) Pyrazole-acetanilide-substituted quinazolineAurora B0.37
AMG-900 Pan-Aurora Kinase InhibitorAurora A5
Aurora B4
Aurora C1

Note: The data presented is compiled from published research. Ki and IC50 values can vary based on specific assay conditions.[2][3]

Experimental Protocols

A robust and widely used method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.

Materials:

  • Purified recombinant kinase (e.g., Aurora A, Aurora B)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Kinase Reaction: Add the kinase and its specific substrate to the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Plate 384-well Plate Setup (Compound + Kinase + Substrate) Compound->Plate Kinase Kinase Panel (e.g., Aurora A, B, etc.) Kinase->Plate Reagents Assay Reagents (Substrate, ATP, Buffer) Reagents->Plate Incubation Initiate Reaction with ATP Incubate at 30°C Plate->Incubation Termination Stop Reaction (Add ADP-Glo™ Reagent) Incubation->Termination Detection Signal Generation (Add Kinase Detection Reagent) Termination->Detection Readout Measure Luminescence Detection->Readout Calculation Calculate % Inhibition Readout->Calculation IC50 Determine IC50 Values Calculation->IC50 Profile Generate Selectivity Profile IC50->Profile G Mitotic_Signals Mitotic Signals Aurora_A Aurora A Mitotic_Signals->Aurora_A Aurora_B Aurora B Mitotic_Signals->Aurora_B Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Cytokinesis Cytokinesis Aurora_B->Cytokinesis Inhibitor This compound (or analog) Inhibitor->Aurora_A Inhibitor->Aurora_B

References

A Comparative In Vivo Efficacy Analysis: 3-Nitro-6-phenylpyridin-2-amine versus Doxorubicin in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological therapeutics, the quest for novel agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative overview of the established chemotherapeutic agent, doxorubicin, and the investigational compound, 3-Nitro-6-phenylpyridin-2-amine. While doxorubicin has been a cornerstone of cancer treatment for decades, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity.[1][2] this compound represents a novel chemical entity, and this guide will explore its potential therapeutic profile based on the activities of structurally related molecules.

Quantitative Efficacy and Toxicity Profile

The following table summarizes the in vivo efficacy and toxicity data for doxorubicin across various preclinical cancer models. Due to the early stage of research, comprehensive in vivo data for this compound is not yet publicly available. The presented data for this compound is therefore hypothetical and projected based on the known performance of related heterocyclic compounds and kinase inhibitors.

ParameterDoxorubicinThis compound (Hypothetical)
Tumor Growth Inhibition Significant tumor growth inhibition observed in various models including breast, ovarian, and leukemia xenografts.[3][4][5] For example, in a BT-474 cell xenograft model, doxorubicin treatment mediated by gold nanoparticles significantly decreased tumor growth.[6] In an ovarian cancer xenograft model, a doxorubicin-DNA-gold nanoparticle formulation showed a tumor growth inhibition rate of approximately 37%.[5]Projected to exhibit potent tumor growth inhibition, potentially through targeted kinase inhibition, a mechanism observed in other N-phenylpyridin-2-amine derivatives.[7]
Survival Rate Variable, dependent on cancer model and dosing regimen. Often improves survival but is limited by cumulative dose-related toxicities.Potentially improved survival rates due to a more targeted mechanism of action and lower off-target toxicity compared to doxorubicin.
Key Toxicities Cardiotoxicity (dilated cardiomyopathy, congestive heart failure) is a major dose-limiting side effect.[1] Other toxicities include myelosuppression, mucositis, and nausea.Anticipated to have a more favorable toxicity profile with reduced cardiotoxicity. Potential for off-target effects related to kinase inhibition would require thorough investigation.
Mechanism of Action Broad-spectrum anticancer activity through multiple mechanisms: DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS).[1][][9][10][11]Hypothesized to act as a kinase inhibitor, targeting signaling pathways critical for cancer cell proliferation and survival. The nitro group may also be bioreduced in hypoxic tumor environments, leading to cytotoxic metabolites.[7][12][13]

Experimental Protocols

A generalized experimental protocol for evaluating the in vivo efficacy of an anticancer agent is provided below. This protocol can be adapted for the specific evaluation of this compound against a doxorubicin control.

Title: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the antitumor activity of this compound compared to doxorubicin in immunodeficient mice bearing human tumor xenografts.

Materials:

  • Test Article: this compound

  • Reference Compound: Doxorubicin

  • Vehicle: Appropriate solvent for test article and reference compound (e.g., saline, DMSO/polyethylene glycol mixture)

  • Cell Line: Relevant human cancer cell line (e.g., MCF-7 for breast cancer, A2780 for ovarian cancer)

  • Animals: Female athymic nude mice (6-8 weeks old)

  • Equipment: Calipers, analytical balance, sterile syringes and needles, animal housing facilities.

Methodology:

  • Cell Culture and Implantation: The chosen cancer cell line is cultured under standard conditions. A suspension of cells (e.g., 5 x 10^6 cells in 100 µL of sterile PBS) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2.

  • Animal Randomization and Grouping: Once tumors reach the desired size, mice are randomized into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: Doxorubicin (e.g., 5 mg/kg, administered intravenously once a week)

    • Group 3: this compound (low dose)

    • Group 4: this compound (high dose)

  • Drug Administration: The test and reference compounds are administered according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral gavage, or intravenous).

  • Efficacy Endpoints:

    • Tumor growth inhibition is monitored throughout the study.

    • Animal body weight is recorded 2-3 times per week as an indicator of toxicity.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), animals are euthanized, and tumors are excised and weighed.

    • Overall survival may also be monitored as a primary endpoint.

  • Toxicity Assessment: In addition to body weight, clinical signs of toxicity are monitored daily. At the end of the study, major organs (e.g., heart, liver, kidneys) may be collected for histopathological analysis.

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., ANOVA, t-test) is used to compare the mean tumor volumes and body weights between the treatment and control groups.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway for a pyridinamine-based kinase inhibitor and a typical in vivo experimental workflow.

G Hypothesized Signaling Pathway of a Pyridinamine Kinase Inhibitor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Pyridinamine This compound Pyridinamine->Kinase_Cascade Inhibits Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes

Caption: Hypothesized mechanism of action for this compound as a kinase inhibitor.

G Experimental Workflow for In Vivo Efficacy Assessment start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (Test Compound vs. Doxorubicin) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision, Weight, & Data Analysis endpoint->analysis end End analysis->end

Caption: Standard workflow for preclinical in vivo anticancer efficacy studies.

References

Validation of 3-Nitro-6-phenylpyridin-2-amine as a Lead Compound for Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-phenylpyridin-2-amine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. The introduction of a nitro group, as seen in 3-Nitro-6-phenylpyridin-2-amine, offers the potential for enhanced biological activity and novel intellectual property. This guide provides a comparative analysis of this compound as a lead compound, benchmarking its potential against established kinase inhibitors. Due to the limited publicly available data for this specific molecule, data for the closely related analog, 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, will be used as a representative for the purposes of this comparison.

Data Presentation: Comparative Analysis of Kinase Inhibitors

The following tables summarize the key characteristics of our lead compound analog and two well-established kinase inhibitors, Palbociclib (a CDK4/6 inhibitor) and Prexasertib (a CHK1 inhibitor). This allows for a direct comparison of their therapeutic targets, potency, and cellular effects.

Table 1: Overview of Kinase Inhibitors

CompoundLead Compound Analog: 5-Nitro-N-(3-(trifluoromethyl)phenyl) pyridin-2-amineAlternative 1: PalbociclibAlternative 2: Prexasertib
Primary Target(s) Androgen Receptor (AR)[1]Cyclin-Dependent Kinase 4/6 (CDK4/6)[2][3]Checkpoint Kinase 1 (CHK1)[1]
Therapeutic Area Prostate Cancer[1]Breast Cancer[4][5]Various Cancers (in clinical trials)[1]
Mechanism of Action Pure Androgen Receptor Antagonist[1]Inhibits phosphorylation of Retinoblastoma (Rb) protein, leading to G1 cell cycle arrest[2][5]Induces DNA double-strand breaks, leading to apoptosis[1]

Table 2: In Vitro Biological Activity

CompoundTargetIC50 (nM)Cell LineAssay Type
Lead Compound Analog Androgen Receptor (AR)0.94 µM (as EL15) / 0.30 µM (as EF2)[1]Not Specified[1]Not Specified[1]
Palbociclib CDK411Not ApplicableBiochemical Assay
CDK616Not ApplicableBiochemical Assay
MultipleNot SpecifiedER-positive breast cancer cell linesCell Proliferation Assay[2]
Prexasertib CHK11.7Not ApplicableBiochemical Assay
CHK247Not ApplicableBiochemical Assay
Multiple2 - 200B-/T- cell progenitor acute lymphoblastic leukemia cell linesCell Viability Assay[6]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of lead compounds. Below are representative protocols for key in vitro assays.

Protocol 1: Kinase Inhibition Assay (Luminescence-based)

This assay determines the in vitro potency of a test compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., CDK4/Cyclin D1, CHK1)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compound (this compound or its analogs) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white opaque microplates

Procedure:

  • Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add 2 µL of a solution containing the kinase and its substrate to each well. Initiate the reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a test compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)

  • Complete cell culture medium

  • Test compound (this compound or its analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the comparator drugs, which are potential pathways for this compound and its analogs.

CDK4_6_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Receptor->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Receptor->PI3K_Akt_mTOR CyclinD_CDK4_6 Cyclin D / CDK4/6 Ras_Raf_MEK_ERK->CyclinD_CDK4_6 PI3K_Akt_mTOR->CyclinD_CDK4_6 Rb Rb CyclinD_CDK4_6->Rb p E2F E2F Rb->E2F Gene_Expression Gene Expression (S-phase entry) E2F->Gene_Expression Palbociclib Palbociclib Palbociclib->CyclinD_CDK4_6 CHK1_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 p CDC25 CDC25 Phosphatases CHK1->CDC25 p (inactivates) DNA_Repair DNA Repair CHK1->DNA_Repair promotes CDK1_2 CDK1/2 CDC25->CDK1_2 activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CDK1_2->Cell_Cycle_Arrest Prexasertib Prexasertib Prexasertib->CHK1 Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Screening Primary Kinase Screening Characterization->Kinase_Screening IC50_Determination IC50 Determination (Kinase Inhibition Assay) Kinase_Screening->IC50_Determination Cell_Viability Cell Viability Assays (e.g., MTT) IC50_Determination->Cell_Viability Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot) Cell_Viability->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->SAR_Studies ADME_Tox In Silico & In Vitro ADME/Tox Profiling SAR_Studies->ADME_Tox Optimized_Leads Generation of Optimized Lead Compounds ADME_Tox->Optimized_Leads

References

Head-to-Head Comparison: 3-Nitro-6-phenylpyridin-2-amine and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of the hypothetical compound 3-Nitro-6-phenylpyridin-2-amine with published, structurally similar 2-aminopyridine derivatives exhibiting significant biological activity. The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component of numerous biologically active molecules.[1][2] This comparison aims to provide a clear, data-driven overview of the potential activities of this compound by contextualizing it with analogs possessing demonstrated antibacterial and anticancer properties.

Postulated Profile of this compound

Comparative Data of Structurally Similar Compounds

To provide a quantitative comparison, we have selected two representative 2-aminopyridine derivatives from the literature with well-documented biological activities: a potent antibacterial 2-amino-3-cyanopyridine derivative and a 2-aminopyridine-based PI3Kδ inhibitor with anticancer properties.

CompoundStructureBiological ActivityKey Performance MetricOrganism/TargetReference
This compound Antibacterial, Anticancer (Postulated)---
Compound 1 (2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile)AntibacterialMIC: 0.039 µg/mLStaphylococcus aureus[1]
Compound 2 (MR3278)Anticancer (PI3Kδ inhibitor)IC50: 30 nMPI3Kδ

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, is a standard measure of antibacterial efficacy.

1. Preparation of Bacterial Inoculum:

  • From a fresh 18-24 hour culture plate, select several morphologically similar colonies of the test bacterium (e.g., Staphylococcus aureus).

  • Suspend the colonies in a sterile saline solution or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

  • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Reading the Results:

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro PI3Kδ Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kδ. The ADP-Glo™ Kinase Assay is a common method.

1. Preparation of Reagents:

  • Prepare a kinase reaction buffer containing the lipid substrate (e.g., PIP2).

  • Prepare serial dilutions of the test compound in the kinase buffer.

2. Kinase Reaction:

  • Add the test compound at various concentrations to the wells of a 384-well plate.

  • Add the purified recombinant PI3Kδ enzyme to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

3. Signal Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of the anticancer analog and a typical experimental workflow, the following diagrams are provided.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Compound 2 (PI3Kδ Inhibitor) Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway and the inhibitory action of Compound 2.

Experimental_Workflow Start Start Synthesis Compound Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification BioAssay Biological Assays (e.g., MIC, IC50) Purification->BioAssay DataAnalysis Data Analysis BioAssay->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A generalized experimental workflow for compound evaluation.

Plausible Synthetic Route for this compound

While a specific synthesis for this compound has not been reported, a plausible route can be proposed based on established methodologies for the synthesis of related 2-amino-3-nitropyridines. A common approach involves the nitration of a 2-aminopyridine precursor.

A potential two-step synthesis could involve:

  • Synthesis of the 6-phenylpyridin-2-amine precursor: This can be achieved through various cross-coupling reactions, such as a Suzuki coupling between a boronic acid derivative and a pyridine derivative.

  • Nitration of 6-phenylpyridin-2-amine: The precursor can then be nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pyridine ring. The amino group at the 2-position directs the nitration to the adjacent 3- and 5-positions, with the 3-position often being favored.

This proposed route provides a viable starting point for the laboratory synthesis of this compound, enabling further investigation into its biological properties.

References

Identifying Potential Off-Target Liabilities of 3-Nitro-6-phenylpyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel small molecule therapeutics requires a thorough understanding of their potential for off-target activities, which can lead to unforeseen toxicities and diminished efficacy. This guide provides a comparative analysis of the potential off-target liabilities of 3-Nitro-6-phenylpyridin-2-amine, a compound featuring a phenyl-aminopyridine scaffold. Due to the absence of specific experimental data for this molecule, this guide extrapolates potential off-target effects based on its structural motifs: the aminopyridine core, the nitroaromatic group, and the general characteristics of phenyl-aminopyridine based kinase inhibitors. This analysis is benchmarked against established kinase inhibitors, dasatinib and imatinib, to provide a framework for preclinical safety assessment.

Predicted Off-Target Profile based on Structural Features

The structure of this compound suggests several potential off-target liabilities inherent to its constituent chemical groups.

  • Aminopyridine Scaffold: The aminopyridine core is a known pharmacophore that can interact with various biological targets, most notably ion channels. For instance, 3,4-diaminopyridine and dalfampridine (4-aminopyridine) are potassium channel blockers. This activity can lead to neurological side effects such as paresthesia, dizziness, insomnia, and at higher concentrations, seizures. Therefore, this compound may exhibit similar liabilities.

  • Nitroaromatic Group: The presence of a nitroaromatic group is a significant structural alert in drug discovery. Such moieties can undergo metabolic reduction to form reactive nitroso and hydroxylamine intermediates. These reactive metabolites can covalently bind to cellular macromolecules, leading to potential mutagenicity, carcinogenicity, and organ toxicity, particularly hepatotoxicity.[1][2][3] This bioactivation is a critical consideration for the safety profile of this compound.

  • Phenyl-Aminopyridine Core: This scaffold is common in many kinase inhibitors. While designed for a specific kinase, the conserved nature of the ATP-binding pocket across the kinome often leads to off-target kinase inhibition.[4] For example, dasatinib, which contains a related aminopyrimidine core, is a multi-targeted kinase inhibitor with a broad off-target profile that includes SRC family kinases, c-Kit, and PDGFR.[4][5] Similarly, imatinib has well-documented off-target effects on c-Kit and PDGFR, as well as the non-kinase target NAD(P)H quinone oxidoreductase 2 (NQO2).[6][7]

Comparative Kinase Selectivity Profile

To illustrate the potential for off-target kinase activity, the following table compares the inhibitory profile of dasatinib, a multi-kinase inhibitor, against a panel of selected kinases. This serves as a proxy for the type of data that would be essential to generate for this compound.

Kinase TargetDasatinib IC50 (nM)Hypothetical this compound IC50 (nM)
Primary Target(s)
BCR-ABL<1To be determined
SRC<1To be determined
Key Off-Targets
c-KIT5To be determined
PDGFRα16To be determined
PDGFRβ1To be determined
LCK<1To be determined
EPHB412To be determined
VEGFR28To be determined

Data for Dasatinib is compiled from publicly available sources. The hypothetical data for this compound would need to be determined experimentally.

Experimental Protocols for Off-Target Liability Assessment

A comprehensive assessment of off-target liabilities requires a suite of in vitro assays. Below are detailed methodologies for key experiments.

Kinase Selectivity Profiling (ADP-Glo™ Assay)

Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer, kinase/substrate solutions, and ATP solution.

    • Dissolve the test compound (e.g., this compound) in DMSO to create a stock solution and prepare serial dilutions.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).

    • Add 2 µL of the kinase/substrate solution to each well.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

hERG Potassium Channel Binding Assay (Fluorescence Polarization)

Objective: To assess the potential of a test compound to block the hERG cardiac potassium channel, a key indicator of cardiotoxicity risk.

Principle: This is a competitive binding assay where a fluorescent tracer binds to the hERG channel. If the test compound binds to the channel, it will displace the tracer, leading to a decrease in fluorescence polarization.[8][9]

Methodology:

  • Reagent Preparation:

    • Prepare hERG membrane preparations, a fluorescent tracer solution, and assay buffer.

    • Prepare serial dilutions of the test compound in DMSO.

  • Binding Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the fluorescent tracer solution to all wells.

    • Add the hERG membrane preparation to initiate the binding reaction.

    • Incubate the plate for 1 to 4 hours at room temperature, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the percentage of tracer displacement for each compound concentration.

    • Determine the IC50 value from a dose-response curve.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the inhibitory potential of a test compound on major drug-metabolizing CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Principle: The assay measures the activity of recombinant human CYP enzymes by monitoring the metabolism of a specific fluorescent or luminescent probe substrate. A decrease in metabolite formation indicates CYP inhibition.[10][11][12]

Methodology:

  • Reagent Preparation:

    • Prepare solutions of recombinant human CYP enzymes, probe substrates, and a NADPH regenerating system.

    • Prepare serial dilutions of the test compound.

  • Incubation:

    • In a 96-well plate, pre-incubate the test compound with the CYP enzyme and buffer.

    • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for the specified time.

  • Detection:

    • Stop the reaction and measure the fluorescent or luminescent signal of the formed metabolite using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value from a dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic potential of a test compound on cultured cells.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[13][14] The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value from a dose-response curve.

Visualizing Potential Off-Target Pathways and Workflows

Off_Target_Screening_Workflow

Kinase_Inhibition_Pathway Compound This compound (Hypothetical Inhibitor) RTK RTK Compound->RTK Off-Target Inhibition SRC SRC Compound->SRC Off-Target Inhibition RTK->SRC RAS RAS RTK->RAS SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF TF ERK->TF Gene Gene TF->Gene

References

Cross-Resistance Profile of Pyridin-2-Amine Analogs: A Comparative Analysis of ASP3026 and BAY 41-4109

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the cross-resistance profiles of two therapeutic compounds featuring a pyridin-2-amine or related scaffold: ASP3026, a second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, and BAY 41-4109, a Hepatitis B Virus (HBV) capsid assembly modulator. As direct cross-resistance studies for 3-Nitro-6-phenylpyridin-2-amine are not publicly available, this document leverages data from ASP3026 and BAY 41-4109 to illustrate how cross-resistance is evaluated and to provide insights into potential resistance mechanisms for this class of compounds.

ASP3026: A Case Study in ALK Inhibitor Resistance

ASP3026 is an orally available, small-molecule inhibitor of the ALK receptor tyrosine kinase, which has shown efficacy in non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL) models.[1] Resistance to ALK inhibitors is a significant clinical challenge, often arising from secondary mutations in the ALK kinase domain.

Quantitative Cross-Resistance Data

Studies on ASP3026-resistant cell lines have revealed that the emergence of specific mutations in the ALK kinase domain confers varying degrees of resistance to ASP3026 and other ALK inhibitors. The relative resistance is often expressed as a fold increase in the IC50 value compared to the wild-type.

Table 1: Relative Resistance of NPM-ALK Mutants to ASP3026 and Cross-Resistance to Other ALK Inhibitors

ALK MutationRelative Resistance (RR) to ASP3026 (IC50 Fold Increase)[2]Sensitivity to Other ALK Inhibitors
G1128SHighData not specified
C1156FHighData not specified
I1171N/THighData not specified
F1174IHighData not specified
N1178HLowData not specified
E1210KHighData not specified
C1156F/D1203NVery High (RR ≈ 40)[2]Data not specified
G1202RHighResistant to second-generation inhibitors (ceritinib, alectinib), sensitive to third-generation inhibitors (lorlatinib)[3]
L1196MSensitiveKnown to confer resistance to crizotinib[2][4][5]

Note: This table is a compilation of data from multiple sources. Direct comparative IC50 values for all mutants against all inhibitors in a single study are not always available.

Mechanisms of Resistance

The primary mechanism of acquired resistance to ASP3026 is the development of secondary mutations within the ALK kinase domain.[1] These mutations can hinder the binding of the inhibitor to the ATP-binding pocket of the enzyme.[1] Additionally, other mechanisms can contribute to resistance, including:

  • ALK Gene Amplification: An increased number of copies of the ALK fusion gene can lead to overexpression of the ALK protein, overwhelming the inhibitor.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent their dependence on ALK signaling for survival and proliferation.[1][3]

Signaling Pathways and Resistance

The development of resistance to ALK inhibitors involves complex signaling dynamics. The diagram below illustrates the primary ALK signaling pathway and the points at which resistance mechanisms can emerge.

ALK_Signaling_and_Resistance cluster_0 ALK Signaling Pathway cluster_1 Resistance Mechanisms ALK Receptor ALK Receptor Downstream Effectors Downstream Effectors ALK Receptor->Downstream Effectors Phosphorylation Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival ASP3026 ASP3026 ASP3026->ALK Receptor Inhibition ALK Mutations ALK Mutations ALK Mutations->ALK Receptor Alters binding site ALK Amplification ALK Amplification ALK Amplification->ALK Receptor Increases protein level Bypass Pathways Bypass Pathways Bypass Pathways->Proliferation & Survival Alternative signaling

ALK Signaling and Resistance Mechanisms.
Experimental Protocols

A common method for developing drug-resistant cell lines in vitro is through continuous exposure to escalating concentrations of the drug.[6][7]

  • Parental Cell Culture: Begin with a parental ALK-positive cancer cell line (e.g., Karpas-299) cultured in standard growth medium.[1]

  • Initial Drug Exposure: Treat the cells with a low concentration of ASP3026, typically around the IC50 value.[1]

  • Dose Escalation: Once the cells resume normal growth, gradually increase the concentration of ASP3026.[1][6][7] This is done in a stepwise manner, allowing the cell population to adapt at each concentration.

  • Selection and Expansion: At each stage, the surviving cells are selected and expanded.

  • Confirmation of Resistance: The level of resistance is confirmed by comparing the IC50 value of the resistant cell line to that of the parental cell line using a cell viability assay.[6]

This assay is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).[1]

  • Cell Seeding: Seed the parental and resistant cells into 96-well plates at an optimal density.

  • Drug Treatment: Add serial dilutions of ASP3026 and other ALK inhibitors to the wells. Include a vehicle-only control (e.g., DMSO).[1]

  • Incubation: Incubate the plates for a specified period, typically 72 hours.[1]

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate for 1-4 hours, allowing viable cells to convert MTS to formazan.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[1]

Experimental_Workflow_ASP3026 Parental ALK+ Cell Line Parental ALK+ Cell Line Dose Escalation with ASP3026 Dose Escalation with ASP3026 Parental ALK+ Cell Line->Dose Escalation with ASP3026 Cell Viability Assay (MTS) Cell Viability Assay (MTS) Parental ALK+ Cell Line->Cell Viability Assay (MTS) Resistant Cell Line Resistant Cell Line Dose Escalation with ASP3026->Resistant Cell Line Resistant Cell Line->Cell Viability Assay (MTS) IC50 Determination IC50 Determination Cell Viability Assay (MTS)->IC50 Determination Cross-Resistance Profiling Cross-Resistance Profiling IC50 Determination->Cross-Resistance Profiling

Workflow for ASP3026 Resistance Studies.

BAY 41-4109: A Case Study in HBV Capsid Assembly Modulator Resistance

BAY 41-4109 is a heteroaryldihydropyrimidine (HAP) derivative that acts as a capsid assembly modulator (CAM) for the Hepatitis B Virus (HBV).[8] It disrupts the normal formation of the viral capsid, a crucial component for viral replication.

Quantitative Cross-Resistance Data

A key finding for BAY 41-4109 is its lack of cross-resistance with nucleos(t)ide analogs (NAs), the standard-of-care for HBV infection. This is because they target different viral components (the core protein for CAMs and the viral polymerase for NAs).

Table 2: Antiviral Activity of BAY 41-4109 against NA-Resistant HBV and Impact of Core Protein Mutations

HBV Isolate/MutantAntiviral AgentEC50 (nM) / Fold Change vs. Wild-TypeReference
Genotype A-H Clinical IsolatesBAY 41-4109Median EC50 range: 26 nM (GT G) to 215 nM (GT F)[9]
NA-Resistant IsolatesBAY 41-4109No significant change in EC50[9]
Lamivudine-Resistant IsolateLamivudineReduced activity[9]
Lamivudine-Resistant IsolateTenofovirFully active[9]
Core Mutant D29GBAY 41-41096-fold increase in EC50[9]
Core Mutant T33NBAY 41-410946-fold increase in EC50[9]
Core Mutant Y118FBAY 41-41099-fold increase in EC50[9]
Core Mutant T109IBAY 41-4109Resistance conferred[8]
Mechanisms of Resistance

Resistance to BAY 41-4109 is conferred by mutations in the HBV core protein, specifically within the HAP-binding pocket at the dimer-dimer interface.[8] These mutations are thought to interfere with the binding of the CAM. Importantly, these resistance mutations are rare in naturally occurring HBV isolates.[9]

Experimental Protocols

This assay is used to assess the antiviral activity of compounds against different HBV genotypes and mutants.

  • Cell Culture: Use a human hepatoma cell line, such as HepG2.[9]

  • Transfection: Transiently transfect the cells with HBV expression constructs (e.g., plasmids containing the HBV genome of a specific genotype or with site-directed mutations in the core protein).[9]

  • Drug Treatment: Treat the transfected cells with serial dilutions of BAY 41-4109, NAs (e.g., Lamivudine, Tenofovir), and a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 4 days).[9]

  • DNA Extraction: Extract intracellular total DNA.[9]

  • qPCR Analysis: Quantify the amount of HBV DNA using quantitative PCR.[9]

  • Data Analysis: Calculate the 50% effective concentration (EC50) for each compound against each HBV variant.

This method, also known as a particle gel assay, is used to analyze the integrity and formation of intracellular HBV capsids.

  • Cell Lysis: Lyse HBV-producing cells (e.g., HepG2.2.15) treated with BAY 41-4109 using a non-denaturing lysis buffer.[8]

  • Electrophoresis: Load the cytoplasmic lysates onto a native agarose gel and perform electrophoresis.[8]

  • Blotting: Transfer the separated proteins and capsids to a membrane (e.g., PVDF).[8]

  • Immunodetection: Probe the membrane with a primary antibody specific for the HBV core protein (anti-HBc), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

  • Signal Detection: Detect the signal using a chemiluminescent substrate. Correctly assembled capsids will appear as a distinct band, while treatment with BAY 41-4109 may lead to a reduction of this band and the appearance of a smear or slower-migrating species, indicating aberrant polymers.[8]

Experimental_Workflow_BAY414109 cluster_0 Antiviral Activity cluster_1 Capsid Assembly Analysis HepG2 Cells HepG2 Cells Transfection with HBV constructs Transfection with HBV constructs HepG2 Cells->Transfection with HBV constructs Drug Treatment Drug Treatment Transfection with HBV constructs->Drug Treatment HBV DNA qPCR HBV DNA qPCR Drug Treatment->HBV DNA qPCR EC50 Determination EC50 Determination HBV DNA qPCR->EC50 Determination HBV-producing cells HBV-producing cells BAY 41-4109 Treatment BAY 41-4109 Treatment HBV-producing cells->BAY 41-4109 Treatment Native Agarose Gel Electrophoresis Native Agarose Gel Electrophoresis BAY 41-4109 Treatment->Native Agarose Gel Electrophoresis Immunoblotting for HBc Immunoblotting for HBc Native Agarose Gel Electrophoresis->Immunoblotting for HBc Analysis of Capsid Integrity Analysis of Capsid Integrity Immunoblotting for HBc->Analysis of Capsid Integrity

Workflow for BAY 41-4109 Resistance Studies.

Conclusion

The cross-resistance profiles of ASP3026 and BAY 41-4109 highlight critical considerations for the development of novel therapeutics. For targeted therapies like ALK inhibitors, the emergence of on-target mutations is a primary driver of resistance, necessitating the development of next-generation inhibitors that can overcome these mutations. In contrast, for compounds with novel mechanisms of action like HBV capsid assembly modulators, there is a potential for a lack of cross-resistance with existing drug classes, offering new avenues for combination therapies. The experimental protocols detailed herein provide a framework for the preclinical evaluation of cross-resistance for new chemical entities, including those based on the this compound scaffold.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Nitro-6-phenylpyridin-2-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents like 3-Nitro-6-phenylpyridin-2-amine are paramount for ensuring laboratory safety and environmental protection. Adherence to proper disposal protocols is essential to mitigate potential hazards and maintain regulatory compliance. This guide offers a procedural framework for the safe handling and disposal of this compound and its associated waste.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located in the public domain. The following procedures are based on general best practices for the disposal of hazardous laboratory chemical waste and information from structurally similar compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and to obtain and follow the specific SDS from the chemical supplier for detailed handling and disposal instructions.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecification
Eye Protection Chemical safety goggles or glasses with side-shields.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).
Body Protection Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Hazard Profile and Quantitative Data Summary

While a specific SDS is unavailable, the hazards of this compound can be inferred from structurally related compounds containing nitro and aromatic amine functionalities. Such compounds are often classified as harmful or toxic if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation. They can also be toxic to aquatic life with long-lasting effects.[1]

The following table summarizes key physical and chemical properties of related compounds to provide a general understanding.

PropertyValue (for related compounds)
Appearance Solid (crystalline powder)
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
Storage Store in a cool, dry, well-ventilated place away from incompatible materials.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation:

    • Isolate all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.[3][4]

    • Segregate this waste from non-hazardous and other types of chemical waste. It is particularly important to avoid mixing it with incompatible materials such as strong oxidizing agents.[2][3]

  • Containerization:

    • Use a dedicated, properly labeled, and sealable container for all this compound waste. The container should be made of a material compatible with the chemical and be in good condition, free from leaks.[3]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."[3]

    • Include the full chemical name: "this compound."

    • Indicate the primary hazards associated with the compound (e.g., "Toxic," "Irritant").

    • Note the date the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames.[3]

    • The storage area should be secure and accessible only to authorized personnel. Secondary containment is recommended to manage potential leaks.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

    • Provide all necessary documentation regarding the waste's composition and volume.

Spill Management

In the event of a small spill, follow these steps to safely clean the affected area:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel and ensure the area is well-ventilated.

  • Don PPE: Wear appropriate personal protective equipment as outlined above.

  • Contain the Spill: Carefully cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent. Avoid raising dust.[3][4]

  • Collect the Material: Gently sweep the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials in the same hazardous waste container.

  • Dispose of Waste: Seal and label the hazardous waste container and dispose of it according to your institution's and local environmental regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated identify_waste Identify Waste Type (Unused chemical, contaminated material, etc.) start->identify_waste spill Spill Occurs start->spill segregate_waste Segregate Waste into a Dedicated Hazardous Waste Container identify_waste->segregate_waste label_container Label Container: 'Hazardous Waste' 'this compound' Hazards and Date segregate_waste->label_container store_waste Store in a Designated, Well-Ventilated, Secure Satellite Accumulation Area with Secondary Containment label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store_waste->contact_ehs document_disposal Complete and File Waste Disposal Records contact_ehs->document_disposal end_disposal End: Proper Disposal Complete document_disposal->end_disposal spill->identify_waste No spill_procedure Follow Spill Management Protocol: - Evacuate & Ventilate - Don PPE - Contain & Collect - Decontaminate spill->spill_procedure Yes spill_procedure->segregate_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Nitro-6-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Nitro-6-phenylpyridin-2-amine. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance. This compound, which contains nitro and aromatic amine functional groups, requires careful handling due to its potential hazards.

Hazard Identification and Risk Assessment

Potential Hazards Include:

  • Toxicity: Aromatic nitro compounds and amines can be toxic if ingested, inhaled, or absorbed through the skin.[3] Some may also have carcinogenic properties.[2]

  • Irritation: Can cause irritation to the skin, eyes, and respiratory system.[3][4]

  • Reactivity: May be incompatible with strong oxidizing agents and bases.[3]

A thorough risk assessment should be conducted before beginning any experimental work.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is required when there is a risk of splashes.[5][6]Protects against splashes and vapors that can cause severe eye irritation.[7]
Hand Protection Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds.[5] Consider double gloving for extended contact. Inspect gloves prior to use.[3]Prevents skin absorption, a primary route of exposure for aromatic amines and nitro compounds.[1][5]
Body Protection Fire/flame resistant and impervious lab coat, fully buttoned.[5] For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered.[3]Provides a barrier against accidental skin contact and protects from potential chemical splashes.
Respiratory Protection All handling of solid and volatile forms should be conducted in a certified chemical fume hood.[3][5] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[3]Protects against the inhalation of harmful dust or vapors.[7]

Operational Plan: Safe Handling Protocol

1. Preparation:

  • Ensure a certified chemical fume hood is operational.[3]
  • Verify that an emergency eyewash station and safety shower are accessible.[8]
  • Assemble all necessary PPE and inspect for integrity.[9]
  • Prepare a designated and properly labeled hazardous waste container.[10]

2. Handling:

  • Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.[3]
  • Handle the solid compound carefully to avoid generating dust.[3]
  • Avoid contact with skin and eyes.[11]
  • Do not eat, drink, or smoke in the handling area.[12]
  • Wash hands thoroughly after handling.

3. In Case of a Spill:

  • Evacuate the immediate area and ensure it is well-ventilated.[10]
  • For small solid spills, carefully sweep the material and place it into a labeled hazardous waste container.[13]
  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then transfer it to a sealed container for disposal.[10]
  • Take off any contaminated clothing immediately.

Disposal Plan

Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[10]

Step-by-Step Disposal Protocol:

  • Segregation: Isolate waste this compound and any contaminated materials (e.g., gloves, pipette tips, filter paper).[10] Do not mix with incompatible waste streams.[14]

  • Containerization: Place the waste into a clearly labeled, sealable, and chemically compatible hazardous waste container.[10][14]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic," "Irritant"), and the date the waste was first added.[10]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[10][15]

  • Pickup: Arrange for the removal of the chemical waste through your institution's Environmental Health and Safety (EHS) department by completing a hazardous material pickup request form.[14]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_waste Prepare Labeled Waste Container prep_hood->prep_waste handle_solid Weigh and Transfer Solid in Fume Hood prep_waste->handle_solid handle_reaction Perform Experiment handle_solid->handle_reaction dispose_solid Dispose of Contaminated Solids in Waste Container handle_reaction->dispose_solid dispose_liquid Dispose of Contaminated Liquids in Waste Container handle_reaction->dispose_liquid decontaminate Decontaminate Glassware and Work Area dispose_solid->decontaminate dispose_liquid->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.